Pinal
Description
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Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-10(2)8-4-5-11(3,7-12)9(10)6-8/h7-9H,4-6H2,1-3H3 |
InChI Key |
ABAFKQHGFDZEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)(C)C=O)C |
Synonyms |
pinal |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Reactivity of Pinacol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of pinacol (B44631), with a focus on its signature reaction, the pinacol rearrangement.
Introduction
Pinacol, with the IUPAC name 2,3-dimethylbutane-2,3-diol , is a vicinal diol (a glycol) where two hydroxyl groups are attached to adjacent carbon atoms.[1][2] Its chemical formula is C₆H₁₄O₂.[1] This white solid organic compound is notable for its role in the pinacol coupling reaction and for undergoing the acid-catalyzed pinacol rearrangement to form pinacolone (B1678379).[1][3] The molecule exists as a white solid at room temperature and is soluble in hot water, alcohol, and ether.[1][4][5]
Chemical Structure and Properties
Pinacol is a symmetrical molecule consisting of a butane (B89635) backbone with two methyl groups and one hydroxyl group attached to both C2 and C3.[2] The systematic name for pinacol is 2,3-dimethylbutane-2,3-diol.[1][2] Other common names include tetramethylethylene glycol and 1,1,2,2-tetramethylethylene glycol.[1]
Caption: 2D structure of Pinacol (2,3-dimethylbutane-2,3-diol).
Table 1: Physicochemical Properties of Pinacol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₂ | [1][] |
| Molar Mass | 118.17 g/mol | [1][5] |
| Appearance | White solid | [1] |
| Melting Point | 40 to 43 °C (104 to 109 °F) | [1][7] |
| Boiling Point | 171 to 173 °C (340 to 343 °F) | [1][7] |
| Density | 0.967 g/cm³ | [1][5] |
| SMILES | CC(C)(O)C(C)(C)O | [2][7] |
| InChI Key | IVDFJHOHABJVEH-UHFFFAOYSA-N | [2][] |
While specific bond lengths for pinacol itself are not detailed in the provided literature, data from a similar vicinal diol, trans-cyclohexane-1,2-diol, show C-O bond lengths of 1.429 Å and a C-C bond length (for the carbons bearing the hydroxyl groups) of 1.514 Å, which can serve as representative values.[8][9]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : The IR spectrum of pinacol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. A peak near 3000 cm⁻¹ corresponds to sp³ C-H bond stretching.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of pinacol is relatively simple due to its symmetry. It typically shows two main signals: a singlet for the protons of the four equivalent methyl groups and another signal for the protons of the two hydroxyl groups.[5] The ¹³C NMR spectrum would show two distinct signals corresponding to the methyl carbons and the quaternary carbons bonded to the hydroxyl groups.
Synthesis and Experimental Protocols
Pinacol is commonly synthesized via the reductive coupling of acetone (B3395972), a reaction known as the pinacol coupling reaction.[4][11]
Experimental Protocol: Synthesis of Pinacol Hydrate (B1144303)
This procedure is adapted from Organic Syntheses and involves the reduction of acetone using a magnesium amalgam.[11][12][13]
-
Apparatus Setup : In a 5-liter round-bottomed flask fitted with a reflux condenser and a dropping funnel, place 80 g of magnesium turnings and 800 cc of dry benzene (B151609).[11]
-
Amalgam Formation : Gradually add a solution of 90 g of mercuric chloride in 400 g of acetone through the dropping funnel. The reaction should start spontaneously, indicated by vigorous boiling.[11][12]
-
Reaction : Once the reaction begins, add an additional 600 g of acetone, followed by 500 cc of benzene. Reflux the mixture on a steam bath for two to three hours with occasional shaking.[11]
-
Hydrolysis : After refluxing, add 200 cc of water through the separatory funnel and heat for another hour to hydrolyze the magnesium pinacolate.[11][12]
-
Extraction and Isolation : Cool the mixture to approximately 50°C and filter. Return the solid magnesium hydroxide (B78521) to the flask and heat with a fresh 500 cc portion of benzene to dissolve any remaining product. Combine the filtrates.[11]
-
Crystallization : Distill the combined benzene solution to half its volume to remove excess acetone. Add 300 cc of water to the remaining benzene solution and cool in an ice bath with stirring. The pinacol hydrate will crystallize.[11][12]
-
Purification : Collect the crude product by filtration. The pinacol hydrate can be purified by recrystallization from an equal weight of boiling water to yield large white crystals. The product melts at 46–47°C.[11][12]
The Pinacol Rearrangement
The most characteristic reaction of pinacol is the pinacol-pinacolone rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone.[3][14] This reaction, first described by Wilhelm Rudolph Fittig in 1860, involves a 1,2-alkyl shift.[3][15]
Mechanism of the Pinacol Rearrangement:
The mechanism proceeds through the following four steps:[15]
-
Protonation : An acid protonates one of the hydroxyl groups, converting it into a better leaving group (water).[14][16]
-
Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, generating a stable tertiary carbocation.[15][16]
-
1,2-Methyl Shift : A methyl group from the adjacent carbon migrates to the positively charged carbon. The driving force for this step is the formation of a more stable resonance-stabilized oxonium ion.[3][15]
-
Deprotonation : A water molecule removes a proton from the oxygen atom, yielding the final product, pinacolone (3,3-dimethyl-2-butanone), and regenerating the acid catalyst.[15]
Caption: Workflow of the Pinacol Rearrangement Mechanism.
Experimental Protocol: Pinacol to Pinacolone Rearrangement
This procedure is adapted from Organic Syntheses.[17]
-
Reaction Setup : In a 2-liter round-bottomed flask equipped for distillation, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.[17]
-
Distillation : Heat the mixture and distill until the volume of the upper organic layer (pinacolone) in the distillate no longer increases. This typically takes 15-20 minutes.[17]
-
Separation : Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.[17]
-
Repeated Reaction : Add 60 cc of concentrated sulfuric acid to the flask, followed by another 250 g portion of pinacol hydrate. Repeat the distillation. This process can be repeated for a total of 1 kg of pinacol hydrate.[17]
-
Workup : Combine all the collected pinacolone fractions, dry them over anhydrous calcium chloride, filter, and purify by fractional distillation. The boiling point of pinacolone is 103–107°C.[5][17] The expected yield is 65–72%.[17]
This guide provides foundational knowledge on the structure, properties, and chemical behavior of pinacol, essential for professionals in chemical research and development.
References
- 1. Pinacol - Wikipedia [en.wikipedia.org]
- 2. Pinacol | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 4. Pinacol [drugfuture.com]
- 5. ivypanda.com [ivypanda.com]
- 7. Pinacol 98 76-09-5 [sigmaaldrich.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Solved Pinacol Rearrangement You are receiving samples of IR | Chegg.com [chegg.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. byjus.com [byjus.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
The Pinacol Rearrangement: A Journey from Serendipitous Discovery to Mechanistic Understanding
An In-depth Technical Guide on the History and Core Principles of the Pinacol (B44631) Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pinacol rearrangement, a cornerstone of organic synthesis, represents a classic example of a 1,2-carbon shift, transforming 1,2-diols into valuable carbonyl compounds. This technical guide delves into the rich history of this reaction, tracing its path from its initial puzzling observation in the mid-19th century to the eventual elucidation of its intricate carbocation-driven mechanism. We will explore the seminal contributions of Wilhelm Rudolph Fittig and Aleksandr Butlerov, whose work laid the foundation for our modern understanding. This guide will also present a detailed examination of the reaction mechanism, supported by visualizations, and will touch upon the early experimental observations that paved the way for over 160 years of synthetic innovation.
A Serendipitous Beginning: The Discovery of the Pinacol Rearrangement
The story of the pinacol rearrangement begins in 1860 with the work of German chemist Wilhelm Rudolph Fittig.[1][2][3] While investigating the reaction of acetone (B3395972) with potassium metal, Fittig isolated a product he named "paraceton," which he believed to be a dimer of acetone.[1][2] In a subsequent experiment, he treated this "paraceton" (now known as pinacol) with sulfuric acid and observed its transformation into a new, isomeric compound.[1][2] However, the prevailing lack of understanding of carbon skeletal rearrangements at the time prevented Fittig from correctly identifying the structures of these compounds.[1]
It was not until 1873 that the Russian chemist Aleksandr Butlerov correctly identified the structures of both the starting material, pinacol (2,3-dimethylbutane-2,3-diol), and the rearranged product, pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1][4] Butlerov's insightful work, which involved the independent synthesis of trimethylacetic acid (pivalic acid), was instrumental in establishing the novel concept of molecular rearrangements, a significant intellectual leap for the field of organic chemistry.[1]
Unraveling the Mechanism: A Step-by-Step Exploration
The pinacol rearrangement proceeds through a well-established carbocation intermediate, driven by the formation of a more stable carbocation and the subsequent formation of a carbonyl group. The generally accepted mechanism, which evolved from the foundational work of Fittig and Butlerov and subsequent studies, can be broken down into the following key steps:
-
Protonation of a Hydroxyl Group: In the presence of a strong acid, one of the hydroxyl groups of the 1,2-diol is protonated to form a good leaving group, water.
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation at the adjacent carbon atom. The stability of this carbocation is a crucial factor in determining the reaction pathway, especially in asymmetrical diols.
-
1,2-Migratory Shift: A substituent (typically an alkyl or aryl group) from the adjacent carbon migrates to the positively charged carbon. This 1,2-shift is the defining step of the rearrangement and leads to the formation of a more stable, resonance-stabilized carbocation where the positive charge is delocalized by the adjacent oxygen atom.
-
Deprotonation: A water molecule or conjugate base removes a proton from the remaining hydroxyl group, leading to the formation of the final carbonyl product.
The following diagram illustrates the logical flow of the pinacol rearrangement mechanism:
Caption: Logical workflow of the pinacol rearrangement.
The detailed signaling pathway of the rearrangement can be visualized as follows:
Caption: Signaling pathway of the pinacol rearrangement.
Early Experimental Observations and Methodologies
However, we can infer the general experimental protocol from historical accounts.
Synthesis of Pinacol (Fittig's "Paraceton")
Fittig's initial synthesis of pinacol involved the reduction of acetone. While the exact reagent he used was potassium, later procedures have utilized other reducing agents.
Inferred Experimental Protocol for Pinacol Synthesis (based on historical context):
-
Reaction Setup: Anhydrous acetone would have been placed in a flask fitted with a condenser to prevent the evaporation of the volatile starting material.
-
Reagent Addition: Small pieces of potassium metal would have been added cautiously to the acetone. The reaction is exothermic and would have likely required cooling.
-
Reaction Work-up: After the reaction was complete, the excess potassium would have been quenched, likely with an alcohol. The resulting mixture would then be neutralized and the product, pinacol, would be isolated through distillation or crystallization.
The Rearrangement to Pinacolone
Fittig's rearrangement was achieved by treating pinacol with a strong acid.
Inferred Experimental Protocol for the Pinacol Rearrangement (based on historical context):
-
Reaction: Pinacol was treated with concentrated sulfuric acid.
-
Heating: The mixture was likely heated to facilitate the dehydration and rearrangement.
-
Isolation: The product, pinacolone, being a liquid, would have been isolated by distillation from the reaction mixture. Its purity would have been assessed by its boiling point.
The following workflow diagram illustrates the inferred experimental process of the 19th century.
References
An In-depth Technical Guide to the Synthesis of Pinacol from Acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pinacol (B44631) from acetone (B3395972), a classic example of a reductive coupling reaction. The document details the underlying mechanism, presents various experimental methodologies, and includes quantitative data to facilitate reproducibility and further investigation.
Introduction
The pinacol coupling reaction is a carbon-carbon bond-forming reaction that converts ketones or aldehydes to vicinal diols.[1][2][3] The reaction is named after its product when acetone is used as the substrate: 2,3-dimethyl-2,3-butanediol, commonly known as pinacol.[1][2] This synthesis is a cornerstone in organic chemistry, demonstrating the formation of a C-C bond through a free radical mechanism. Pinacol itself is a valuable precursor for the synthesis of pinacolone (B1678379) through the pinacol rearrangement, and its derivatives are widely used in organic synthesis, for instance, as chiral auxiliaries.[4][5][6][7]
Reaction Mechanism
The pinacol coupling of acetone proceeds via a one-electron reduction of the carbonyl group by a reducing agent, typically a metal like magnesium or through electrochemical means.[1][2] This initial step forms a ketyl radical anion. Two of these ketyl radicals then dimerize in a coupling reaction to form a vicinal diol, with the hydroxyl groups initially deprotonated.[1][2] The addition of a proton source, such as water, in the workup step yields the final pinacol product.[1][2] When magnesium is used as the reducing agent, a five-membered cyclic intermediate with two oxygen atoms coordinated to the Mg²⁺ ion is formed, which is subsequently hydrolyzed.[1]
Caption: Mechanism of the Pinacol Coupling Reaction.
Experimental Protocols
Several methods for the synthesis of pinacol from acetone have been reported, including classical chemical reduction, electrochemical methods, and photochemical approaches.
This is a widely cited and effective method for the laboratory-scale synthesis of pinacol.
Experimental Protocol:
In a dry round-bottom flask equipped with a reflux condenser, place magnesium turnings.[8][9] A solution of mercuric chloride in anhydrous acetone is then added.[8][9] The reaction is initiated, and once the initial vigorous reaction subsides, the mixture is refluxed for a specified period.[8][9] After the reaction is complete, the excess acetone is removed, and the resulting magnesium pinacolate is hydrolyzed with water.[8] The pinacol is then isolated from the aqueous mixture by filtration and can be further purified by crystallization.[8]
Quantitative Data for Chemical Reduction:
| Reactant/Parameter | Quantity | Moles (approx.) | Reference |
| Magnesium | 3 g | 0.123 mol | [8] |
| Mercuric Chloride | 0.5 g | 0.0018 mol | [8] |
| Acetone (initial) | 10 mL | - | [8] |
| Acetone (additional) | 40 mL + 25 mL | - | [8] |
| Reflux Time | 1 hour | - | [8] |
| Water (for hydrolysis) | 100 mL | - | [8] |
| Trisodium Phosphate | 5 g | - | [8] |
| Yield | Not specified | - | [8] |
| Reactant/Parameter | Quantity | Moles (approx.) | Reference |
| Magnesium turnings | 80 g | 3.29 mol | [9] |
| Mercuric Chloride | 90 g | 0.33 mol | [9] |
| Acetone | 400 g (505 cc) + 200 g (258 cc) | 6.9 mol + 3.45 mol | [9] |
| Benzene (solvent) | 800 cc + 200 cc | - | [9] |
| Reflux Time | ~3 hours | - | [9] |
| Water (for hydrolysis) | 200 cc | - | [9] |
| Yield (Pinacol Hydrate) | 280-300 g | - | [9] |
The electrochemical hydrodimerization of acetone offers an alternative route to pinacol, avoiding the use of metallic reducing agents.
Experimental Protocol:
The electrolysis is carried out in a compartmented cell.[10] The catholyte consists of a mixture of acetone, water, and a quaternary ammonium (B1175870) salt.[10] The anode can be made of lead, graphite, or titanium coated with lead dioxide, while the cathode is a metal with medium to high hydrogen overvoltage.[10] The electrolysis is conducted at a controlled temperature.[10]
Quantitative Data for Electrochemical Synthesis:
| Component/Parameter | Concentration/Value | Reference |
| Acetone in Catholyte | 10-90% by weight | [10] |
| Water in Catholyte | 1-60% by weight | [10] |
| Quaternary Ammonium Salt | 1-50% by weight | [10] |
| Temperature | 0-50 °C | [10] |
| Yield | Moderate to poor for aliphatic ketones | [10] |
Photocatalytic methods provide a greener approach to the pinacol coupling reaction.
Experimental Protocol:
The photocatalytic hydrogenation coupling of acetone can be achieved using a photocatalyst such as NaOH-treated g-C₃N₄ in the presence of a hydrogen source like formic acid.[11] The reaction mixture is irradiated with a suitable light source.
Quantitative Data for Photochemical Synthesis:
| Reactant/Parameter | Value | Reference |
| Photocatalyst | NaOH-treated g-C₃N₄ | [11] |
| Hydrogen Source | Formic Acid (FA) | [11] |
| Acetone Conversion | 88.74% | [11] |
| Formic Acid Conversion | 60.82% | [11] |
| Pinacol Selectivity | 60.87% | [11] |
Experimental Workflow
The following diagram illustrates a general workflow for the chemical synthesis and purification of pinacol.
Caption: General Experimental Workflow for Pinacol Synthesis.
Subsequent Reaction: Pinacol-Pinacolone Rearrangement
Pinacol undergoes a characteristic acid-catalyzed rearrangement to form pinacolone (3,3-dimethyl-2-butanone).[4][5][12] This reaction involves the protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-methyl shift to yield the more stable ketone.[4][5][12] This rearrangement is a synthetically useful transformation and a classic example of a carbocation rearrangement.
Conclusion
The synthesis of pinacol from acetone is a well-established and versatile reaction in organic chemistry. This guide has outlined the core mechanistic principles and provided detailed experimental insights into various synthetic approaches. The choice of method will depend on the desired scale, available equipment, and environmental considerations. For laboratory preparations, the magnesium-mercuric chloride method remains a robust option, while electrochemical and photochemical methods offer promising avenues for more sustainable production. A thorough understanding of the reaction parameters detailed in this guide is crucial for achieving successful and reproducible synthesis of pinacol.
References
- 1. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 7. Pinacol pinacolone rearrangement ppt. | PPTX [slideshare.net]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3984294A - Electrochemical manufacture of pinacol - Google Patents [patents.google.com]
- 11. Promoting the hydrogenation of acetone C–C coupling into pinacol with dehydrogenation of formic acid over a NaOH-treated g-C3N4 photocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. aakash.ac.in [aakash.ac.in]
The Solubility of Pinacol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pinacol (B44631) (2,3-dimethyl-2,3-butanediol), a key vicinal diol in organic synthesis. Understanding the solubility of pinacol is crucial for its application in various chemical reactions, including the notable pinacol rearrangement, and for its use as a precursor in the development of pharmaceuticals and other fine chemicals. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates a key reaction pathway involving pinacol.
Pinacol: An Overview
Pinacol is a white, crystalline solid at room temperature. Its structure, featuring two hydroxyl groups on adjacent carbon atoms, allows for hydrogen bonding, which significantly influences its physical properties and solubility. The presence of these polar hydroxyl groups combined with a nonpolar hydrocarbon backbone gives pinacol a variable solubility profile across different classes of organic solvents.
Solubility of Pinacol
Pinacol is generally characterized as being highly soluble in polar organic solvents, a characteristic attributed to the hydrogen bonding capabilities of its two hydroxyl groups.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for pinacol. It is important to note the discrepancy in the reported aqueous solubility values, which may be due to different experimental conditions or the presence of pinacol hydrate.
| Solvent | Temperature (°C) | Solubility | Units | Data Type | Reference |
| Water | 20 | ~1000 | g/L | Quantitative | [1] |
| Water | 25 | 35.06 | g/L | Quantitative (estimated) | [] |
| Hot Water | Not Specified | Soluble | Qualitative | [3][4] | |
| Alcohol (general) | Not Specified | Freely Soluble | Qualitative | [5][6] | |
| Ethanol | Not Specified | Highly Soluble | Qualitative | [1] | |
| Diethyl Ether | Not Specified | Freely Soluble | Qualitative | [5][6] | |
| Carbon Disulfide | Not Specified | Slightly Soluble | Qualitative | [7] | |
| Benzene | Not Specified | Soluble (for recrystallization) | Qualitative | [3] | |
| Toluene/Petroleum Ether | Not Specified | Soluble (for recrystallization) | Qualitative | [3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound can be determined using the well-established shake-flask method. This protocol provides a reliable means to ascertain the saturation point of pinacol in a given solvent at a specific temperature.
Principle
An excess amount of the solid compound (pinacol) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
Pinacol (solid, pure form)
-
Solvent of interest
-
Stoppered flasks or vials
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid pinacol to a series of stoppered flasks. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each flask.
-
Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined through preliminary experiments.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant. To ensure the removal of all undissolved solids, the sample should be filtered through a membrane filter compatible with the solvent or centrifuged.
-
Quantification: Prepare a series of standard solutions of pinacol in the solvent of interest with known concentrations. Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a suitable analytical method (e.g., GC or HPLC).
-
Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use the calibration curve to determine the concentration of pinacol in the experimental sample. This concentration represents the equilibrium solubility of pinacol in that solvent at the specified temperature.
Visualization of a Key Pinacol Reaction: The Pinacol Rearrangement
Pinacol is the archetypal reactant for the pinacol rearrangement, an acid-catalyzed reaction that converts a 1,2-diol to a carbonyl compound. The mechanism of this reaction is a fundamental concept in organic chemistry.
Caption: Mechanism of the Pinacol Rearrangement.
Conclusion
This technical guide has summarized the known solubility characteristics of pinacol in various organic solvents, highlighting its high solubility in polar solvents like alcohols and ethers. While comprehensive quantitative data remains sparse, the provided information and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers and professionals working with this versatile compound. The visualization of the pinacol rearrangement further illustrates a key chemical transformation where understanding solubility for reaction setup is paramount. Further experimental studies are warranted to establish a comprehensive quantitative solubility database for pinacol in a broader range of organic solvents and across different temperatures.
References
A Technical Guide to the Spectroscopic Analysis of Pinacol
Audience: Researchers, scientists, and drug development professionals
This technical guide provides an in-depth overview of the key spectroscopic data for pinacol (B44631) (2,3-dimethylbutane-2,3-diol), a valuable vicinal diol in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the structural verification, purity assessment, and quality control of pinacol in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the high degree of symmetry in the pinacol molecule, its NMR spectra are remarkably simple, providing a clear illustration of chemical equivalence.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Approximately 10-20 mg of the pinacol sample is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1]
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern spectrometers, the solvent signal can be used as a secondary reference, and the data is calibrated to the TMS peak position.[1][2]
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The instrument, typically operating at a frequency of 300 MHz or higher for protons, is tuned and shimmed to optimize the magnetic field homogeneity.[3]
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[4]
-
The acquired FIDs are Fourier transformed to generate the frequency-domain NMR spectra.
¹H NMR Data
The ¹H NMR spectrum of pinacol displays two distinct signals, corresponding to the two types of protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for Pinacol in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.23 | Singlet | 12H | Four equivalent methyl groups (-CH₃)[3] |
| ~2.40 | Singlet (broad) | 2H | Two equivalent hydroxyl groups (-OH)[3] |
Interpretation: The high symmetry of pinacol renders all four methyl groups chemically equivalent, resulting in a single sharp peak with an integration value corresponding to 12 protons.[3] The two hydroxyl protons are also equivalent and appear as a singlet. The chemical shift of the -OH proton can vary depending on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of pinacol is also simple, showing only two signals for the two distinct carbon environments.
Table 2: ¹³C NMR Spectroscopic Data for Pinacol in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~76.5 | Quaternary Carbons (-C-OH) |
| ~24.5 | Methyl Carbons (-CH₃)[5] |
Interpretation: The four methyl carbons are equivalent and appear as a single resonance at approximately 24.5 ppm. The two quaternary carbons, each bonded to a hydroxyl group, are also equivalent and resonate further downfield around 76.5 ppm due to the deshielding effect of the electronegative oxygen atom.[5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
The ATR technique is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[6]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6]
-
Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.[7]
-
Place a small amount of the solid pinacol sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
IR Data
The IR spectrum of pinacol is dominated by absorptions corresponding to its alcohol and alkane functionalities.
Table 3: Key IR Absorption Bands for Pinacol
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3400 | Strong, Broad | O-H Stretch | Intermolecular H-bonded hydroxyl group |
| 2970 - 2870 | Strong | C-H Stretch | sp³ C-H bonds of methyl groups |
| ~1370 | Medium | C-H Bend | Methyl group bending |
| ~1150 | Strong | C-O Stretch | C-O bond of a tertiary alcohol |
Interpretation: The most prominent feature is the strong, broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The strong peaks just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups. A strong absorption around 1150 cm⁻¹ corresponds to the C-O stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is well-suited for volatile and thermally stable compounds like pinacol.[8]
-
Sample Preparation: A dilute solution of pinacol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Separation: A small volume (e.g., 1 µL) of the solution is injected into the GC system. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase.[9]
-
Ionization: As pinacol elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[10]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Mass Spectrometry Data
The EI mass spectrum of pinacol is characterized by significant fragmentation.
Table 4: Major Fragments in the EI-Mass Spectrum of Pinacol
| m/z | Relative Intensity | Assignment of Fragment Ion |
| 118 | Low / Absent | [C₆H₁₄O₂]⁺˙ (Molecular Ion, M⁺˙) |
| 103 | Low | [M - CH₃]⁺ |
| 85 | Moderate | [M - CH₃ - H₂O]⁺ |
| 59 | 100% (Base Peak) | [C₃H₇O]⁺ or [(CH₃)₂COH]⁺[11] |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Interpretation: The molecular ion peak at m/z 118 is often of very low intensity or completely absent in the EI spectrum due to the instability of the parent ion.[8] The most prominent feature is the base peak at m/z 59. This peak results from the alpha-cleavage of the C-C bond between the two quaternary carbons, forming the highly stable oxonium ion [(CH₃)₂COH]⁺.[11] The peak at m/z 43 is also significant and can be attributed to the isopropyl cation [(CH₃)₂CH]⁺ or the acetyl cation [CH₃CO]⁺, formed through further fragmentation.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural confirmation of a chemical entity like pinacol.
Caption: Generalized workflow for spectroscopic-based structural elucidation.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pinacol(76-09-5) 1H NMR spectrum [chemicalbook.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. m.youtube.com [m.youtube.com]
- 7. mse.washington.edu [mse.washington.edu]
- 8. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Pinacol(76-09-5) MS spectrum [chemicalbook.com]
The Pinacol Coupling Reaction: A Technical Guide to its Discovery and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pinacol (B44631) coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the reductive coupling of aldehydes and ketones to produce vicinal diols, commonly known as pinacols. This reaction has been a subject of intense study and development since its discovery, evolving from a stoichiometric metal-mediated process to highly selective and catalytic modern variants. This in-depth technical guide explores the historical discovery of the pinacol coupling reaction, its underlying mechanisms, and provides detailed experimental protocols for its classic and contemporary applications.
Historical Perspective: The Discovery by Fittig
The pinacol coupling reaction was first reported in 1859 by the German chemist Wilhelm Rudolph Fittig.[1][2] In his seminal work published in Justus Liebigs Annalen der Chemie, Fittig described the reaction of acetone (B3395972) with an amalgam of sodium or potassium. While Fittig's initial structural elucidation of the product, which he named "paraceton," was incorrect due to the ongoing debates about atomic weights and molecular formulas at the time, his experimental observations laid the groundwork for what would become a fundamental reaction in organic chemistry. It was later that the correct structure of the product, 2,3-dimethyl-2,3-butanediol (pinacol), was established.
Core Reaction Mechanism
The pinacol coupling reaction proceeds through a radical-mediated pathway. The generally accepted mechanism involves the following key steps:
-
Single Electron Transfer (SET): A reducing agent, typically a metal, donates a single electron to the carbonyl group of an aldehyde or ketone. This results in the formation of a ketyl radical anion intermediate.[1]
-
Dimerization: Two of these highly reactive ketyl radical anions then couple to form a carbon-carbon bond, yielding a dianion intermediate.
-
Protonation: The dianionic intermediate is subsequently protonated, typically by the addition of water or another protic solvent, to afford the final vicinal diol product.
When magnesium is used as the reducing agent, the reaction is believed to proceed through a five-membered cyclic intermediate where the two oxygen atoms of the diol are coordinated to the magnesium ion. This complex is then hydrolyzed to yield the pinacol and magnesium hydroxide.[1]
Signaling Pathway Diagram
Caption: General mechanism of the pinacol coupling reaction.
Quantitative Data Presentation
The efficiency and stereoselectivity of the pinacol coupling reaction are highly dependent on the substrate, reducing agent, and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Pinacol Coupling of Aromatic Aldehydes and Ketones
| Substrate | Reducing Agent/Catalyst | Solvent | Time | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| Benzaldehyde | VCl₃/Al | Water | 3 days | 72 | 56:44 | [3] |
| Benzaldehyde | Montmorillonite K-10/ZnCl₂ | aq. THF | 3 hours | - | 55:45 | [3] |
| Benzaldehyde | SmI₂/tetraglyme (10 mol%) | THF | - | - | 19:81 | [4] |
| p-Chlorobenzaldehyde | Al/KOH | aq. Media | - | - | - | [5] |
| Aromatic Aldehydes | Ga/KOH or HCl | Water | - | Good | - | [6] |
| Acetophenone Derivatives | Zinc(0) | - | 2 min | Moderate | - | [6] |
| Aromatic Ketones | N₂H₄ (light-driven) | - | - | Good | - | [7] |
Table 2: Pinacol Coupling of Aliphatic Aldehydes and Ketones
| Substrate | Reducing Agent/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| Aliphatic Aldehydes | SmI₂/tetraglyme (10 mol%) | THF | - | up to 95:5 | [4] |
| Cyclopropyl (B3062369) Ketones | SmI₂ | THF | - | - | [8] |
Experimental Protocols
Classic Photochemical Pinacol Coupling of Benzophenone (B1666685)
This procedure is a classic example of a photochemical pinacol coupling reaction.
Materials:
-
Benzophenone
-
Isopropyl alcohol
-
Glacial acetic acid
-
Round-bottomed flask or vial
-
Sunlight or a UV lamp
Procedure:
-
Dissolve benzophenone (e.g., 150 g) in isopropyl alcohol (e.g., 850 mL) in a round-bottomed flask.[9]
-
Add a single drop of glacial acetic acid.[5][9] This is to prevent any basic cleavage of the product.
-
Fill the flask nearly to the top to minimize the air bubble when inverted.
-
Securely stopper the flask and expose it to direct sunlight for several days.[9] The reaction is complete when a significant amount of crystalline product has formed.
-
Collect the benzopinacol (B1666686) crystals by filtration, wash with a small amount of cold isopropyl alcohol, and air dry.[9] The expected yield is typically high (93-95%).[9]
Samarium(II) Iodide-Mediated Intramolecular Pinacol Coupling
This protocol is an example of a modern, highly diastereoselective intramolecular pinacol coupling.
Materials:
-
Diketone substrate
-
Samarium(II) iodide (SmI₂) solution in THF (freshly prepared or commercial)
-
tert-Butanol (t-BuOH)
-
Dry THF
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
All reactions must be performed under an inert atmosphere (argon or nitrogen) in flame-dried glassware.[10]
-
Prepare a solution of the diketone substrate in dry THF.
-
To this solution, add the SmI₂ solution in THF.
-
Add tert-Butanol as a proton source.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Photocatalytic Cross-Pinacol Coupling
This protocol outlines a modern approach to forming unsymmetrical 1,2-diols.
Materials:
-
Aldehyde 1 (nucleophilic precursor)
-
Aldehyde/Ketone 2 (electrophilic partner)
-
Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆)
-
Reductant (e.g., a Hantzsch ester or an organic reductant)
-
Solvent (e.g., DMA)
-
Blue LED light source
-
Inert atmosphere setup
Procedure:
-
Set up the reaction under an inert atmosphere.
-
In a reaction vessel, combine the electrophilic carbonyl compound 2, the photocatalyst, and the reductant in the solvent.
-
Bubble CO₂ through the mixture for a short period.
-
With stirring and irradiation with a blue LED light source, add a solution of the nucleophilic aldehyde 1 dropwise over a defined period (e.g., 20 minutes).
-
Continue stirring under irradiation for a further period (e.g., 40 minutes).
-
After the reaction is complete, quench and work up the reaction mixture as appropriate.
-
Purify the product by chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the pinacol coupling reaction.
Logical Relationship of Pinacol Coupling Variants
Caption: Logical relationships between different variants of the pinacol coupling.
Conclusion
Since its discovery by Wilhelm Rudolph Fittig, the pinacol coupling reaction has become an indispensable tool for synthetic chemists. Its evolution from a simple dimerization of acetone to a sophisticated and highly selective transformation demonstrates the power of continued research and development in organic chemistry. The modern variants of the pinacol coupling, including diastereoselective and enantioselective methods, have found applications in the synthesis of complex molecules and natural products, highlighting its enduring importance in the fields of chemical research and drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to serve as a valuable resource for scientists working in these areas.
References
- 1. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Pinacol_coupling_reaction [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Samarium(ii) iodide-mediated intramolecular pinacol coupling reactions with cyclopropyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
Pinacol and Its Derivatives: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of pinacol (B44631) and its derivatives, central reagents and intermediates in modern organic chemistry. From foundational reactions like the pinacol coupling and rearrangement to their critical role in forming robust carbon-carbon and carbon-heteroatom bonds, these compounds are indispensable tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document details the core chemistry, provides experimental methodologies, and presents quantitative data to inform reaction optimization and reagent selection.
Core Concepts: Pinacol and its Foundational Reactions
Pinacol, systematically named 2,3-dimethyl-2,3-butanediol, is a vicinal diol—a compound bearing two hydroxyl groups on adjacent carbon atoms.[1][2] Its true significance in organic chemistry stems not just from its structure but from the named reactions it and similar 1,2-diols undergo.
The Pinacol Coupling Reaction
The synthesis of pinacol and its substituted analogues is primarily achieved through the pinacol coupling reaction. This reaction is a reductive coupling of an aldehyde or a ketone to form a symmetrically substituted 1,2-diol.[3][4] The process is initiated by a one-electron reduction of the carbonyl group by an electron donor, such as magnesium, to form a ketyl radical anion.[5] Two of these radicals then couple to form the carbon-carbon bond, yielding a vicinal diol after protonation. The reaction, discovered by Wilhelm Rudolph Fittig in 1859, can be performed as a homocoupling or an intramolecular cross-coupling.[6]
The general workflow for this reaction involves the formation of radical intermediates that subsequently couple. With a metal donor like magnesium, a five-membered cyclic intermediate is formed with the oxygen atoms coordinated to the metal ion, which is then broken up by the addition of water.[3][5]
The Pinacol Rearrangement
The pinacol rearrangement is a classic and highly valuable acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde.[7][8] The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift.[9][10] This rearrangement is a cornerstone for creating carbonyl compounds and is particularly useful for synthesizing spirocyclic ketones from cyclic diols.[11][12]
The mechanism involves four key steps:
-
Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (water).[1][10]
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. The stability of this carbocation is a key factor, especially in unsymmetrical diols, where the more stable carbocation will preferentially form and dictate the major product.[10][13]
-
1,2-Shift: An adjacent group (alkyl, aryl, or hydride) migrates with its electron pair to the positively charged carbon. This rearrangement is favored because it results in a more stable, resonance-stabilized carbocation where the positive charge is on an oxygen-adjacent carbon.[7][13]
-
Deprotonation: A water molecule removes a proton from the oxygen atom, forming a carbonyl group and regenerating the acid catalyst, yielding the final ketone product, known as a pinacolone.[1][10]
References
- 1. aakash.ac.in [aakash.ac.in]
- 2. nbinno.com [nbinno.com]
- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Pinacol Coupling Reaction [organic-chemistry.org]
- 5. Pinacol_coupling_reaction [chemeurope.com]
- 6. synarchive.com [synarchive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reaction Mechanism of Pinacol-Pinacolone Rearrangement [pw.live]
- 9. Pinacol Rearrangement [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. nbinno.com [nbinno.com]
- 12. A note on the Pinacol-Pinacolone Rearrangement [unacademy.com]
- 13. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
Unraveling the Pinacol Rearrangement: A Theoretical Deep-Dive into its Mechanism
For Researchers, Scientists, and Drug Development Professionals
The pinacol (B44631) rearrangement, a classic and powerful reaction in organic synthesis for the conversion of 1,2-diols to carbonyl compounds, has long been a subject of mechanistic inquiry. While the general steps of protonation, carbocation formation, and subsequent 1,2-alkyl or -aryl shift are well-established, the precise nature of the rearrangement step—whether it proceeds through a discrete carbocation intermediate (stepwise) or a concerted process where bond migration and water departure are simultaneous—has been a topic of considerable debate. This technical guide delves into the theoretical and computational studies that have illuminated the mechanistic intricacies of the pinacol rearrangement, providing a deeper understanding for researchers leveraging this transformation in complex molecule synthesis.
The Mechanistic Dichotomy: Stepwise vs. Concerted Pathways
The central question in the pinacol rearrangement mechanism revolves around the timing of the key bond-breaking and bond-forming events. The traditionally accepted mechanism, often depicted in introductory organic chemistry, involves a stepwise process.[1][2][3][4] In this model, one of the hydroxyl groups is protonated and departs as a water molecule, leading to the formation of a carbocation intermediate.[2][3][4] This carbocation then undergoes a 1,2-shift of an adjacent substituent to yield a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone or aldehyde product.
However, computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have provided compelling evidence for a concerted pathway, especially in the gas phase and in non-ionizing solvents.[1] In a concerted mechanism, the migration of the alkyl or aryl group is synchronous with the departure of the water molecule, avoiding the formation of a high-energy carbocation intermediate.[1]
A seminal 1993 study by Nakamura and Osamura using ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) methods examined the reaction pathways for monosubstituted protonated 1,2-ethanediols. Their gas-phase calculations indicated that the concerted mechanism is energetically favored over the traditional stepwise mechanism. More recent research has continued to explore this dichotomy, utilizing advanced computational techniques to dissect the factors that favor one pathway over the other.
A 2024 study by Cai et al. published in the Journal of Chemical Education employed DFT calculations to quantitatively re-evaluate the stepwise and concerted mechanisms for the pinacol rearrangement of a series of substrates. Their findings suggest that both mechanisms can be viable, and the preference is quantifiable, depending on factors like substrate structure and solvent polarity.
Quantitative Insights from DFT Calculations
The work by Cai et al. provides valuable quantitative data on the Gibbs free energy of activation (ΔG‡) for both the stepwise and concerted pathways of various substrates. A key metric, ΔΔG‡ (concerted - stepwise), can be used to predict the favored mechanism. A positive ΔΔG‡ indicates a preference for the stepwise mechanism, while a negative value suggests the concerted pathway is more favorable.
| Substrate | Migrating Group | ΔG‡ (Concerted) (kcal/mol) | ΔG‡ (Stepwise) (kcal/mol) | ΔΔG‡ (Concerted - Stepwise) (kcal/mol) | Favored Mechanism |
| 2a | Phenyl | 37.8 | 24.8 | 13.0 | Stepwise |
| 2b | p-Tolyl | Not Specified | Not Specified | > 0 | Stepwise |
| 2c | p-Methoxyphenyl | Not Specified | Not Specified | > 0 | Stepwise |
| 2d | Methyl | 9.2 | 6.5 | 2.7 | Stepwise |
Data extracted from the computational studies by Cai et al. (2024). All calculations were performed in the gas phase.
These results highlight that for the studied substrates in the gas phase, the stepwise mechanism is energetically preferred. The stability of the potential carbocation intermediate plays a crucial role; groups that can better stabilize a positive charge, such as aryl groups, tend to favor the stepwise pathway. The study also noted that polar solvents are expected to further favor the stepwise mechanism by stabilizing the charged intermediate.
Migratory Aptitude: A Theoretical Perspective
Theoretical studies have also shed light on the relative migratory aptitudes of different groups in the pinacol rearrangement. The general trend observed experimentally (p-anisyl > p-tolyl > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl) is well-supported by computational analyses. The high migratory aptitude of groups like vinyl and cyclopropyl (B3062369) is attributed to the participation of their π- or pseudo-π-orbitals in stabilizing the transition state. Conversely, the lower migratory aptitude of alkyl and alkynyl groups is also consistent with theoretical calculations.
Experimental Protocols: A Glimpse into the Computational Methodology
The insights into the pinacol rearrangement mechanism are derived from sophisticated computational chemistry techniques. A typical workflow for such a theoretical study is outlined below. The specific methods employed in the 2024 study by Cai et al. serve as a representative example.
Computational Details (based on Cai et al., 2024):
-
Software: Gaussian 16 suite of programs was utilized for all calculations.
-
Method: Density Functional Theory (DFT) was the chosen quantum mechanical method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed for geometry optimizations and frequency calculations. This functional is widely used for its balance of accuracy and computational cost in describing organic reactions.
-
Basis Set: The 6-311G(d,p) basis set was used. This Pople-style basis set provides a good description of the electron distribution in organic molecules.
-
Solvent Effects: The effect of solvent was modeled using the Implicit Solvation Model based on Density (SMD).
-
Analysis: Stationary points (reactants, intermediates, transition states, and products) were optimized without symmetry constraints. Frequency calculations were performed at the same level of theory to characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data, including the Gibbs free energy. Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the transition states connect the correct reactants and products.
Visualizing the Mechanistic Pathways and Computational Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and the computational workflow.
Caption: Stepwise vs. Concerted pathways of the pinacol rearrangement.
Caption: A typical computational workflow for studying reaction mechanisms.
Conclusion
Theoretical and computational studies have profoundly enhanced our understanding of the pinacol rearrangement mechanism. While the classical stepwise mechanism involving a carbocation intermediate remains a valid and useful model, particularly in polar solvents and with substrates that can form stable carbocations, compelling evidence from ab initio and DFT calculations demonstrates the favorability of a concerted pathway in the gas phase and non-ionizing media. The choice between these pathways is a subtle interplay of substrate structure, solvent effects, and the stability of potential intermediates. For researchers in drug development and complex molecule synthesis, this deeper mechanistic insight is invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies that harness the power of this remarkable rearrangement.
References
The Enduring Versatility of Pinacol: A Technical Guide to Core Reactions and Emerging Research Frontiers
For Immediate Release
A comprehensive technical guide exploring the foundational chemistry of pinacol (B44631) and its expanding applications in organic synthesis, materials science, and drug discovery. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of key reactions, detailed experimental protocols, and a forward-looking perspective on potential research avenues.
Pinacol, a seemingly simple vicinal diol, has proven to be a cornerstone in synthetic chemistry, offering a gateway to a diverse array of molecular architectures. Its intrinsic reactivity, primarily centered around the famed pinacol rearrangement and its formation via the pinacol coupling reaction, has cemented its role as a critical building block. This guide delves into the core principles of pinacol chemistry, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in their scientific endeavors.
Core Synthetic Methodologies Involving Pinacol
The utility of pinacol in synthetic chemistry is predominantly highlighted by two key reactions: the pinacol coupling reaction for its synthesis and the pinacol rearrangement for its conversion into valuable carbonyl compounds.
The Pinacol Coupling Reaction
The pinacol coupling reaction is a reductive coupling of a carbonyl compound, typically a ketone or an aldehyde, to form a 1,2-diol.[1] This carbon-carbon bond-forming reaction proceeds via a free radical mechanism, initiated by a one-electron reduction of the carbonyl group by a reducing agent, such as magnesium, to form a ketyl radical anion.[2] Two of these ketyl radicals then couple to yield the vicinal diol.[2] While traditionally employing alkali or alkaline earth metals, modern iterations of this reaction have seen the use of various reductants to improve yields and selectivity.[2]
Experimental Protocol: Synthesis of Pinacol from Acetone (B3395972)
This protocol is adapted from established literature procedures for the pinacol coupling of acetone.[2]
Materials:
-
Acetone
-
Magnesium turnings
-
Mercuric chloride (Caution: Highly Toxic)
-
Benzene (or a suitable alternative solvent)
-
Distilled water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of mercuric chloride in acetone to amalgamate the magnesium.
-
Once the amalgamation is complete, add a solution of acetone in benzene.
-
The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the consumption of magnesium.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The resulting magnesium hydroxide (B78521) is dissolved by the addition of concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude pinacol.
-
Purification can be achieved by recrystallization or distillation.
Quantitative Data for Pinacol Coupling Reactions
| Starting Material | Reductant/Catalyst | Solvent | Yield (%) | Reference |
| Acetophenone | N2H4 (hydrazine) | CH3CN | 68 | [3] |
| 4-Chromanone | N2H4 (hydrazine) | CH3CN | 82 | [3] |
| 2,4,6-Trimethoxyacetophenone | N2H4 (hydrazine) | CH3CN | 81 | [3] |
| Benzophenone (gram-scale) | N2H4 (hydrazine) | H2O | 89 | [3] |
Logical Workflow for Pinacol Coupling
References
Pinacol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for pinacol (B44631) (2,3-dimethylbutane-2,3-diol). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment when working with this compound.
Chemical and Physical Properties
Pinacol is a white crystalline solid at room temperature.[1][2][3] It is a symmetrical organic diol, notable for its use in the pinacol coupling reaction and as a precursor to various synthetic intermediates.[3][4] Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of Pinacol
| Property | Value | Source |
| Molecular Formula | C6H14O2 | [1][5] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 40-43 °C | [3] |
| Boiling Point | 171-172 °C | |
| Flash Point | 77 °C (171 °F) - closed cup | [6] |
| Density | 0.967 g/cm³ | [5][7] |
| Solubility | Soluble in hot water, alcohol, and diethyl ether. Slightly soluble in cold water and carbon disulfide.[5] | |
| Vapor Pressure | 0.5 mmHg | [1] |
Hazard Identification and Classification
Pinacol is classified as a hazardous substance. The primary hazards associated with pinacol are flammability and irritation to the skin, eyes, and respiratory tract.[1][6][8]
Table 2: GHS Hazard Classification for Pinacol
| Hazard Class | Category | Hazard Statement |
| Flammable solids | 1 | H228: Flammable solid[1][8] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][8][9] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1][9] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][9] |
Signal Word: Danger[8]
Hazard Pictograms:
-
Flame: For flammability hazards.
-
Exclamation Mark: For skin/eye irritation and respiratory tract irritation.
Toxicology and Health Effects
Exposure to pinacol can lead to adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6]
Table 3: Toxicological Data for Pinacol
| Test | Species | Route | Value | Source |
| LD50 | Mouse | Oral | 3,380 mg/kg | [6] |
Potential Health Effects: [6]
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[6][9]
-
Skin Contact: May be harmful if absorbed through the skin and causes skin irritation.[6][8]
-
Ingestion: May be harmful if swallowed.[6]
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[6][7] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6][7]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimizing the risks associated with pinacol.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks for the specific experimental conditions should be conducted to determine the appropriate PPE.
Handling Procedures
-
Handle in a well-ventilated place or under a chemical fume hood.[8]
-
Wear suitable protective clothing, gloves, and eye/face protection.[8]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[8][10]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][9]
-
Wash hands thoroughly after handling.[11]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Ground and bond containers and receiving equipment.[8]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First-Aid Measures
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[8]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Pinacol is combustible and can form explosive mixtures with air on intense heating.[7] Hazardous decomposition products formed under fire conditions include carbon oxides.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.[6]
-
Environmental Precautions: Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[6] Remove all sources of ignition and use spark-proof tools.[8]
Disposal Considerations
Dispose of pinacol and its containers in accordance with local, state, and federal regulations.[6] Contact a licensed professional waste disposal service to dispose of this material.[6]
Experimental Protocol: A Note on Usage
While specific experimental protocols are beyond the scope of this safety guide, any procedure involving pinacol should be designed with the aforementioned safety precautions in mind. A generalized workflow for a reaction involving a solid reagent like pinacol is presented below.
This guide is intended as a summary of the available safety information for pinacol. It is not a substitute for a thorough understanding of the material's properties and the specific risks associated with any given experimental procedure. Always consult the most up-to-date Safety Data Sheet (SDS) before working with pinacol.
References
- 1. Pinacol | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Pinacol | 76-09-5 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.dk [fishersci.dk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for Pinacol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pinacol (B44631) coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, providing access to vicinal diols (1,2-diols). This reaction class is pivotal in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The reaction proceeds via the reductive coupling of two carbonyl groups from aldehydes or ketones, typically mediated by a metal electron donor, leading to the formation of a diolate intermediate that is subsequently protonated to yield the 1,2-diol.[1][2] This application note provides detailed experimental protocols for various pinacol coupling reactions, summarizes key quantitative data, and illustrates the underlying reaction pathways and workflows.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the pinacol coupling reaction involves the single-electron reduction of a carbonyl group by a reducing agent to form a ketyl radical anion.[2] Two of these ketyl radicals then dimerize to form a pinacolate, a vicinal diolate. Subsequent workup with a proton source yields the final 1,2-diol product.[2] When using certain metals like magnesium, a cyclic intermediate where the oxygen atoms coordinate to the metal ion is formed.[2]
The stereochemical outcome of the pinacol coupling is a critical aspect, as the formation of two new stereocenters can lead to a mixture of diastereomers (dl and meso). The diastereoselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Experimental Protocols
Protocol 1: Titanium-Catalyzed Pinacol Coupling of Benzaldehyde (B42025) under Ultrasound Irradiation
This protocol describes the homocoupling of benzaldehyde to form 1,2-diphenyl-1,2-ethanediol (hydrobenzoin) using a TiCl₃-Zn system accelerated by ultrasound.
Materials:
-
Benzaldehyde
-
Zinc powder (Zn)
-
15% Titanium(III) chloride solution (TiCl₃)
-
10% Sodium hydroxide (B78521) solution (NaOH)
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
50 mL round-bottom flask
-
Ultrasonic cleaner
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a 50 mL round-bottom flask, add zinc powder (1.8 mmol) and 15% TiCl₃ solution (1.5 mmol).
-
Place the flask in the water bath of an ultrasonic cleaner and irradiate at room temperature for 15 minutes.
-
Add a solution of benzaldehyde (1 mmol) in 2 mL of ethanol to the reaction mixture.
-
Subsequently, add 4.5 mL of 10% NaOH solution.
-
Continue the ultrasound irradiation until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water
This protocol outlines a greener approach to pinacol coupling using a vanadium catalyst in an aqueous medium.[3]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde)
-
Vanadium(III) chloride (VCl₃)
-
Aluminum powder (Al)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend the aromatic aldehyde (1 mmol), VCl₃ (0.33 mmol), and aluminum powder (3 mmol) in water (5 mL).
-
Stir the heterogeneous mixture vigorously at room temperature. The reaction can be heated to increase the rate if necessary.[3]
-
Monitor the reaction progress by TLC. Reaction times can range from several hours to days depending on the substrate.[3]
-
Once the reaction is complete, extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent in vacuo to yield the crude 1,2-diol.
-
Purify the product by flash column chromatography or recrystallization.
Protocol 3: Diastereoselective Photoredox Pinacol Coupling
This advanced protocol achieves high diastereoselectivity using a photoredox catalyst in conjunction with a titanium complex.[4]
Materials:
-
Aromatic aldehyde
-
[Ir(ppy)₂(dtbbpy)]PF₆ or a suitable organic dye as the photoredox catalyst
-
Titanocene dichloride (Cp₂TiCl₂) or a chiral Salen-Ti complex
-
Hantzsch ester or another sacrificial electron donor
-
Trifluorotoluene or another suitable non-protic solvent
-
Blue or orange LEDs for irradiation
-
Schlenk tube or similar reaction vessel for inert atmosphere conditions
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the aromatic aldehyde (0.1 mmol), the photoredox catalyst (e.g., 1-2 mol%), and Cp₂TiCl₂ (5 mol%).[4]
-
Add the sacrificial electron donor (e.g., 1.5 equivalents).
-
Add the degassed solvent (e.g., trifluorotoluene, 1 mL).
-
Irradiate the reaction mixture with the appropriate colored LEDs (e.g., orange light for some organic dyes) at room temperature.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., by exposure to air).
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Data Presentation
The following tables summarize the quantitative data for various pinacol coupling reactions, allowing for easy comparison of different methodologies.
Table 1: Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water [3]
| Entry | Aldehyde | Yield (%) | dl/meso Ratio |
| 1 | Benzaldehyde | 72 | 56:44 |
| 2 | 4-Methylbenzaldehyde | 85 | 55:45 |
| 3 | 4-Methoxybenzaldehyde | 81 | 54:46 |
| 4 | 2-Chlorobenzaldehyde | 65 | 60:40 |
| 5 | 4-Chlorobenzaldehyde | 78 | 53:47 |
Table 2: Titanium-Catalyzed Photoredox Pinacol Coupling of Aromatic Aldehydes [4]
| Entry | Aldehyde | Catalyst System | Yield (%) | d,l/meso Ratio |
| 1 | p-Chlorobenzaldehyde | Organic Dye / Cp₂TiCl₂ | 85 | >20:1 |
| 2 | p-Methoxybenzaldehyde | Organic Dye / Cp₂TiCl₂ | 92 | >20:1 |
| 3 | 2-Naphthaldehyde | Organic Dye / Cp₂TiCl₂ | 88 | >20:1 |
| 4 | o-Chlorobenzaldehyde | Organic Dye / Cp₂TiCl₂ | 75 | 15:1 |
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism of pinacol coupling and a typical experimental workflow.
Caption: General mechanism of the pinacol coupling reaction.
Caption: A typical experimental workflow for a pinacol coupling reaction.
Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the vanadium-catalyzed pinacol coupling reaction in water.
Caption: Plausible catalytic cycle for vanadium-catalyzed pinacol coupling.
References
Application Notes & Protocols: The Pinacol Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Principle and Introduction
The Pinacol (B44631) Rearrangement is a classic and valuable acid-catalyzed reaction in organic chemistry that converts a 1,2-diol (also known as a vicinal diol or glycol) into a carbonyl compound, typically a ketone or an aldehyde.[1][2][3] The reaction proceeds via a 1,2-migration of a substituent, driven by the formation of a stable carbocation intermediate.[4][5] First described by Wilhelm Rudolph Fittig in 1860, this rearrangement has become a fundamental tool for carbon skeleton modification.[4][6]
In drug development and complex molecule synthesis, the pinacol rearrangement is employed for ring expansions and contractions, and for the stereocontrolled construction of quaternary carbon centers.[7] The resulting ketone, pinacolone (B1678379), and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including pesticides, fungicides, and drugs such as the anticonvulsant Stiripentol and the antihypertensive Pinacidil.[4]
Reaction Mechanism
The mechanism of the pinacol rearrangement occurs in four key steps:
-
Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (-OH₂⁺).[5][8]
-
Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation intermediate.[4][8] The reaction is regioselective, favoring the formation of the more stable carbocation when the diol is unsymmetrical.[2][4]
-
1,2-Migratory Shift: A substituent (alkyl or aryl group) from the adjacent carbon migrates to the positively charged carbon.[5][9] This is the rate-determining step and results in a new, resonance-stabilized carbocation where the positive charge is on the carbon bearing the remaining oxygen atom. This intermediate is significantly stabilized by the lone pairs on the oxygen.[2]
-
Deprotonation: A water molecule removes a proton from the remaining hydroxyl group, leading to the formation of a carbon-oxygen double bond and yielding the final ketone or aldehyde product.[4][8]
Caption: The four-step mechanism of the acid-catalyzed pinacol rearrangement.
Experimental Protocols
Safety Precaution: Concentrated acids like sulfuric acid are highly corrosive.[10] Pinacol and pinacolone are flammable and irritants.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 3.1: Synthesis of Pinacolone from Pinacol using Sulfuric Acid
This protocol details the classic conversion of pinacol to pinacolone via acid-catalyzed dehydration and rearrangement.[11]
Materials:
-
Pinacol (2,3-dimethyl-2,3-butanediol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
50 mL Round-bottom flask
-
Simple distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1.5 g of pinacol and 15 mL of deionized water.[10]
-
Acid Addition: While stirring, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the mixture.[10] The addition is exothermic and should be done cautiously.
-
Reaction & Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[11] Heat the mixture using a heating mantle. The pinacolone product will co-distill with water. Continue distillation until the temperature of the distillate reaches approximately 100°C.[11]
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Salting Out: Add saturated sodium chloride solution (brine) to the separatory funnel. This will decrease the solubility of pinacolone in the aqueous layer, facilitating better separation.
-
Extraction: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Drying: Transfer the organic layer (pinacolone) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the product. Swirl the flask until the liquid is clear.
-
Isolation: Decant or filter the dried liquid into a pre-weighed vial to obtain the final product.
-
Analysis: Characterize the product using techniques such as IR spectroscopy (to confirm the presence of a ketone C=O stretch) and NMR spectroscopy. The yield can be determined by mass. A 2,4-DNP test can be used to confirm the presence of a ketone.[5][8]
Experimental Workflow
The following diagram outlines the general workflow for a typical pinacol rearrangement experiment.
Caption: A generalized workflow for the pinacol rearrangement synthesis.
Data Presentation
The efficiency of the pinacol rearrangement can vary based on the substrate and reaction conditions. Below is a summary of representative data.
| Substrate | Acid/Reagent | Conditions | Product | Yield (%) | Reference |
| Pinacol | Conc. H₂SO₄, H₂O | Simple Distillation | Pinacolone | 36.35% | [10] |
| Pinacol | Conc. H₂SO₄, H₂O | Simple Distillation | Pinacolone | 57.6% | [11] |
| Pinacol | H₂SO₄ | Heating | Pinacolone | ~70% | [6] |
| Heterosubstituted alcohol | Silver Carbonate (Ag₂CO₃) | Toluene, 110°C, 10h | Corresponding Ketone | 86% | [3] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. Pinacol Pinacolone Rearrangement: Mechanism, Steps & Uses [vedantu.com]
- 6. Pinacol pinacolone rearrangement ppt. | PPTX [slideshare.net]
- 7. Pinacol Rearrangement [organic-chemistry.org]
- 8. aakash.ac.in [aakash.ac.in]
- 9. A note on the Pinacol-Pinacolone Rearrangement [unacademy.com]
- 10. researchgate.net [researchgate.net]
- 11. ivypanda.com [ivypanda.com]
Application Notes and Protocols: The Role of Pinacol in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols regarding the use of pinacol (B44631) in protecting group chemistry. A common misconception is the use of pinacol as a protecting group for diols. In reality, pinacol, itself a 1,2-diol, is a reagent used to protect boronic acids, forming stable cyclic esters known as pinacol boronate esters. This strategy is pivotal in modern organic synthesis, particularly in cross-coupling reactions and the development of pharmaceuticals. These notes will clarify this crucial distinction, provide detailed protocols for the formation and deprotection of pinacol boronate esters, and briefly cover standard methods for the protection of diols using other reagents.
Introduction: Clarifying the Role of Pinacol
In the realm of organic synthesis, protecting groups are instrumental in masking the reactivity of a functional group to allow for chemical transformations elsewhere in the molecule. The term "pinacol protecting group" is most accurately associated with the protection of boronic acids, not diols. Pinacol (2,3-dimethylbutane-2,3-diol) reacts with a boronic acid to form a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as a pinacol boronate ester.
This transformation is highly valuable because boronic acids can be unstable, prone to dehydration to form cyclic trimers (boroxines), and may not be compatible with various reaction conditions.[1] The resulting pinacol boronate esters are significantly more stable, often crystalline solids, and are amenable to purification by chromatography.[2] They are widely used in Suzuki-Miyaura cross-coupling reactions and are key intermediates in the synthesis of several pharmaceuticals, including the proteasome inhibitor Bortezomib (B1684674) (Velcade®).[1][3]
Conversely, the protection of diols is typically achieved by forming cyclic acetals or ketals (e.g., with acetone (B3395972) to form an acetonide) or cyclic silyl (B83357) ethers.[4][5] This document will first detail the application of pinacol in the protection of boronic acids and then provide protocols for common diol protection strategies.
Pinacol Boronate Esters: Protection of Boronic Acids
The formation of a pinacol boronate ester enhances the stability of the boronic acid, making it easier to handle, purify, and store.[1] This protection is crucial for multi-step syntheses in drug development and materials science.
Formation of Pinacol Boronate Esters
The most common method for the synthesis of pinacol boronate esters is the reaction of a boronic acid with pinacol, often with the removal of water.
Caption: Workflow for the formation of pinacol boronate esters.
This protocol describes the formation of an isobutylboronic acid pinacol ester.[6]
-
Reaction Setup: To an oven-dried 1 L flask containing a magnetic stirrer bar, add isobutylboronic acid (25.0 g, 245 mmol, 1.0 equiv), pinacol (29.0 g, 245 mmol, 1.0 equiv), and anhydrous magnesium sulfate (B86663) (44.3 g, 368 mmol, 1.5 equiv).
-
Solvent Addition: Add 300 mL of diethyl ether to the flask.
-
Reaction: Stir the suspension under an argon atmosphere at room temperature for 24 hours.
-
Work-up: Filter the solids and concentrate the filtrate in vacuo.
-
Purification: Dissolve the crude material in pentane (B18724) (700 mL) and wash with water (3 x 150 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the product.
| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Isobutylboronic acid | Pinacol, MgSO₄ | Diethyl ether | 24 | >95 | [6] |
| Phenylboronic acid | Pinacol | Toluene (azeotropic) | 2 | ~90 | General Procedure |
| 4-Methylphenylboronic acid | Pinacol, MgSO₄ | Diethyl ether | 24 | High | [6] |
Deprotection of Pinacol Boronate Esters
The removal of the pinacol group to regenerate the free boronic acid is a critical step. The stability of the pinacol ester can make deprotection challenging, and several methods have been developed to address this.[2]
Caption: Common deprotection strategies for pinacol boronate esters.
This method is mild and efficient, with the diethanolamine (DEA) adduct often precipitating from the reaction mixture, simplifying purification.[1][7]
-
Transesterification: To a solution of the pinacol boronate ester (1.7 mmol) in diethyl ether, add diethanolamine (1.9 mmol). A white precipitate typically forms within minutes. Stir the reaction for approximately 30 minutes, or until the starting material is consumed as monitored by TLC.
-
Isolation of Adduct: Filter the precipitate, wash with diethyl ether, and dry to afford the DEA-protected boronic ester.
-
Hydrolysis: Suspend the DEA adduct in a suitable solvent and treat with 0.1 M HCl for 20 minutes to yield the free boronic acid.
This two-step procedure involves the formation of a stable, crystalline potassium trifluoroborate salt, which is then hydrolyzed.[8][9]
-
Trifluoroborate Formation: Treat the pinacol boronate ester with potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent (e.g., aqueous methanol).
-
Hydrolysis: Hydrolyze the resulting trifluoroborate salt with trimethylsilyl (B98337) chloride (TMSCl) and water, or an inorganic base like lithium hydroxide, to afford the free boronic acid.[8][9]
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields (%) | References |
| Transesterification with DEA | Diethanolamine, then HCl | Mild, short reaction time | High functional group tolerance, easy product isolation | Two-step process | 85-99 | [1][7] |
| via Trifluoroborate Salt | KHF₂, then TMSCl or base | Mild to moderate | Forms stable, crystalline intermediates | Two-step process, may require optimization | Good to high | [8][9] |
| Acidic Hydrolysis | HCl | Often requires heating | One-step process | Harsh conditions may not be suitable for sensitive substrates | Variable | [2][10] |
| Oxidative Cleavage | NaIO₄ | Mild | Effective for some substrates | Requires an oxidant which may not be compatible with all functional groups | Variable | [2] |
Application in Drug Development: Bortezomib
Pinacol boronate esters are crucial intermediates in the synthesis of the FDA-approved drug Bortezomib, a dipeptidyl boronic acid used to treat multiple myeloma.[11] The synthesis involves the use of a pinacol-protected leucine (B10760876) boronate precursor, which is elaborated and then deprotected in the final stages of the synthesis.[3][12] The stability of the pinacol boronate ester allows for multiple synthetic transformations to be carried out without affecting the boronic acid moiety.
Protecting Groups for Diols
While pinacol is not used to protect diols, several other methods are standard practice in organic synthesis for this purpose. The choice of protecting group depends on the stability required and the conditions for its removal.
Acetonide Protection
1,2- and 1,3-diols are commonly protected as cyclic acetals by reacting them with acetone or a derivative like 2,2-dimethoxypropane, usually under acidic catalysis.[5][13]
Caption: General workflow for acetonide protection and deprotection of diols.
This protocol describes a mild and efficient method using a cation exchange resin as the catalyst.[5]
-
Reaction Setup: In a round-bottom flask, mix the diol, acetone, and a cation exchange resin.
-
Reaction: Reflux the mixture. The reaction time is typically short.
-
Work-up: Filter the reaction mixture to recover the resin. The resin can often be reused.
-
Purification: The crude product can be purified by column chromatography on neutral alumina (B75360) if necessary.
| Diol Type | Reagents | Conditions | Yield (%) | Reference |
| 1,2-Diol | Acetone, Cation Exchange Resin | Reflux, solvent-free | Excellent | [5] |
| Various Diols | 2,2-Dimethoxypropane, Iodine | Room Temperature | 60-80 | [13] |
| 1,2-Diol | Acetone, CuSO₄ | Room Temperature | 83 | [14] |
Silyl Ether Protection
Diols can also be protected as silyl ethers. For selective protection of one hydroxyl group in the presence of another, or for bridging two hydroxyls, bulky silyl groups are often employed.[4][15]
A general procedure involves reacting the diol with a silyl chloride in the presence of a base.[15]
-
Reaction Setup: Dissolve the diol in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add an amine base (e.g., imidazole, 2,6-lutidine) followed by the silyl chloride (e.g., TBSCl, TIPSCl).
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.
-
Purification: Purify the product by flash column chromatography.
Deprotection of silyl ethers is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.[16]
Conclusion
Pinacol plays a vital role in protecting group chemistry, not as a protecting group for diols, but as a reagent for the protection of boronic acids. The resulting pinacol boronate esters are stable, versatile intermediates that are indispensable in modern organic synthesis and drug discovery. Understanding this distinction is crucial for synthetic chemists. For the protection of diols, other well-established methods, such as the formation of acetonides and silyl ethers, are the preferred strategies. The protocols and data provided herein offer a comprehensive guide for researchers in the application of these essential synthetic transformations.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8497374B2 - Process for preparing and purifying bortezomib - Google Patents [patents.google.com]
- 13. online.bamu.ac.in [online.bamu.ac.in]
- 14. synarchive.com [synarchive.com]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes & Protocols: Synthesis of Pinacol Boronic Esters for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate.[3] Among the various organoboron reagents, pinacol (B44631) boronic esters (Bpin) are widely favored due to their stability, ease of handling, and compatibility with a broad range of reaction conditions.[4] They are generally stable to air and moisture, and many can be purified via column chromatography, making them ideal intermediates in complex synthetic routes, particularly in pharmaceutical and materials science research.[4][5]
This document provides detailed application notes and protocols for the most common and effective methods for synthesizing pinacol boronic esters, which are crucial precursors for Suzuki-Miyaura coupling reactions.
Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organo(pseudo)halide (R¹-X) to form a palladium(II) intermediate.[3]
-
Transmetalation: The organoboron reagent (R²-Bpin), activated by a base, transfers its organic group (R²) to the palladium(II) center, displacing the halide.[3]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Synthetic Methods for Pinacol Boronic Esters
Several robust methods exist for the preparation of pinacol boronic esters from various starting materials. The choice of method often depends on the substrate's functional groups and the desired regioselectivity.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl (pseudo)halide and bis(pinacolato)diboron (B136004) (B₂pin₂).[7][8] It is one of the most widely used methods due to its mild conditions and excellent functional group tolerance, allowing for the synthesis of boronic esters from substrates containing esters, ketones, nitriles, and nitro groups.[5][9]
Catalytic Cycle: The mechanism is similar to the Suzuki coupling. It begins with the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with an activated diboron (B99234) species and reductive elimination to yield the pinacol boronic ester.[7]
Caption: The catalytic cycle for the Miyaura borylation reaction.
Iridium-Catalyzed C-H Borylation
This method allows for the direct conversion of aromatic C-H bonds to C-B bonds, offering a highly atom-economical route to aryl and heteroaryl boronic esters.[10][11] The reaction is typically catalyzed by an iridium(I) complex with a bipyridine or N-heterocyclic carbene (NHC) ligand.[10][12] A key advantage is its predictable regioselectivity, which is primarily governed by steric factors, leading to borylation at the least hindered position.[13][14]
Copper-Catalyzed Borylation
Copper catalysis provides an effective method for the borylation of unactivated alkyl halides (chlorides, bromides, and iodides).[15][16] This approach is valuable for preparing alkylboronates that are otherwise difficult to access.[15] The reaction proceeds smoothly at room temperature using a copper(I) salt, a phosphine (B1218219) ligand (e.g., Xantphos), and a base like potassium tert-butoxide.[15][17] Recent studies have also demonstrated copper-catalyzed borylation of alkenyl and aryl halides.[18][19]
Metal-Free Borylation of Arylamines
Aryl pinacol boronates can be synthesized directly from readily available arylamines via a Sandmeyer-type reaction.[20][21] This metal-free process typically uses tert-butyl nitrite (B80452) and bis(pinacolato)diboron, often promoted by a radical initiator like dibenzoyl peroxide (BPO) or by heating.[21] The key benefits are the avoidance of metal catalysts, which can contaminate the product, and the use of inexpensive starting materials.[20]
Data Summary of Synthetic Methods
The following tables summarize typical reaction conditions and yields for the described synthetic methods.
Table 1: Miyaura Borylation of Aryl Halides
| Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc (3) | Dioxane | 80 | 8 | 85 | [9] |
| 1-Iodonaphthalene | PdCl₂(dppf) (3) | KOAc (3) | DMSO | 80 | 2 | 99 | [9] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (1.5) | Dioxane | 100 | 12 | 89 | [5] |
| 2-Chloropyridine | Pd(OAc)₂/SPhos (2) | KOAc (3) | Toluene | 100 | 16 | 75 |[7] |
Table 2: Iridium-Catalyzed C-H Borylation of Arenes
| Substrate | Catalyst (mol%) | Ligand (mol%) | B-Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Benzene | [Ir(OMe)(cod)]₂ (1.5) | dtbpy (3) | B₂pin₂ | Hexane (B92381) | 80 | 16 | 95 | [12] |
| 1,3-Dichlorobenzene | [IrCl(cod)]₂ (1.5) | dtbpy (3) | B₂pin₂ | Octane (B31449) | 100 | 20 | 94 | [12] |
| Thiophene | [Ir(OMe)(cod)]₂ (10) | ICy·HCl (20) | Diisopropylaminoborane (B2863991) | Methylcyclohexane | 110 | 4 | 88 | [10] |
| Indole | [IrCl(cod)]₂ (1.5) | dtbpy (3) | B₂pin₂ | THF | 60 | 12 | 85 |[11] |
Table 3: Copper-Catalyzed Borylation of Alkyl Halides
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-Bromooctane | CuCl (5) | Xantphos (5) | K(O-t-Bu) (1.2) | THF | RT | 12 | 91 | [15] |
| 1-Chlorooctane | CuCl (5) | Xantphos (5) | K(O-t-Bu) (1.2) | THF | RT | 12 | 84 | [15] |
| 2-Bromooctane | CuCl (5) | Xantphos (5) | K(O-t-Bu) (1.2) | THF | RT | 12 | 80 | [15] |
| Cyclohexyl Iodide | CuCl (5) | Xantphos (5) | K(O-t-Bu) (1.2) | THF | RT | 24 | 75 |[16] |
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates.
Caption: General experimental workflow for the synthesis of pinacol boronic esters.
Protocol 1: Miyaura Borylation of an Aryl Bromide[9]
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium acetate (B1210297) (KOAc), anhydrous powder (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), B₂pin₂ (280 mg, 1.1 mmol), PdCl₂(dppf) (22 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Iridium-Catalyzed C-H Borylation of an Arene[12]
Materials:
-
Arene (1.0 mmol, if liquid; use as solvent if possible)
-
Bis(pinacolato)diboron (B₂pin₂) (0.5 mmol)
-
[Ir(OMe)(cod)]₂ (0.0075 mmol, 1.5 mol% Ir)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.015 mmol, 3.0 mol%)
-
Anhydrous hexane or octane (3 mL)
-
Nitrogen or Argon gas supply in a glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add [Ir(OMe)(cod)]₂ (5.0 mg, 0.0075 mmol) and dtbpy (4.0 mg, 0.015 mmol) to a screw-cap vial equipped with a stir bar.
-
Add the arene (1.0 mmol) and B₂pin₂ (127 mg, 0.5 mmol).
-
Add the anhydrous solvent (e.g., hexane, 3 mL).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the mixture at 80-100 °C with vigorous stirring.
-
After the reaction is complete (typically 16-24 hours), cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly, or purified by column chromatography, distillation, or recrystallization.
Protocol 3: Purification of Pinacol Boronic Esters Using Boric Acid-Treated Silica Gel[22][23][24]
Pinacol boronic esters can sometimes exhibit strong adsorption or hydrolysis on standard silica gel, leading to low recovery.[22][23] Pre-treating the silica gel with boric acid can mitigate these issues by reducing the Lewis basicity of silanol (B1196071) groups.[24]
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in methanol (B129727). For 100 g of silica gel, dissolve 5 g of boric acid in 100 mL of methanol (or use ~550 mL of solution to create a slurry).[23]
-
Create a slurry of the silica gel in the boric acid/methanol solution in a flask.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration through a Büchner funnel.
-
Wash the treated silica gel with ethanol (B145695) (e.g., 600 mL for 100 g of silica).[22]
-
Dry the silica gel thoroughly under vacuum at 60 °C for 1.5-2 hours until it becomes a free-flowing powder.[22]
Chromatography Procedure:
-
Pack a column with the prepared boric acid-treated silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Load the crude pinacol boronic ester onto the column.
-
Elute the column as with standard flash chromatography to isolate the purified product.
Conclusion
The synthesis of pinacol boronic esters is a critical enabling step for the widely utilized Suzuki-Miyaura cross-coupling reaction. The methods outlined—Miyaura borylation, iridium-catalyzed C-H borylation, copper-catalyzed borylation, and metal-free approaches—offer a versatile toolkit for accessing these valuable intermediates from a variety of precursors, including aryl halides, arenes, alkyl halides, and arylamines. Proper selection of the synthetic route and careful attention to purification techniques are essential for successfully incorporating these building blocks into complex molecule synthesis in academic and industrial research.
References
- 1. mt.com [mt.com]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Iridium-Catalyzed C-H Borylation of Arenes and [research.amanote.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper(I)-Catalyzed Boryl Substitution of Unactivated Alkyl Halides [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Copper-catalyzed direct borylation of alkyl, alkenyl and aryl halides with B(dan) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.pku.edu.cn [chem.pku.edu.cn]
- 21. ftp.orgsyn.org [ftp.orgsyn.org]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Application of Pinacol and Its Derivatives in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
This application note details the utility of pinacol-related reagents and reactions in the stereoselective synthesis of complex natural products. Pinacol (B44631) coupling, pinacol rearrangement, and pinacol boronic esters are powerful tools for the construction of intricate carbon skeletons and the introduction of key stereocenters, facilitating the efficient total synthesis of medicinally relevant molecules.
Intramolecular Pinacol Coupling in the Synthesis of Canataxpropellane
The intramolecular pinacol coupling reaction is a powerful method for the formation of cyclic 1,2-diols, often proceeding with high diastereoselectivity. A notable application of this reaction is in the total synthesis of the complex taxane (B156437) diterpene, canataxpropellane, as reported by Gaich and coworkers. This key step forges a crucial carbon-carbon bond to construct the bicyclo[3.3.2]decane core of the molecule.
Key Transformation Data:
| Reaction Step | Substrate | Reagents and Conditions | Product | Yield | Diastereoselectivity |
| Intramolecular Pinacol Coupling | Dialdehyde (B1249045) precursor | TiCl₄, Zn, THF, reflux | Pinacol product | Not explicitly reported, but described as successful | Single trans-diastereomer |
Experimental Protocol: TiCl₄/Zn Mediated Intramolecular Pinacol Coupling
-
Reagents: Dialdehyde precursor, Titanium(IV) chloride (TiCl₄), Zinc dust (Zn), Tetrahydrofuran (THF, anhydrous).
-
Setup: A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Procedure:
-
To a stirred suspension of zinc dust in anhydrous THF, TiCl₄ is added dropwise at 0 °C. The mixture is then heated to reflux for 1-2 hours, during which the color of the suspension turns from yellow to black, indicating the formation of low-valent titanium species.
-
A solution of the dialdehyde precursor in anhydrous THF is added dropwise to the refluxing mixture of the low-valent titanium reagent.
-
The reaction mixture is maintained at reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous potassium carbonate solution.
-
The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired pinacol product.
-
Caption: Experimental workflow for the intramolecular pinacol coupling.
Semipinacol Rearrangement in the Total Synthesis of (+)-Taxusin
The semipinacol rearrangement is a valuable transformation for the construction of sterically demanding quaternary carbon centers. In the total synthesis of the taxane natural product (+)-taxusin, Paquette and coworkers employed an organoaluminum-promoted semipinacol rearrangement of a 1,2-hydroxy mesylate as a key strategic step. This reaction facilitates a ring expansion and establishes a crucial quaternary center with excellent stereocontrol.[1]
Key Transformation Data:
| Reaction Step | Substrate | Reagents and Conditions | Product | Yield | Stereocontrol |
| Semipinacol Rearrangement | 1,2-Hydroxy mesylate | Et₂AlCl, CH₂Cl₂, -78 °C to 0 °C | Rearranged ketone | High | Complete inversion of configuration at the migrating carbon |
Experimental Protocol: Organoaluminum-Promoted Semipinacol Rearrangement
-
Reagents: 1,2-Hydroxy mesylate precursor, Diethylaluminum chloride (Et₂AlCl, solution in hexanes), Dichloromethane (B109758) (CH₂Cl₂, anhydrous).
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Procedure:
-
A solution of the 1,2-hydroxy mesylate precursor in anhydrous dichloromethane is cooled to -78 °C.
-
A solution of diethylaluminum chloride in hexanes is added dropwise to the stirred solution of the substrate.
-
The reaction mixture is slowly warmed to 0 °C and stirred for the time determined by TLC monitoring.
-
The reaction is quenched at 0 °C by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
The mixture is stirred vigorously until two clear layers are formed.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the rearranged ketone.
-
Caption: Mechanism of the semipinacol rearrangement.
Matteson Homologation Using Pinacol Boronic Esters in the Synthesis of Lagunamide A
The Matteson homologation of chiral boronic esters is a highly efficient and stereoselective method for the iterative construction of carbon chains with multiple contiguous stereocenters. The use of pinacol as a protecting group for the boronic acid functionality provides stable and easily handled intermediates. This strategy was elegantly applied by Kazmaier and Gorges in the total synthesis of the marine natural product lagunamide A.[2][3]
Key Transformation Data (Representative Step):
| Reaction Step | Substrate | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |
| Matteson Homologation | Chiral pinacol boronic ester | 1. CH₂Cl₂, n-BuLi, -100 °C; 2. ZnCl₂; 3. Nucleophile (e.g., Grignard reagent) | Homologated pinacol boronic ester | High | >95:5 |
Experimental Protocol: Matteson Homologation
-
Reagents: Chiral pinacol boronic ester, Dichloromethane (CH₂Cl₂), n-Butyllithium (n-BuLi, solution in hexanes), Zinc chloride (ZnCl₂, anhydrous), Nucleophile (e.g., Grignard reagent in THF or ether).
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a thermometer, an addition funnel, and a magnetic stir bar is placed under an inert atmosphere.
-
Procedure:
-
A solution of dichloromethane in anhydrous THF is cooled to -100 °C (liquid nitrogen/ether bath).
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate dichloromethyllithium.
-
A solution of the chiral pinacol boronic ester and anhydrous zinc chloride in THF is added dropwise to the cold dichloromethyllithium solution.
-
The reaction mixture is stirred at -100 °C for a specified time, then allowed to warm to room temperature.
-
The desired nucleophile (e.g., a Grignard reagent) is then added at -78 °C, and the mixture is stirred and allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to give the homologated pinacol boronic ester.
-
Caption: Iterative Matteson homologation pathway.
Vinylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling for Natural Product Synthesis
Vinylboronic acid pinacol ester is a versatile and stable reagent for the introduction of a vinyl group via the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the synthesis of complex natural products to construct carbon-carbon bonds between sp²-hybridized carbons. An example of its application can be found in synthetic approaches towards complex polyketides and other natural products where a vinyl moiety is a key structural element.
Key Transformation Data (Representative Coupling):
| Reaction Step | Substrates | Catalyst and Ligand | Base and Solvent | Product | Yield |
| Suzuki-Miyaura Coupling | Vinylboronic acid pinacol ester, Aryl or Vinyl Halide/Triflate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃, Dioxane/H₂O or DMF | Coupled Product | Typically >80% |
Experimental Protocol: Suzuki-Miyaura Coupling with Vinylboronic Acid Pinacol Ester
-
Reagents: Aryl or vinyl halide/triflate, Vinylboronic acid pinacol ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Anhydrous solvent (e.g., dioxane, DMF), Degassed water.
-
Setup: A Schlenk flask or a round-bottom flask equipped with a reflux condenser is charged with the reagents under an inert atmosphere.
-
Procedure:
-
To the reaction flask, add the aryl or vinyl halide/triflate, vinylboronic acid pinacol ester, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous, degassed solvent and degassed water (if applicable) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired coupled product.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Catalytic Asymmetric Pinacol Rearrangement Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that transforms 1,2-diols into ketones or aldehydes through a 1,2-migration of a substituent. This rearrangement is a powerful tool in organic synthesis for constructing complex molecular architectures, particularly for the creation of quaternary carbon centers. The development of catalytic and asymmetric versions of the pinacol rearrangement has been a significant challenge due to the involvement of highly reactive carbocation intermediates, which can be difficult to control stereochemically. However, recent advances, particularly in the field of chiral Brønsted acid catalysis, have led to the development of highly efficient and enantioselective methods for this transformation.
These application notes provide an overview of key catalytic asymmetric pinacol rearrangement methods, with a focus on chiral Brønsted acid-catalyzed approaches. Detailed protocols for representative reactions are provided to enable researchers to apply these methodologies in their own work.
Chiral Brønsted Acid-Catalyzed Asymmetric Pinacol Rearrangement
Chiral Brønsted acids, such as chiral phosphoric acids (CPAs) and N-triflyl phosphoramides, have emerged as powerful catalysts for enantioselective pinacol rearrangements. These catalysts function by protonating a hydroxyl group of the 1,2-diol, facilitating the departure of a water molecule to form a carbocation intermediate. The chiral counteranion of the Brønsted acid then creates a chiral environment around the carbocation, directing the migration of a specific group to afford the product with high enantioselectivity.
Chiral Phosphoric Acid (CPA)-Catalyzed Rearrangement of Indolyl Diols
A significant breakthrough in this area was reported by Antilla and co-workers, who developed a highly enantioselective pinacol rearrangement of indolyl diols catalyzed by a chiral phosphoric acid. This method provides access to valuable α-indolyl ketones with excellent yields and enantioselectivities.
Table 1: CPA-Catalyzed Asymmetric Pinacol Rearrangement of Indolyl Diols
| Entry | R¹ | R² | R³ | Catalyst Loading (mol%) | Time (h) | Yield (%) | er |
| 1 | Me | 4-MeO-Ph | H | 2.5 | 6 | 95 | 96:4 |
| 2 | Bn | Ph | H | 2.5 | 6 | 99 | 95.5:4.5 |
| 3 | Allyl | 4-Cl-Ph | H | 2.5 | 6 | 92 | 97:3 |
| 4 | Me | 2-Naphthyl | F | 2.5 | 6 | 89 | 98:2 |
| 5 | Bn | 4-Br-Ph | Me | 2.5 | 6 | 96 | 96.5:3.5 |
Data compiled from representative examples in the literature.
Experimental Protocol: General Procedure for the CPA-Catalyzed Asymmetric Pinacol Rearrangement of Indolyl Diols
Materials:
-
Indolyl diol substrate (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (2.5 mol%)
-
4 Å Molecular Sieves (activated)
-
Anhydrous Benzene (B151609) (PhH)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the indolyl diol substrate (e.g., 0.1 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.0025 mmol, 2.5 mol%), and activated 4 Å molecular sieves (approx. 100 mg).
-
Add anhydrous benzene (1.0 mL) to the vial.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-indolyl ketone.
-
Determine the enantiomeric ratio (er) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
N-Triflyl Phosphoramide-Catalyzed Rearrangement of 1,2-Tertiary Diols
The Zhu group has demonstrated the use of more acidic chiral N-triflyl phosphoramides for the enantioselective pinacol rearrangement of 1,2-tertiary diols. This methodology allows for the synthesis of enantioenriched ketones bearing an all-carbon quaternary stereocenter.
Table 2: N-Triflyl Phosphoramide-Catalyzed Asymmetric Pinacol Rearrangement
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-(1-hydroxycyclohexyl)-1-phenylethan-1-ol | 10 | 24 | 92 | 90 |
| 2 | 1-(1-hydroxycyclopentyl)-1-(4-methoxyphenyl)ethan-1-ol | 10 | 36 | 88 | 94 |
| 3 | 1-(1-hydroxycyclohexyl)-1-(4-chlorophenyl)ethan-1-ol | 10 | 24 | 95 | 89 |
| 4 | 1-(1-hydroxycyclohexyl)-1-(naphthalen-2-yl)ethan-1-ol | 10 | 30 | 85 | 92 |
Data compiled from representative examples in the literature.
Experimental Protocol: General Procedure for N-Triflyl Phosphoramide-Catalyzed Pinacol Rearrangement
Materials:
-
1,2-Tertiary diol substrate (1.0 equiv)
-
Chiral N-Triflyl Phosphoramide (B1221513) Catalyst (10 mol%)
-
4 Å Molecular Sieves (activated)
-
Anhydrous Toluene (B28343)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, place the chiral N-triflyl phosphoramide catalyst (0.01 mmol, 10 mol%) and activated 4 Å molecular sieves (approx. 100 mg).
-
Add anhydrous toluene (0.5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add a solution of the 1,2-tertiary diol substrate (0.1 mmol, 1.0 equiv) in anhydrous toluene (0.5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the indicated time (24-36 hours).
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography or flash column chromatography to yield the pure ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
General Mechanism of Chiral Brønsted Acid-Catalyzed Pinacol Rearrangement
Caption: General mechanism of the chiral Brønsted acid-catalyzed pinacol rearrangement.
Experimental Workflow for Catalytic Asymmetric Pinacol Rearrangement
Caption: A typical experimental workflow for a catalytic asymmetric pinacol rearrangement.
Conclusion
The development of catalytic asymmetric pinacol rearrangement methods, particularly those employing chiral Brønsted acids, has provided a powerful strategy for the enantioselective synthesis of complex molecules containing quaternary stereocenters. The protocols outlined in these application notes for the reactions developed by the Antilla and Zhu groups serve as a practical guide for researchers in the field. The high efficiency and enantioselectivity of these methods make them valuable tools in academic research and for professionals in drug development and the fine chemical industry. Further research in this area is expected to broaden the substrate scope and lead to the discovery of even more efficient and selective catalytic systems.
Application Notes and Protocols: The Role of Pinacol and Its Derivatives in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, stereoselective synthesis is a critical tool. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While pinacol (B44631) (2,3-dimethylbutane-2,3-diol) itself is an achiral molecule and therefore not used as a chiral auxiliary, the broader family of chiral 1,2-diols and pinacol-derived reagents, such as pinacolborane (HBpin), are central to modern asymmetric synthesis.
This document provides a detailed overview of the application of chiral diols as ligands in stereoselective catalysis and the use of pinacolborane in key asymmetric transformations. It is designed to serve as a practical guide for researchers in organic synthesis and drug development.
Part 1: Chiral Diols as Ligands in Asymmetric Catalysis
While pinacol is achiral, structurally related chiral diols are powerful ligands for creating a chiral environment around a metal center. These chiral metal complexes can then catalyze a variety of reactions with high stereoselectivity. A prime example is the asymmetric pinacol coupling reaction, which synthesizes chiral 1,2-diols.
Application: Asymmetric Pinacol Coupling
The asymmetric pinacol coupling reaction is a reductive coupling of two carbonyl compounds to form a vicinal diol. The use of chiral ligands, often derived from diols like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) or BINOL (1,1'-bi-2-naphthol), in conjunction with metals such as titanium or chromium, can afford highly enantio- and diastereomerically enriched products.
Table 1: Performance of Chiral Ligands in Asymmetric Pinacol Coupling of Benzaldehyde (B42025)
| Chiral Ligand/Catalyst System | Diastereomeric Ratio (dl:meso) | Enantiomeric Excess (ee) of dl-diol | Yield (%) | Reference |
| TBOxCrCl (3 mol%) | 98:2 | 98% | 94% | [1] |
| (R,R)-Salen-Ti(III) complex | >20:1 | 92% | Not Specified | [2] |
| Chiral Ti-SALEN complex | High | High | Not Specified |
Note: Results are highly substrate and condition dependent.
Experimental Protocol: Asymmetric Pinacol Coupling of Benzaldehyde using a TBOxCrCl Catalyst
This protocol is adapted from the work of Yamamoto and co-workers.[1]
Materials:
-
Tethered bis(8-quinolinolato) chromium chloride (TBOxCrCl)
-
Benzaldehyde
-
Manganese powder (activated)
-
Triethylamine (B128534) (Et3N)
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Anhydrous acetonitrile (B52724) (CH3CN)
Procedure:
-
To a solution of TBOxCrCl (0.03 mmol, 3 mol%) in anhydrous acetonitrile (1 mL) under an argon atmosphere, add activated manganese powder (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add triethylamine (4.0 mmol) and chlorotrimethylsilane (4.0 mmol) to the reaction mixture.
-
Cool the mixture to the desired reaction temperature (e.g., room temperature).
-
Add benzaldehyde (1.0 mmol) dropwise to the mixture.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,2-diol.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Part 2: Pinacolborane (HBpin) in Stereoselective Synthesis
Pinacolborane is a versatile and widely used reagent in organic synthesis, particularly in hydroboration reactions. When used with a chiral catalyst, the addition of the H-B bond across a double or triple bond can proceed with high enantioselectivity, leading to the formation of valuable chiral boronic esters. These esters are stable and can be readily converted to other functional groups (e.g., alcohols, amines) with retention of stereochemistry.
Application: Asymmetric Hydroboration of Alkenes
The copper-catalyzed asymmetric hydroboration of alkenes with pinacolborane is a powerful method for preparing chiral organoboron compounds.
Table 2: Enantioselective Copper-Catalyzed Hydroboration of Styrene (B11656) Derivatives with Pinacolborane
| Alkene Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Yield (%) |
| Styrene | (R)-DTBM-SEGPHOS | 95% | 98% |
| 4-Chlorostyrene | (R)-DTBM-SEGPHOS | 96% | 97% |
| 4-Methoxystyrene | (R)-DTBM-SEGPHOS | 94% | 99% |
Data is representative and dependent on specific reaction conditions.
Experimental Protocol: Copper-Catalyzed Asymmetric Hydroboration
Materials:
-
CuCl
-
Sodium tert-butoxide (NaOt-Bu)
-
(R)-DTBM-SEGPHOS (or other suitable chiral phosphine (B1218219) ligand)
-
Pinacolborane (HBpin)
-
Styrene derivative
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a glovebox, add CuCl (0.025 mmol, 2.5 mol%), NaOt-Bu (0.025 mmol, 2.5 mol%), and the chiral ligand (0.0275 mmol, 2.75 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous THF (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the styrene derivative (1.0 mmol) to the catalyst mixture.
-
Add pinacolborane (1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for the specified time (e.g., 1-4 hours), monitoring by GC or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude boronic ester can be purified by column chromatography on silica gel or used directly in subsequent transformations.
-
To determine the enantiomeric excess, the boronic ester is typically oxidized to the corresponding alcohol (e.g., using NaOH and H2O2) and then analyzed by chiral HPLC or GC.
Visualizations
General Workflow of a Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for stereoselective synthesis using a recoverable chiral auxiliary.
Catalytic Cycle for Asymmetric Hydroboration
Caption: Simplified catalytic cycle for copper-catalyzed asymmetric hydroboration.
Conclusion
While pinacol itself is not employed as a chiral auxiliary, its structural motif is central to the design of powerful chiral ligands for asymmetric catalysis. Furthermore, its derivative, pinacolborane, is an indispensable reagent for a multitude of stereoselective transformations. The protocols and data presented herein offer a starting point for researchers to explore and apply these robust methods in the synthesis of complex, enantiomerically pure molecules. The continued development of new chiral ligands and catalysts based on these principles will undoubtedly continue to advance the field of stereoselective synthesis.
References
- 1. Catalytic, highly enantio- and diastereoselective pinacol coupling reaction with a new tethered bis(8-quinolinolato) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Tetrasubstituted Ethylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sterically hindered tetrasubstituted ethylenes is a significant challenge in organic chemistry. These motifs are prevalent in various functional materials and pharmaceutical agents. While the pinacol (B44631) rearrangement classically transforms 1,2-diols (pinacols) into ketones, a related and powerful method, the McMurry reaction, provides a direct route to tetrasubstituted ethylenes through the reductive coupling of ketones. This reaction is understood to proceed through a key pinacol-like intermediate, which is subsequently deoxygenated in situ by a low-valent titanium species. These application notes provide detailed protocols and data for the synthesis of tetrasubstituted ethylenes utilizing the McMurry coupling reaction.
Reaction Principle: The McMurry Coupling
The McMurry reaction facilitates the reductive coupling of two ketone or aldehyde molecules to yield an alkene.[1] The process is mediated by low-valent titanium reagents, which are typically generated in situ from the reduction of titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) with a suitable reducing agent such as lithium aluminum hydride (LiAlH₄), zinc dust, or lithium metal.[2][3] The reaction is generally performed in an inert atmosphere and in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1][4]
The mechanism involves two main stages:
-
Pinacol Coupling: A single-electron transfer from the low-valent titanium species to the carbonyl groups of the ketones generates ketyl radicals. These radicals then dimerize to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[1][5]
-
Deoxygenation: The titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium, to form the desired alkene and titanium oxide byproducts.[1]
Data Presentation: Substrate Scope and Yields for Tetrasubstituted Ethylene Synthesis
The McMurry reaction is highly effective for the synthesis of symmetrical, sterically encumbered tetrasubstituted ethylenes from a variety of ketones. The following table summarizes representative examples.
| Ketone Substrate | Low-Valent Titanium System | Solvent | Reaction Time (h) | Temperature | Product | Yield (%) | Reference |
| Benzophenone (B1666685) | TiCl₄ / Zn | THF | - | Reflux | Tetraphenylethylene (B103901) | 93 | [6] |
| Benzophenone | TiCl₃ / LiAlH₄ | THF | - | Reflux | Tetraphenylethylene | - | [1] |
| 4-Methoxyacetophenone | TiCl₄ / Zn / Pyridine | THF | - | Reflux | 1,2-bis(4-methoxyphenyl)-1,2-dimethylethylene | - | [7] |
| 2-Adamantanone (B1666556) | TiCl₃ / Li | DME | 18 | Reflux | Adamantylideneadamantane | - | [3] |
| Dihydrocivetone | TiCl₃ / LiAlH₄ | - | - | - | - | - | [1] |
| Cycloheptanone | TiCl₃ / LiAlH₄ | - | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of Tetraphenylethylene from Benzophenone
This protocol details the synthesis of tetraphenylethylene via the McMurry coupling of benzophenone using a low-valent titanium reagent generated from TiCl₄ and zinc powder.[6][8]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Benzophenone
-
Anhydrous tetrahydrofuran (THF), freshly distilled over sodium/benzophenone
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet, add zinc dust.
-
Suspend the zinc dust in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride dropwise to the stirred suspension under an inert atmosphere. An exothermic reaction will occur.
-
After the addition is complete, warm the mixture to room temperature and then heat at reflux for 2.5 hours. The color of the mixture will turn from a yellowish-brown to a black slurry, indicating the formation of the low-valent titanium reagent.
-
-
Reductive Coupling Reaction:
-
Cool the black slurry of the low-valent titanium reagent to room temperature.
-
Prepare a solution of benzophenone in anhydrous THF.
-
Add the benzophenone solution dropwise to the stirred titanium slurry.
-
After the addition is complete, heat the reaction mixture at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slow, careful addition of 10% aqueous K₂CO₃.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Wash the filter cake thoroughly with THF or another suitable organic solvent.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure tetraphenylethylene.
-
Protocol 2: Synthesis of Adamantylideneadamantane from 2-Adamantanone
This protocol describes the synthesis of a highly sterically hindered alkene, adamantylideneadamantane, from 2-adamantanone using a low-valent titanium reagent generated from TiCl₃ and lithium metal.[3]
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium metal
-
2-Adamantanone
-
Anhydrous 1,2-dimethoxyethane (DME), freshly distilled from potassium
-
Argon gas for inert atmosphere
-
Methanol and petroleum ether for washing lithium
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
Thoroughly flame-dry a three-necked flask and flush with argon.
-
Add anhydrous titanium(III) chloride to the flask in an argon-filled glove bag.
-
Add anhydrous DME to the flask via syringe.
-
Etch lithium metal to brilliance in methanol, wash quickly with petroleum ether, and cut into small pieces directly into the stirred TiCl₃ suspension.
-
Heat the mixture at reflux for 1 hour.
-
-
Reductive Coupling Reaction:
-
After 1 hour of reflux, remove the heating bath.
-
Once the solvent has ceased to reflux, add 2-adamantanone in one portion.
-
Heat the mixture at reflux for 18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with water.
-
Extract the aqueous layer with an organic solvent (e.g., petroleum ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography or recrystallization to yield adamantylideneadamantane.
-
Visualizations
Figure 1. General experimental workflow for the McMurry reaction.
Figure 2. Simplified mechanism of the McMurry coupling reaction.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Samarium(II) Iodide in Pinacol Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Samarium(II) iodide (SmI₂, also known as Kagan's reagent) is a versatile and powerful single-electron transfer (SET) reducing agent widely employed in organic synthesis.[1][2] Since its introduction, it has become an indispensable tool for forming carbon-carbon bonds under mild and neutral conditions.[3][4] One of its most significant applications is in the pinacol (B44631) coupling reaction, which facilitates the reductive dimerization of aldehydes or ketones to form vicinal diols (1,2-diols).[5] These diol motifs are prevalent in a vast array of complex natural products and pharmaceutically active molecules, making the pinacol coupling a critical transformation in drug development and total synthesis.[2][6]
Initially utilized in stoichiometric amounts, recent advancements have led to the development of catalytic systems, significantly enhancing the practicality and cost-effectiveness of this methodology for larger-scale applications.[6][7][8] This note provides a detailed overview of the SmI₂-mediated pinacol coupling, including its mechanism, quantitative data, and detailed experimental protocols for both intermolecular and intramolecular reactions.
Mechanism of Action
The SmI₂-mediated pinacol coupling reaction proceeds through a radical mechanism. The first step involves a single-electron transfer from two equivalents of samarium(II) iodide to the carbonyl groups of two aldehyde or ketone molecules. This generates two ketyl radical anion intermediates.[5] These highly reactive species then undergo a rapid dimerization to form a samarium(III) diolate complex. Subsequent quenching with a proton source during aqueous workup yields the final vicinal diol product. The stereochemical outcome of the reaction, particularly the ratio of dl (or ±) to meso diastereomers, can be influenced by the substrate structure and the presence of additives like HMPA or tetraglyme (B29129).[1][7]
Caption: Mechanism of SmI₂-mediated pinacol coupling.
Quantitative Data Summary
The efficiency and diastereoselectivity of the SmI₂-mediated pinacol coupling are highly dependent on the substrate and reaction conditions. The development of catalytic systems using a co-reductant like magnesium (Mg) and an additive like tetraglyme has enabled high yields and selectivities with only 10 mol % of SmI₂.[7][8]
Table 1: Catalytic Intermolecular Pinacol Coupling of Aldehydes [7][8]
| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (±/meso) |
| 1 | Benzaldehyde (B42025) | 85 | 19/81 |
| 2 | 4-MeO-benzaldehyde | 87 | 21/79 |
| 3 | 4-Cl-benzaldehyde | 82 | 18/82 |
| 4 | Pivalaldehyde | 80 | 95/5 |
| 5 | Cyclohexanecarboxaldehyde | 75 | 91/9 |
Conditions: SmI₂ (10 mol %), tetraglyme (10 mol %), Mg (16 equiv), Me₂SiCl₂ (2 equiv), THF, rt.
Table 2: Catalytic Intramolecular Pinacol Coupling [7]
| Entry | Substrate | Yield (%) | Diastereomeric Excess (de %) |
| 1 | 1,5-Diketone (leading to five-membered ring) | 85 | 99 |
| 2 | 1,6-Diketone (leading to six-membered ring) | 77 | 99 |
Conditions: SmI₂ (10 mol %), tetraglyme (10 mol %), Mg (16 equiv), Me₂SiCl₂ (2 equiv), THF, rt.
Experimental Protocols
Proper handling of SmI₂ is crucial as it is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware and anhydrous solvents.[9]
Caption: General workflow for SmI₂-mediated reactions.
Protocol 1: Preparation of a 0.1 M Solution of SmI₂ in THF
This protocol describes the in situ generation of samarium(II) iodide from samarium metal and an iodine source.
Materials:
-
Samarium metal powder (1.0 equiv)
-
1,2-Diiodoethane (B146647) or Iodine (I₂) (1.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Add samarium powder to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Add anhydrous, degassed THF to the flask via cannula.
-
In a separate flask, dissolve 1,2-diiodoethane or iodine in a minimal amount of anhydrous THF.
-
Add the iodine-containing solution dropwise to the stirring suspension of samarium metal in THF at room temperature.
-
The reaction mixture will gradually turn from colorless to a deep blue-green, indicating the formation of SmI₂. The reaction is typically complete within 1-2 hours.
-
The resulting solution is approximately 0.1 M and should be used immediately for the subsequent coupling reaction.
Protocol 2: Catalytic Intermolecular Pinacol Coupling of Benzaldehyde
This protocol is adapted from the diastereoselective catalytic method.[7][8]
Materials:
-
0.1 M SmI₂ in THF solution (0.1 equiv, 10 mol %)
-
Magnesium turnings (Mg) (1.6 equiv)
-
Dichlorodimethylsilane (B41323) (Me₂SiCl₂) (2.0 equiv)
-
Tetraglyme (0.1 equiv, 10 mol %)
-
Benzaldehyde (1.0 equiv)
-
Anhydrous THF
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under argon, add magnesium turnings.
-
Add the required volume of the freshly prepared 0.1 M SmI₂ solution in THF.
-
Add anhydrous THF to achieve the desired reaction concentration (e.g., 0.1 M with respect to the substrate).
-
Add dichlorodimethylsilane to the mixture, followed by tetraglyme. The order of addition is important for achieving high diastereoselectivity.[7]
-
Dissolve benzaldehyde in anhydrous THF and add it slowly to the reaction mixture over several hours using a syringe pump to maintain a low concentration of the aldehyde.
-
Stir the reaction at room temperature and monitor its progress by TLC. The deep blue color of Sm(II) should persist throughout the addition.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 1,2-diphenyl-1,2-ethanediol product.
Protocol 3: Stoichiometric Intramolecular Pinacol Coupling
This protocol is a general procedure for intramolecular couplings, often used in the synthesis of cyclic systems.[9][10]
Materials:
-
Diketone substrate (1.0 equiv)
-
0.1 M SmI₂ in THF solution (2.2 - 2.5 equiv)
-
Anhydrous THF
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution
Procedure:
-
To a flame-dried flask under argon, add the freshly prepared 0.1 M SmI₂ solution.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Dissolve the diketone substrate in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the stirred SmI₂ solution.
-
Monitor the reaction by TLC. The reaction is typically rapid, and the blue-green color will fade to yellow upon consumption of the SmI₂.
-
Once the reaction is complete, quench by adding saturated Rochelle's salt solution and stir vigorously until the organic layer becomes clear.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol product by flash column chromatography.
The samarium(II) iodide-mediated pinacol coupling is a powerful and reliable method for the synthesis of vicinal diols. Its key advantages include mild reaction conditions, excellent functional group tolerance, and the ability to achieve high levels of diastereoselectivity, particularly in intramolecular cases or with the use of specific additives.[2][10] The development of catalytic variants has further broadened its appeal, making it a valuable strategy in the synthetic toolbox for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a practical guide for the successful implementation of this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 3. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Pinacol Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pinacol rearrangement is a classic acid-catalyzed reaction that transforms a 1,2-diol into a carbonyl compound, typically a ketone. This rearrangement is a valuable tool in organic synthesis for the construction of carbon-carbon bonds and the generation of quaternary carbon centers, which are common motifs in pharmaceuticals and natural products. Conventional methods for the Pinacol rearrangement often require prolonged reaction times, high temperatures, and the use of strong acids, which can lead to side reactions and purification challenges.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate and improve the efficiency of many chemical transformations, including the Pinacol rearrangement. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[1] These advantages make microwave-assisted Pinacol rearrangement an attractive methodology in the fast-paced environment of drug discovery and development.[2][3]
These application notes provide an overview of microwave-assisted Pinacol rearrangement protocols, including comparative data with conventional heating methods, detailed experimental procedures, and visualizations of the reaction mechanism and experimental workflow.
Advantages of Microwave-Assisted Pinacol Rearrangement
The application of microwave irradiation to the Pinacol rearrangement offers several key advantages over conventional heating methods:
-
Accelerated Reaction Rates: Reactions that typically take hours to complete can often be accomplished in minutes under microwave irradiation.[4][5]
-
Higher Yields: The rapid heating and controlled temperature profiles in microwave synthesis can minimize the formation of byproducts, leading to higher isolated yields of the desired product.[1][4]
-
Improved Selectivity: In some cases, the unique heating mechanism of microwaves can enhance the selectivity of the rearrangement.
-
Energy Efficiency: The direct heating of the reaction mixture is more energy-efficient compared to the bulk heating of an oil bath or heating mantle.[6]
-
Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents like ionic liquids aligns with the principles of green chemistry.[7]
Data Presentation: Microwave vs. Conventional Heating
The following tables summarize the quantitative data from studies that have compared microwave-assisted Pinacol rearrangement with conventional heating methods for various substrates. The data clearly demonstrates the significant rate enhancement and often improved yields achieved with microwave irradiation.
Table 1: Rearrangement of Benzopinacol to Benzopinacolone
| Heating Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | H₂SO₄ (conc.) | - | 10 min | 92 | [1] |
| Conventional | H₂SO₄ (conc.) | - | 5 h | 75 | [1] |
Table 2: Solvent-Free Rearrangement of Hydrobenzoin (B188758)
| Heating Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | Supported Acid | 180 | 5 min | High | [7] |
| Conventional | Supported Acid | - | - | - | [7] |
Note: The reference for the solvent-free microwave protocol did not provide data for a direct conventional heating comparison but highlighted the efficiency of the microwave method.
Table 3: Protic Ionic Liquid-Mediated Rearrangement of Hydrobenzoin
| Heating Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | H₂SO₄:Triethylamine (B128534) | 80 | 5 min | High | [8] |
| Conventional | - | - | - | - | - |
Note: The study on protic ionic liquid-mediated rearrangement focused on the development of the microwave protocol and did not include a direct comparison with a conventional heating method using the same catalytic system.
Experimental Protocols
The following are detailed methodologies for key microwave-assisted Pinacol rearrangement experiments.
Protocol 1: Solvent-Free Microwave-Assisted Pinacol Rearrangement of Hydrobenzoin
This protocol is based on the use of a supported acid catalyst under solvent-free conditions.[7]
Materials:
-
Hydrobenzoin (1,2-diphenyl-1,2-ethanediol)
-
Supported acid catalyst (e.g., Amberlyst-15, Montmorillonite K-10)
-
Microwave reactor tubes
-
Magnetic stir bars
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor tube equipped with a magnetic stir bar, add hydrobenzoin (e.g., 1 mmol, 214 mg) and the supported acid catalyst (e.g., 20 mol%).
-
Seal the reactor tube and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 180 °C for 5 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture to remove the solid catalyst and wash the catalyst with additional ethyl acetate.
-
Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pinacolone (B1678379) product.
Protocol 2: Protic Ionic Liquid-Mediated Microwave-Assisted Pinacol Rearrangement of Hydrobenzoin
This protocol utilizes a protic ionic liquid as both the solvent and the catalyst.[8]
Materials:
-
Hydrobenzoin (1,2-diphenyl-1,2-ethanediol)
-
Protic ionic liquid (e.g., [Et₃NH][HSO₄], prepared from triethylamine and sulfuric acid)
-
Microwave reactor tubes
-
Magnetic stir bars
-
Silica gel
-
Rotary evaporator
Procedure:
-
Place hydrobenzoin (e.g., 0.25 mmol, 53.5 mg) in a 10 mL microwave reactor tube equipped with a magnetic stir bar.
-
Add the protic ionic liquid [Et₃NH][HSO₄] (e.g., 0.5 mL) to the tube.
-
Seal the reactor tube and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 80 °C for 5 minutes with stirring. The microwave power should be kept low (e.g., 20 W) to prevent degradation of the ionic liquid.
-
After cooling, dilute the reaction mixture with dichloromethane (10 mL).
-
Filter the mixture through a short pad of silica gel to remove the ionic liquid, and wash the silica pad with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, further purify the product by column chromatography.
Visualizations
Mechanism of the Pinacol Rearrangement
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Pinacol rearrangement.
Caption: Mechanism of the acid-catalyzed Pinacol rearrangement.
Experimental Workflow for Microwave-Assisted Pinacol Rearrangement
The following diagram outlines a typical experimental workflow for performing a microwave-assisted Pinacol rearrangement.
Caption: A typical workflow for microwave-assisted synthesis.
Conclusion
Microwave-assisted Pinacol rearrangement protocols offer a significant improvement over conventional heating methods, providing a rapid, efficient, and often higher-yielding route to valuable carbonyl compounds. The protocols and data presented here demonstrate the practical advantages of this technology for researchers and professionals in the field of organic synthesis and drug development. The ability to rapidly synthesize and diversify molecular scaffolds makes microwave chemistry an indispensable tool in the modern laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ukm.my [ukm.my]
- 6. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-D… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
Application Notes and Protocols for Flow Chemistry Applications of the Pinacol Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of flow chemistry for the Pinacol reaction, a valuable carbon-carbon bond-forming reaction in organic synthesis. The continuous flow approach offers significant advantages over traditional batch methods, including enhanced reaction rates, improved safety, and greater control over reaction parameters. This document details two primary applications: a selective Pinacol coupling reaction using a zinc-filled cartridge and a photochemically-induced Pinacol coupling.
Selective Pinacol Coupling in a Continuous Flow System using a Zinc Cartridge
This method allows for the rapid and efficient synthesis of 1,2-diols from various carbonyl compounds. The use of a packed-bed reactor containing zinc dust facilitates the reductive coupling of aldehydes and ketones.
Application Highlights:
-
Rapid Reactions: Complete conversion can be achieved in as little as 2 minutes of residence time.[1][2][3]
-
High Efficiency: The flow method demonstrates superior yields and selectivity compared to conventional batch processes.[2][3]
-
Broad Substrate Scope: Effective for a range of aromatic and α,β-unsaturated aldehydes.[2][3]
-
Scalability: Amenable to gram-scale synthesis of valuable diol products.[2][3]
Quantitative Data Summary
The following table summarizes the results for the continuous flow Pinacol coupling of various aldehydes.
| Entry | Substrate (Aldehyde) | Residence Time (min) | Yield (%) | Diastereomeric Ratio (dl/meso) |
| 1 | Benzaldehyde | 2 | 98 | 55:45 |
| 2 | 4-Methoxybenzaldehyde | 2 | 99 | 52:48 |
| 3 | 4-Chlorobenzaldehyde | 2 | 95 | 60:40 |
| 4 | 2-Naphthaldehyde | 2 | 92 | 58:42 |
| 5 | Cinnamaldehyde | 2 | 85 | 65:35 |
| 6 | Furfural | 2 | 91 | 50:50 |
Note: Data is compiled from the findings reported by Sotto et al. in J. Org. Chem. 2016, 81 (22), 11065–11071. The original publication may contain a more extensive substrate scope in its supplementary information.
Experimental Protocol
Materials:
-
Syringe pump
-
Stainless steel column (e.g., 10 cm length, 4.6 mm internal diameter)
-
Zinc dust (<10 µm, activated)
-
Substrate solution (0.1 M solution of the aldehyde in a suitable solvent, e.g., acetonitrile)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reactor Preparation: Pack the stainless steel column with activated zinc dust.
-
System Setup: Connect the packed column to the syringe pump and a back pressure regulator.
-
Reaction Initiation: Pump the substrate solution through the zinc-filled cartridge at the desired flow rate to achieve the target residence time.
-
Collection: Collect the reaction mixture eluting from the back pressure regulator in a collection vessel.
-
Work-up and Analysis: Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated NH4Cl). Extract the organic phase, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure. Analyze the crude product by NMR or GC-MS to determine yield and diastereoselectivity.
Experimental Workflow
Caption: Workflow for the continuous flow Pinacol coupling reaction.
Photochemical Pinacol Coupling in a Continuous Flow System
This method utilizes UV light to promote the reductive coupling of ketones, such as benzophenone (B1666685), to their corresponding pinacols. The flow setup allows for efficient irradiation and significantly improves reaction efficiency compared to batch photochemical reactions.
Application Highlights:
-
Enhanced Efficiency: Flow reactions show significantly higher percentage conversions compared to batch reactions under the same irradiation time.
-
Improved Safety: The small internal volume of the flow reactor minimizes the risks associated with handling hazardous materials and high-energy photochemical processes.
-
Cost-Effective Setup: Can be constructed using simple and inexpensive components, making it accessible for a wide range of laboratories.
Quantitative Data Summary
The following table compares the efficiency of the photopinacol coupling of benzophenone in flow versus batch setups.
| Reaction Type | Substrate | Residence/Irradiation Time (min) | Average Conversion (%) |
| Continuous Flow | Benzophenone | 10 | 82 |
| Batch | Benzophenone | 10 | <10 |
Note: Data is based on the findings reported for an undergraduate laboratory experiment. The primary goal was to demonstrate the efficiency of flow chemistry.
Experimental Protocol
Materials:
-
Syringe pump
-
PFA tubing (e.g., 1/16" OD, 0.03" ID)
-
UVB light source (e.g., 26W bulb)
-
Aluminum lamp shade or other reflective housing
-
Beaker or other suitable container for coiling the tubing
-
Benzophenone solution (0.2 M in 1:1 2-propanol/acetone)
-
Collection vessel
Procedure:
-
Reactor Assembly: Coil the PFA tubing and place it in a beaker. Position the UV lamp within the coil, using an aluminum shade to maximize light exposure.
-
System Setup: Connect the PFA reactor to a syringe pump and a collection vessel.
-
Reaction Initiation: Pump the benzophenone solution through the PFA tubing at a flow rate calculated to achieve the desired residence time (e.g., 10 minutes).
-
Collection: Collect the product mixture as it elutes from the reactor.
-
Product Isolation and Analysis: The product, benzopinacol, may precipitate out of the solution. Isolate the solid product by vacuum filtration. Analyze the product by NMR spectroscopy to determine the percentage conversion.
Experimental Workflow
Caption: Workflow for the photochemical Pinacol coupling in a flow reactor.
Pinacol Rearrangement Signaling Pathway
The Pinacol rearrangement itself is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. This rearrangement often follows the initial Pinacol coupling reaction.
Reaction Mechanism
References
Scale-Up Considerations for Industrial Pinacol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pinacol (B44631) coupling reaction, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of vicinal diols (1,2-diols), which are valuable intermediates in the pharmaceutical and fine chemical industries. First discovered by Wilhelm Rudolph Fittig in 1859, this reductive coupling of aldehydes or ketones has evolved from classical methods employing active metals to more modern, sustainable approaches such as electrochemical and photocatalytic methodologies.[1]
Scaling this reaction from the laboratory bench to an industrial scale presents a unique set of challenges and considerations. This document provides detailed application notes and protocols for various pinacol synthesis methods, with a focus on the critical aspects of industrial scale-up.
Methods for Pinacol Synthesis: A Comparative Overview
Several methods are employed for pinacol synthesis, each with distinct advantages and disadvantages that become more pronounced at an industrial scale. The choice of method often depends on factors such as substrate scope, desired stereoselectivity, cost, safety, and environmental impact.
Magnesium-Mediated Pinacol Coupling
The traditional and widely studied method for pinacol coupling involves the use of magnesium metal as a reducing agent.[1] The reaction proceeds via a single-electron transfer from magnesium to the carbonyl group, forming a ketyl radical anion. Dimerization of two ketyl radicals leads to the pinacolate, which is then hydrolyzed to the pinacol.[1]
Scale-Up Considerations:
-
Exothermicity: The reaction is highly exothermic, and efficient heat management is critical to prevent runaway reactions, especially in large reactors.[2] Reactor jackets, internal cooling coils, or external heat exchangers are essential for temperature control.[2]
-
Reagent Handling: Magnesium turnings can have a passivating oxide layer that needs to be activated, often with reagents like iodine or mercuric chloride.[3][4] The handling of pyrophoric magnesium and toxic mercury salts requires stringent safety protocols and specialized equipment, particularly at an industrial scale where large quantities are involved.[1][5][6][7][8]
-
Mass Transfer: The reaction is heterogeneous, and efficient stirring is crucial to ensure good contact between the magnesium surface and the carbonyl compound. Inadequate agitation can lead to localized "hot spots" and reduced yields.[4]
-
Work-up and Purification: The work-up involves quenching the reaction and dealing with the resulting magnesium hydroxide (B78521) sludge.[1] On a large scale, this can generate significant amounts of solid waste. Purification is typically achieved through distillation or crystallization.[9][10]
Aluminum-Mediated Pinacol Coupling
Similar to magnesium, aluminum can also be used as a reducing agent for pinacol coupling. It is often used in combination with a catalyst or an activator.[11]
Scale-Up Considerations:
-
Passivation: Aluminum is passivated by a tenacious oxide layer that needs to be disrupted for the reaction to proceed. This can be achieved using acidic or basic conditions, or through amalgamation.[12]
-
Reaction Conditions: The reaction conditions can be harsh, and the control of pH is important.
-
By-products: The formation of aluminum salts as by-products can complicate purification and waste disposal.
Electrochemical Pinacol Coupling
Electrochemical synthesis offers a greener alternative to metal-mediated methods by using electricity as the reducing agent. This method can be performed in both divided and undivided cells.[13]
Scale-Up Considerations:
-
Reactor Design: The design of the electrochemical reactor is crucial for efficient mass transport and current distribution. Parallel plate reactors are common in industrial applications.[2][9]
-
Electrode Materials: The choice of electrode material affects the efficiency and selectivity of the reaction.
-
Energy Consumption: While avoiding metal reductants, this method has significant energy requirements that need to be considered in a techno-economic analysis.[14]
-
Process Control: Careful control of parameters like current density, potential, and electrolyte composition is necessary to optimize the yield and minimize side reactions.
Photocatalytic Pinacol Coupling
Visible-light photocatalysis has emerged as a powerful and sustainable method for pinacol coupling. This approach often utilizes a photosensitizer that, upon light absorption, initiates the single-electron transfer process.[15]
Scale-Up Considerations:
-
Light Penetration: A major challenge in scaling up photochemical reactions is ensuring uniform light distribution throughout the reactor volume. This often limits the path length of the reactor.
-
Flow Chemistry: Continuous flow reactors, such as microreactors or tubular reactors, are well-suited for scaling up photochemical reactions as they offer a high surface-area-to-volume ratio, enabling efficient light penetration and heat exchange.[6][16][17][18]
-
Catalyst Recovery: If a homogeneous photocatalyst is used, its recovery and reuse can be a challenge on a large scale. Heterogenization of the catalyst can address this issue.
-
Quantum Yield: The efficiency of the photochemical process, known as the quantum yield, is a critical factor in determining the economic viability of this method at an industrial scale.
Quantitative Data Summary
| Method | Reductant/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Magnesium-Mediated | Mg/HgCl₂ | Acetone (B3395972) | Benzene (B151609)/Acetone | Reflux | 1 | 43-50 | [3] |
| Magnesium-Mediated | Mg in 0.1 M NH₄Cl (aq) | Aromatic aldehydes/ketones | Water | Room Temp | 3 | 8-95 | [13][19] |
| Aluminum-Mediated | Al/KOH | Aromatic carbonyls | Methanol | Room Temp | - | Quantitative | |
| Electrochemical | - | Acetone | Acetone/Water/Quaternary ammonium (B1175870) salt | 0-50 | - | High current efficiency | [20] |
| Photocatalytic | Organic Dye/Hantzsch ester | Aromatic aldehydes | Water | Room Temp | - | High |
Experimental Protocols
Protocol 1: Laboratory-Scale Magnesium-Mediated Synthesis of Pinacol Hydrate
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Magnesium turnings (80 g, 3.29 mol)
-
Dry benzene (800 mL)
-
Mercuric chloride (90 g)
-
Dry acetone (400 g, 6.9 mol)
-
Water
Procedure:
-
In a 5-L round-bottomed flask equipped with a dropping funnel and an efficient reflux condenser, place the magnesium turnings and dry benzene.
-
Gradually add a solution of mercuric chloride in acetone through the dropping funnel over 5-10 minutes. The reaction will start and may need to be controlled by cooling.
-
Once the initial vigorous reaction subsides, add a mixture of 200 g of acetone and 200 mL of benzene.
-
Heat the mixture on a water bath until the reaction is complete (approximately 2 hours).
-
Add 200 mL of water through the condenser and heat for another hour with occasional shaking.
-
Cool the reaction mixture to about 50°C and filter to remove the magnesium hydroxide.
-
Wash the solid residue with a fresh portion of benzene.
-
Combine the filtrates and distill off about half the volume to remove excess acetone.
-
Treat the remaining benzene solution with 300 mL of water and cool to 10-15°C to crystallize the pinacol hydrate.
-
Collect the crystals by suction filtration and wash with benzene.
Safety Note: This reaction involves toxic mercuric chloride and flammable solvents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is exothermic and requires careful monitoring and control of the addition rate.
Mandatory Visualizations
Caption: A generalized experimental workflow for industrial pinacol synthesis.
Caption: Key scale-up challenges associated with different pinacol synthesis methods.
Conclusion
The industrial synthesis of pinacol requires careful consideration of various factors beyond the chemical reaction itself. While traditional metal-mediated methods are well-established, they present significant challenges in terms of safety, waste management, and process control at a large scale. Modern electrochemical and photocatalytic methods offer promising alternatives with improved sustainability profiles. However, their industrial implementation requires further development in reactor design and process optimization to ensure economic viability. The choice of the most suitable method will ultimately depend on a comprehensive evaluation of the specific process requirements, including cost, safety, environmental impact, and desired product quality.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cmu.edu [cmu.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. madar-ju.com [madar-ju.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US3899401A - Electrochemical production of pinacols - Google Patents [patents.google.com]
- 14. almacgroup.com [almacgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. US4057583A - Process for the preparation of pinacolone - Google Patents [patents.google.com]
- 17. Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale Using Small Footprint Photochemical Taylor Vortex Flow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Continuous Flow Photocatalysis Boosting C─N Coupling for Sustainable High-Efficiency Formamide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US3984294A - Electrochemical manufacture of pinacol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates in Pinacol Synthesis
Welcome to the technical support center for Pinacol (B44631) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in Pinacol coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Pinacol coupling reaction has a very low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields in Pinacol coupling, start with the most fundamental aspects of your experimental setup. Often, simple oversights can be the root cause of poor conversion.
-
Reagent Quality: Ensure that your carbonyl compounds (aldehydes or ketones) are pure and free from contaminants. The quality of the reducing agent is also critical. For instance, if using magnesium, ensure it is fresh and has not significantly oxidized.
-
Inert Atmosphere: The Pinacol coupling reaction is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Proper degassing of solvents and the reaction vessel is crucial to prevent the oxidation of the reducing agent and radical intermediates.
-
Solvent Purity: Use anhydrous and high-purity solvents. Water content can interfere with the reaction, especially when using highly reactive metal reductants.
Q2: I am observing the formation of a significant amount of a byproduct that is not my desired pinacol. What could this be?
A2: A common byproduct in Pinacol synthesis is the corresponding alcohol, resulting from the reduction of the starting carbonyl compound. Another possibility, especially under acidic workup conditions, is the formation of a ketone through a --INVALID-LINK--.[1][2][3][4][5]
-
Alcohol Formation: This occurs when the ketyl radical intermediate is quenched by a proton source before it can dimerize to form the pinacol. This can be favored by the presence of protic impurities or certain reaction conditions.
-
Pinacol Rearrangement: The desired 1,2-diol product can undergo an acid-catalyzed rearrangement to form a ketone, known as a pinacolone.[2][3][4][5] This is particularly prevalent if the reaction workup is strongly acidic or if the reaction is heated for an extended period in the presence of acid.
To identify the byproduct, techniques such as NMR, IR spectroscopy, and mass spectrometry are recommended.
Q3: My reaction is sluggish and shows incomplete conversion even after an extended period. What can I do to improve the reaction rate?
A3: Sluggish reactions can often be accelerated by optimizing the reaction conditions and the choice of reagents.
-
Activating the Reducing Agent: When using metals like magnesium, activation is often necessary to remove the passivating oxide layer. This can be achieved by treating the magnesium with reagents like iodine, 1,2-dibromoethane, or by sonication.
-
Increasing Temperature: While some Pinacol couplings proceed at room temperature, others may require heating to overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.
-
Sonication: The use of ultrasound can significantly enhance the rate of heterogeneous Pinacol coupling reactions by continuously cleaning and activating the surface of the metal reducing agent.[6]
Q4: I am using an aromatic ketone, and the yield is much lower than expected. Are there specific considerations for these substrates?
A4: Aromatic ketones can be less reactive than aromatic aldehydes in Pinacol coupling reactions due to steric hindrance and electronic effects.[7]
-
Steric Hindrance: Bulky substituents on the aromatic ring or adjacent to the carbonyl group can hinder the coupling of the ketyl radicals.
-
Electronic Effects: Electron-donating groups on the aromatic ring can decrease the electrophilicity of the carbonyl carbon, making the initial reduction step less favorable. Conversely, electron-withdrawing groups can sometimes improve yields.[8]
-
Alternative Reducing Systems: For less reactive ketones, more potent reducing systems may be required. Systems like Mg/MgCl₂ in water under ultrasound have shown success with some aromatic ketones.[6]
Q5: How does the choice of reducing agent affect the outcome of my Pinacol synthesis?
A5: The choice of reducing agent is a critical factor that influences the yield, diastereoselectivity, and substrate scope of the Pinacol coupling reaction. Traditionally, alkali or alkaline earth metals have been used, but they often result in low yields and poor selectivity.[2] Modern methods often employ transition metals or lanthanides, which can offer improved performance.[2]
Data Presentation: Impact of Reducing Agent and Co-reductant on Pinacol Coupling of Benzaldehyde (B42025)
The following table summarizes the yield of 1,2-diphenylethane-1,2-diol from the Pinacol coupling of benzaldehyde using different reducing systems in water.
| Catalyst (mol%) | Co-reductant (mol%) | Yield (%) | dl/meso Ratio | Reference |
| VCl₃ (100) | Zn (300) | 86 | 64/36 | [9] |
| VCl₃ (100) | Al (300) | 92 | 65/35 | [9] |
| VCl₃ (33) | Al (300) | 72 | 56/44 | [9] |
| Mg powder | - | 20-62 | Varies | [6] |
| Mg powder/MgCl₂ | - | 10-91 | Varies | [6] |
Experimental Protocols
Detailed Protocol for Magnesium-Mediated Pinacol Coupling of Benzaldehyde under Ultrasound
This protocol is adapted from a literature procedure for the Pinacol coupling of aromatic aldehydes.[6]
Materials:
-
Benzaldehyde (1 mmol)
-
Magnesium powder (0.5 g)
-
Magnesium chloride (optional, 0.3 g)
-
Deionized water (10 mL)
-
3M Hydrochloric acid (10 mL)
-
Ethyl acetate (B1210297) (3 x 15 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, add benzaldehyde (1 mmol) and magnesium powder (0.5 g). If using, also add magnesium chloride (0.3 g). Add deionized water (10 mL).
-
Sonication: Place the flask in an ultrasonic water bath and irradiate at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC, typically 3-4 hours), quench the reaction by adding 3M aqueous HCl (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable mixture of petroleum ether and diethyl ether to obtain the desired pinacol product.
Mandatory Visualizations
Troubleshooting Workflow for Low Pinacol Conversion
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in Pinacol synthesis.
Caption: A systematic workflow for troubleshooting low conversion in Pinacol synthesis.
Logical Relationship of Key Reaction Parameters
This diagram illustrates the interplay between key parameters that influence the success of a Pinacol coupling reaction.
Caption: Interrelationship of critical parameters affecting Pinacol synthesis outcomes.
References
- 1. Pinacol Coupling Reaction [organic-chemistry.org]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Pinacol Rearrangement [organic-chemistry.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for asymmetric pinacol coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for asymmetric pinacol (B44631) coupling.
Frequently Asked Questions (FAQs)
Q1: What is the asymmetric pinacol coupling reaction and why is it important?
The asymmetric pinacol coupling reaction is a carbon-carbon bond-forming reaction that couples two carbonyl compounds (aldehydes or ketones) to produce a chiral 1,2-diol, also known as a pinacol. This reaction is crucial in organic synthesis, particularly in the pharmaceutical industry, as chiral 1,2-diols are important structural motifs found in many natural products and drug candidates. The ability to control the stereochemistry of the two newly formed stereocenters is of paramount importance.
Q2: What are the main challenges in optimizing asymmetric pinacol coupling reactions?
The primary challenges in asymmetric pinacol coupling include:
-
Achieving high enantioselectivity: Controlling the facial selectivity of the coupling partners to produce a high excess of one enantiomer.
-
Controlling diastereoselectivity: For the coupling of prochiral ketones or in cross-coupling reactions, controlling the formation of syn vs. anti diastereomers is critical.[1][2]
-
Chemoselectivity in cross-coupling reactions: When coupling two different carbonyl compounds, preventing the formation of undesired homocoupling products is a significant hurdle.[3]
-
Substrate scope: Many catalytic systems are optimized for aromatic aldehydes and may show limited reactivity or selectivity with aliphatic aldehydes or ketones.[4]
-
Catalyst stability and turnover: Ensuring the catalyst remains active and stable throughout the reaction to achieve high yields with low catalyst loading.
Q3: What are the common catalytic systems used for asymmetric pinacol coupling?
Several catalytic systems have been developed, often involving a chiral ligand and a metal catalyst. Some of the most common include:
-
Titanium-based catalysts: Chiral titanium complexes, often derived from Salen ligands or TADDOLs, are used to promote enantioselective pinacol coupling.[1][2][5] The active Ti(III) species is typically generated in situ from a Ti(IV) precursor.
-
Chromium-based catalysts: Chiral chromium complexes, such as those with tethered bis(8-quinolinolato) (TBOx) ligands, have shown high efficiency and selectivity for both aromatic and aliphatic aldehydes.[6]
-
Vanadium-based catalysts: Chiral vanadium complexes are also effective for the asymmetric pinacol coupling of aromatic aldehydes.[7]
-
Photoredox catalysis: This approach uses a photosensitizer to generate the ketyl radical intermediates under mild conditions, often in combination with a chiral catalyst to control stereoselectivity.[1][2][8]
Troubleshooting Guides
Problem 1: Low Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Ensure strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[9] Use freshly purified and dried solvents and reagents to avoid catalyst poisoning. Consider regenerating the catalyst if possible, or use a fresh batch. |
| Impure Reactants or Solvents | Purify carbonyl substrates and solvents prior to use. Impurities can act as catalyst poisons.[9] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some catalytic systems are highly sensitive to temperature variations. A lower temperature may improve selectivity but decrease the reaction rate, while a higher temperature can lead to catalyst decomposition or side reactions. |
| Suboptimal Catalyst Loading | While lower catalyst loading is desirable, it may lead to incomplete conversion. Experiment with increasing the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).[3][10] |
| Inefficient Reductant | The choice and quality of the reductant are crucial. For metal-mediated reactions, ensure the metal surface is activated (e.g., by acid washing). For photoredox systems, ensure the sacrificial donor is effective. |
Problem 2: Poor Enantioselectivity (low ee)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Chiral Ligand | The choice of the chiral ligand is critical. Screen a variety of ligands to find the one best suited for your substrate. The steric and electronic properties of the ligand significantly influence enantioselectivity. |
| Incorrect Solvent | The solvent can have a profound effect on the chiral environment of the catalyst. Screen a range of solvents with varying polarities and coordinating abilities. For instance, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred. |
| Presence of Water | Trace amounts of water can hydrolyze the catalyst or interfere with the chiral environment. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Reaction Temperature Too High | Higher temperatures can lead to a decrease in enantioselectivity due to the smaller energy difference between the diastereomeric transition states. Running the reaction at a lower temperature may improve the enantiomeric excess. |
| Inappropriate Additives | The presence or absence of certain additives can significantly impact enantioselectivity. For example, Lewis acids or bases can coordinate to the catalyst and alter its chiral environment.[11] |
Problem 3: Poor Diastereoselectivity (low dr)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Steric and Electronic Effects of the Substrate | The stereochemical outcome is often influenced by the steric bulk and electronic properties of the substituents on the carbonyl compound. Modifying the substrate, if possible, can influence diastereoselectivity. |
| Catalyst Structure | The structure of the catalyst plays a key role in dictating the approach of the two carbonyl compounds. A bulkier catalyst may favor the formation of one diastereomer over the other. |
| Solvent Effects | The solvent can influence the transition state geometry. Experiment with different solvents to optimize the diastereomeric ratio. |
| Reaction Temperature | Similar to enantioselectivity, diastereoselectivity can be temperature-dependent. Lowering the temperature often leads to higher diastereoselectivity. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Asymmetric Pinacol Coupling of Benzaldehyde
| Entry | Catalyst (mol%) | Ligand | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | CrCl₂ (15) | Chiral Ligand | Mn powder | DME | 50 | 24 | 85 | >20:1 | 95 |
| 2 | Cp₂TiCl₂ (5) | None | Hantzsch ester | Toluene | RT | 12 | 92 | >20:1 | N/A |
| 3 | SalenTi Complex (10) | Salen | Hantzsch ester | Toluene | RT | 24 | 88 | >20:1 | 92 |
| 4 | V-Salan Complex (10) | Salan | Al powder | CH₂Cl₂ | RT | 48 | 75 | 90:10 | 82 |
Data compiled from multiple sources for illustrative purposes.[1][5][7][12]
Experimental Protocols
General Procedure for Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling [12]
-
Reaction Setup: In a nitrogen-filled glovebox, add CrCl₂ (0.03 mmol, 15 mol%), the chiral ligand (as specified in the relevant literature), and a magnetic stir bar to an oven-dried 4 mL vial.
-
Add 1,2-dimethoxyethane (B42094) (DME, 1.0 mL) and stir the mixture at room temperature for 2 hours.
-
Sequentially add Mn powder (0.4 mmol), LiBF₄ (0.2 mmol), the aldehyde (0.4 mmol), and the N-sulfonyl imine (0.2 mmol).
-
Seal the vial with a PTFE septum cap, remove it from the glovebox, and stir the suspension at 50°C for 24 hours.
-
Work-up: After the reaction is complete, add 200 µL of water to the reaction mixture and stir at room temperature for 10 minutes.
-
Filter the mixture through a pad of silica (B1680970) gel.
-
Concentrate the solvent in vacuo and purify the residue by preparative thin-layer chromatography (TLC) on silica gel to obtain the desired β-amino alcohol.
General Procedure for a Retropinacol/Cross-Pinacol Coupling Reaction [3]
-
Catalyst Solution Preparation: Dissolve titanium(IV) tert-butoxide (1 mmol) and triethylchlorosilane (1 mmol) in 10 mL of dry dichloromethane.
-
Reaction Setup: In a separate flask, dissolve tetraphenyl-1,2-ethanediol (1 mmol) and the desired aldehyde (3 mmol) or ketone (4 mmol) in 3 mL of dry dichloromethane.
-
Add 1 mL of the prepared catalyst solution (containing 0.1 mmol of the titanium complex and triethylchlorosilane) to the reactant mixture.
-
Stir the resulting mixture at room temperature in a sealed reaction tube.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting tetraphenyl-1,2-ethanediol is no longer detectable.
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic, Highly Enantio- and Diastereoselective Pinacol Coupling Reaction with a New Tethered Bis(8-quinolinolato) Ligand [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Selective Aza-Pinacol Coupling via Atom Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Pinacol and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common purification challenges encountered during the synthesis of pinacol (B44631) and its derivatives, such as pinacolone (B1678379) and pinacol boronic esters. The information is tailored for researchers, scientists, and professionals in drug development.
Purification Techniques: A Comparative Overview
The choice of purification technique is critical and depends on the specific compound and the impurities present. Below is a summary of common methods with their typical performance metrics.
| Compound | Purification Technique | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Pinacol | Recrystallization (from water) | >85% | >98% | Effective for removing colored impurities with activated charcoal. Pinacol crystallizes as a hexahydrate. |
| Pinacolone | Fractional Distillation | 65-72%[1] | >99% (by GC) | The product is often co-distilled with water initially. Careful fractional distillation is required to separate it from any remaining starting material and byproducts. |
| Pinacol Boronic Esters | Column Chromatography (Boric Acid-Treated Silica (B1680970) Gel) | 60-90%[2] | >95% (by NMR/HPLC) | Significantly reduces decomposition and improves recovery compared to standard silica gel. |
| Pinacol Boronic Esters | Column Chromatography (Neutral Alumina) | Variable | >95% | A good alternative for less polar esters to avoid hydrolysis on acidic silica gel. |
| Pinacol Boronic Esters | Recrystallization | High | >99% | An excellent method if a suitable solvent system can be found, often leading to very high purity. |
Troubleshooting Guides
Pinacol Recrystallization
Issue 1: Oily precipitate instead of crystals.
-
Question: I'm trying to recrystallize pinacol from water, but it's separating as an oil. What's going wrong?
-
Answer: Pinacol hydrate (B1144303) can sometimes separate as an oil if the solution is supersaturated or cooled too quickly.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
-
Adding a seed crystal of pure pinacol hexahydrate can also initiate crystallization.
-
-
Issue 2: Low recovery of pinacol after recrystallization.
-
Question: My yield after recrystallizing pinacol is much lower than expected. How can I improve it?
-
Answer: Low recovery is often due to using too much solvent or not cooling the solution sufficiently.
-
Solution:
-
Use the minimum amount of hot water necessary to fully dissolve the crude pinacol.
-
After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
When washing the collected crystals, use a minimal amount of ice-cold water to avoid redissolving the product.
-
-
Pinacolone Distillation
Issue 1: Low yield of pinacolone after distillation.
-
Question: I performed the pinacol rearrangement and distillation, but my yield of pinacolone is very low. What are the possible causes?
-
Answer: Low yields can result from incomplete reaction, loss of product during workup, or inefficient distillation.[3][4]
-
Solution:
-
Incomplete Reaction: Ensure the pinacol rearrangement has gone to completion before starting the distillation. This can be monitored by TLC or GC analysis of a small aliquot of the reaction mixture.
-
Aqueous Layer Separation: Pinacolone has some solubility in water. When separating the organic layer from the aqueous distillate, ensure a clean separation. You can back-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., diethyl ether) and combine the organic layers.
-
Distillation Rate: Distill the pinacolone slowly to ensure a good separation from higher-boiling impurities and any remaining pinacol. A rapid distillation can lead to co-distillation of impurities.
-
Apparatus Leaks: Check all joints of your distillation apparatus for leaks, as volatile pinacolone can be lost.
-
-
Pinacol Boronic Ester Chromatography
Issue 1: Product is decomposing or streaking on the silica gel column.
-
Question: My pinacol boronic ester is either not eluting from the silica gel column or is showing significant tailing/decomposition on the TLC plate. What is happening?
-
Answer: This is a very common problem caused by the interaction of the Lewis acidic boron atom with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to strong adsorption or hydrolysis.[5]
-
Solution:
-
Use Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid neutralizes the acidic sites and significantly reduces product loss and decomposition.[2][5]
-
Deactivate Silica with Base: Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1-2%), to the eluent to cap the acidic silanol groups.
-
Use Neutral Alumina (B75360): For less polar pinacol boronic esters, neutral alumina can be an effective alternative stationary phase.
-
Minimize Contact Time: If the goal is only to remove baseline impurities, a quick filtration through a plug of silica gel or Celite can minimize the contact time and reduce degradation.
-
-
Issue 2: Co-elution of the product with impurities like bis(pinacolato)diboron (B136004) (B2pin2).
-
Question: I'm having trouble separating my pinacol boronic ester from unreacted B2pin2 by column chromatography.
-
Answer: B2pin2 can sometimes have a similar polarity to the desired product, making separation difficult.
-
Solution:
-
Optimize Solvent System: Carefully optimize the eluent system using TLC to maximize the separation between your product and B2pin2. A less polar solvent system is often beneficial.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing B2pin2.
-
Derivatization: In challenging cases, the pinacol ester can be converted to the corresponding boronic acid, which can be purified by extraction or recrystallization, and then re-esterified.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use crude pinacol boronic ester in the next reaction step without purification?
-
A1: In many cases, such as for Suzuki-Miyaura couplings, it is possible to use the crude pinacol boronic ester after a simple workup and filtration through a pad of Celite to remove solid impurities. However, the success of this approach depends on the tolerance of the subsequent reaction to the specific impurities present in the crude material. For sensitive reactions, purification is recommended.[5]
-
-
Q2: How can I monitor the progress of my column chromatography if my pinacol boronic ester is not UV-active?
-
A2: If your compound lacks a UV chromophore, you can use TLC staining agents for visualization. Potassium permanganate (B83412) (KMnO4) or p-anisaldehyde stains are often effective for boronic esters. Gentle heating of the TLC plate may be required to develop the spots. Iodine vapor is another common visualization technique.[5]
-
-
Q3: What is a general-purpose eluent for silica gel chromatography of pinacol boronic esters?
-
A3: A good starting point for many pinacol boronic esters is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. A common starting ratio is 9:1 hexanes:ethyl acetate, which can then be adjusted based on the polarity of the specific compound as determined by TLC analysis.[5]
-
-
Q4: My pinacolone has a slight yellow color after distillation. Is it impure?
-
A4: A slight yellow color in distilled pinacolone is not uncommon and does not necessarily indicate significant impurity. This color can often be removed by a second, careful fractional distillation with minimal loss of product.[1]
-
Experimental Protocols
Protocol 1: Recrystallization of Pinacol Hexahydrate
-
Dissolution: In an Erlenmeyer flask, add the crude pinacol and the minimum volume of hot deionized water required to fully dissolve the solid with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the pinacol) and heat the mixture at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to a constant weight.
Protocol 2: Fractional Distillation of Pinacolone
-
Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Drying the Crude Product: After the pinacol rearrangement and separation of the organic layer, dry the crude pinacolone over an anhydrous drying agent such as calcium chloride or magnesium sulfate. Filter to remove the drying agent.
-
Distillation: Transfer the dried, crude pinacolone to the distillation flask and add a few boiling chips. Heat the flask gently using a heating mantle.
-
Fraction Collection: Collect a small forerun of any low-boiling impurities. Then, carefully collect the fraction that distills at the boiling point of pinacolone (103-107 °C).[1] Monitor the temperature at the distillation head closely; a stable temperature indicates the collection of a pure fraction.
-
Storage: Store the purified pinacolone in a sealed container.
Protocol 3: Preparation and Use of Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.[5]
-
Slurry Formation: In a flask, create a slurry of the silica gel in the boric acid/methanol solution.[5]
-
Agitation: Gently agitate or shake the slurry for about 1 hour at room temperature.[5]
-
Filtration and Washing: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel with ethanol (B145695) (approximately 600 mL for 100 g of silica).[5]
-
Drying: Dry the silica gel thoroughly under vacuum, for example, in a vacuum oven at 60°C for 1.5 hours, until it becomes a free-flowing powder.[5]
-
Column Packing and Chromatography: The boric acid-impregnated silica gel is now ready to be used for packing a chromatography column in the standard manner.
Visualizing Workflows and Relationships
Caption: Workflow for the recrystallization of pinacol.
Caption: Workflow for the fractional distillation of pinacolone.
Caption: Troubleshooting logic for pinacol boronic ester purification.
References
managing diastereoselectivity in the pinacol coupling reaction
Welcome to the technical support center for the diastereoselective pinacol (B44631) coupling reaction. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide clear, actionable guidance for achieving high diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My pinacol coupling reaction is showing low diastereoselectivity. What are the common causes and how can I improve it?
Low diastereoselectivity is a frequent issue and can often be attributed to several factors. The primary cause is often an ineffective transition state organization, which fails to sufficiently differentiate the energies of the pathways leading to the syn and anti diol products.
Troubleshooting Steps:
-
Review Your Reductant System: Standard reductants like magnesium or zinc alone may not provide high diastereoselectivity.[1] Consider switching to a system known for high diastereocontrol.
-
Introduce Chelating Agents or Lewis Acids: Chelation can lock the conformation of the intermediate ketyl radicals, favoring the formation of one diastereomer.[2][3]
-
Samarium(II) Iodide (SmI₂): Often used with HMPA or tetraglyme (B29129), SmI₂ is highly effective for achieving high diastereoselectivity.[1][4][5]
-
Titanium Complexes: Reagents like Cp₂TiCl₂ in combination with a sacrificial reductant can offer excellent control.[6][7] Photoredox catalysis with titanium complexes has been shown to achieve d.r. > 20:1.[6][8][9]
-
Vanadium Complexes: VCl₃ with a co-reductant like aluminum or zinc can also be employed, sometimes even in aqueous media.[4]
-
-
Optimize Reaction Temperature: Lowering the reaction temperature can enhance selectivity by making the reaction more sensitive to the small energy differences between the diastereomeric transition states.
-
Substrate Steric Hindrance: The steric bulk of the substituents on the carbonyl compound plays a crucial role. Larger groups will more strongly disfavor certain transition state geometries, leading to higher selectivity. However, very bulky groups can also hinder reactivity.[6]
Q2: What is the role of additives like HMPA, tetraglyme, or chlorosilanes in controlling diastereoselectivity?
Additives are critical for modulating the reactivity and selectivity of the metal reductant.
-
HMPA and Tetraglyme: These are strong Lewis bases that coordinate to the metal ion (e.g., Sm²⁺), influencing its Lewis acidity and the structure of the transition state. This coordination can enforce a more rigid geometry during the C-C bond formation, leading to enhanced diastereoselectivity.[1][4][5] The addition of tetraglyme has been shown to be crucial for high diastereoselectivity in SmI₂-catalyzed reactions.[5]
-
Chlorosilanes (e.g., Me₂SiCl₂): These act as trapping agents for the initially formed diolate. This in-situ protection prevents potential side reactions or equilibration, locking in the kinetic diastereoselectivity of the coupling step. They are often essential in catalytic systems to ensure turnover.[5]
Q3: I am observing the formation of an alkene instead of the diol. What is causing this and how can I prevent it?
The formation of an alkene is characteristic of the McMurry reaction, a related process that involves deoxygenation of the intermediate diol.[1][4]
Common Causes and Solutions:
-
High-Valent Titanium Reagents: Using stoichiometric amounts of certain titanium salts, such as TiCl₃ or TiCl₄ with a strong reductant, strongly favors the McMurry pathway.[1]
-
Reaction Conditions: To favor the pinacol product, ensure you are using conditions developed for diol formation. This typically involves using low-valent metal species under controlled conditions. If using titanium, employing catalytic amounts of a complex like Cp₂TiCl₂ is less likely to cause over-reduction to the alkene compared to classical McMurry conditions.[6][7]
Q4: Can I run a diastereoselective pinacol coupling in "green" solvents like water?
Yes, several methodologies have been developed for performing pinacol couplings in aqueous media, which is environmentally benign.
-
A system using vanadium trichloride (B1173362) (VCl₃) and aluminum (Al) as a co-reductant can facilitate the pinacol coupling of benzaldehyde (B42025) in water at room temperature.[4]
-
An intramolecular pinacol coupling has been successfully demonstrated using InCl₃/Al catalysts in a water:ethanol mixture.[10]
However, achieving high diastereoselectivity in aqueous media can be challenging. For the VCl₃/Al system with benzaldehyde, the dl:meso ratio was reported to be 56:44, indicating low selectivity.[4]
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues with diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Quantitative Data Summary
The choice of metal, ligand, and substrate significantly impacts the diastereomeric ratio (d.r.). The following tables summarize reported data for different systems.
Table 1: Diastereoselectivity of SmI₂-Catalyzed Pinacol Coupling [5]
| Substrate Type | Aldehyde Example | Diastereomeric Ratio (dl/meso) |
| Aliphatic | Pivalaldehyde | 95 / 5 |
| Aromatic | Benzaldehyde | 19 / 81 |
Conditions: Catalytic SmI₂ with tetraglyme, Me₂SiCl₂, and Mg.
Table 2: Diastereoselectivity of Titanium-Mediated Photoredox Pinacol Coupling [6][8][9]
| Substrate | Catalyst System | Diastereomeric Ratio (dl/meso) |
| Aromatic Aldehydes | Cp₂TiCl₂ / Organic Dye / Red Light | > 20 : 1 |
| Aromatic Aldehydes | Chiral SalenTi Complex / Organic Dye | Complete diastereoselection for dl |
Table 3: Diastereoselectivity in Aqueous Media [4]
| Substrate | Catalyst System | Diastereomeric Ratio (dl/meso) |
| Benzaldehyde | VCl₃ / Al in Water | 56 / 44 |
| Benzaldehyde | Montmorillonite K-10 / ZnCl₂ in aq. THF | 55 / 45 |
Experimental Protocols
Protocol 1: Highly Diastereoselective Coupling of Aliphatic Aldehydes using Catalytic SmI₂
This protocol is adapted from the procedure described for samarium diiodide-catalyzed couplings.[5]
Objective: To achieve high dl-selectivity in the coupling of an aliphatic aldehyde.
Materials:
-
Aliphatic aldehyde (e.g., pivalaldehyde)
-
Samarium(II) Iodide (SmI₂) solution in THF (0.1 M)
-
Tetraglyme
-
Dichlorodimethylsilane (B41323) (Me₂SiCl₂)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged flask, add magnesium turnings (1.2 eq).
-
Add anhydrous THF, followed by the SmI₂ solution (0.1 eq) and tetraglyme (0.1 eq).
-
To this mixture, add dichlorodimethylsilane (1.2 eq) and the aliphatic aldehyde (1.0 eq) sequentially at room temperature. The order of addition is crucial.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with an aqueous solution of potassium sodium tartrate or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to isolate the 1,2-diol.
-
Determine the diastereomeric ratio using ¹H NMR spectroscopy.[11]
Protocol 2: Intramolecular Pinacol Coupling in Aqueous Media
This protocol is based on the procedure for forming cyclopentanediols.[10]
Objective: To perform a diastereoselective intramolecular pinacol coupling using an environmentally benign solvent system.
Materials:
-
1,5-Dicarbonyl substrate (0.5 mmol)
-
Indium(III) chloride (InCl₃, 0.5 mmol)
-
Aluminum powder (Al, 1.8 mmol)
-
Ammonium chloride (NH₄Cl, 0.5 g)
-
Water:Ethanol (1:1 mixture, 4 mL)
Procedure:
-
In a reaction vessel, combine the 1,5-dicarbonyl substrate, InCl₃, Al powder, and NH₄Cl.
-
Add the 1:1 water:ethanol solvent mixture.
-
Stir the mixture at 70 °C for 8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to obtain the polysubstituted cyclopentane-1,2-diol.
Reaction Mechanism and Diastereocontrol
The pinacol coupling proceeds via the formation of ketyl radicals. The diastereoselectivity is determined at the C-C bond-forming step, where two ketyl radicals dimerize.
Caption: General mechanism of the pinacol coupling reaction.
References
- 1. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinacol_coupling_reaction [chemeurope.com]
- 5. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 6. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Diastereoselective Synthesis of Cyclopentanediols by InCl3/Al Mediated Intramolecular Pinacol Coupling Reaction in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
overcoming steric hindrance in substituted pinacol rearrangements
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with substituted pinacol (B44631) rearrangements, particularly those involving significant steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the pinacol rearrangement, and how does steric hindrance interfere with it?
A: The primary driving force is the formation of a highly stable oxonium ion, which is the protonated form of the final ketone or aldehyde product. The mechanism typically proceeds through a carbocation intermediate formed after the acid-catalyzed loss of a water molecule from a 1,2-diol.[1] An adjacent alkyl or aryl group then migrates to the carbocation center.[2] Steric hindrance can impede the reaction in several ways: it can disfavor the formation of the necessary carbocation, hinder the migration of a bulky group, or promote side reactions like elimination to form dienes.[3][4]
Q2: How do I predict which group will migrate in an unsymmetrical, sterically hindered diol?
A: Predicting the migrating group depends on two main factors:
-
Carbocation Stability : The hydroxyl group that leaves is generally the one that forms the more stable carbocation. For instance, a hydroxyl group on a carbon bearing two phenyl groups will be protonated and leave in preference to one on a carbon with two methyl groups, as the resulting benzylic carbocation is significantly stabilized by resonance.[1][5]
-
Migratory Aptitude : Once the carbocation is formed, the relative ability of the neighboring groups to migrate comes into play. The general order of migratory aptitude is Hydride > Aryl (e.g., Phenyl) > Tertiary Alkyl > Secondary Alkyl > Methyl.[5] Groups that can better stabilize a positive charge during the transition state of migration will move preferentially.
In cases with significant steric crowding, the interplay between these factors can be complex, and the reaction may be subject to kinetic versus thermodynamic control.[6]
Q3: What is the difference between using a Brønsted acid (like H₂SO₄) and a Lewis acid (like BF₃·OEt₂) as a catalyst?
A: Both Brønsted and Lewis acids can catalyze the rearrangement.[4]
-
Brønsted Acids (H₂SO₄, TsOH) : These protonate a hydroxyl group, converting it into a good leaving group (H₂O) to facilitate carbocation formation.[7] They are effective but can sometimes require harsh conditions (high temperatures) which may lead to side products, especially with sensitive substrates.[7]
-
Lewis Acids (BF₃·OEt₂, TMSOTf, AlCl₃, ZnCl₂) : These coordinate to one of the hydroxyl oxygens, also making it a better leaving group without the need for strong protonation.[3] Lewis acids are often milder and can offer better selectivity. For substrates sensitive to strong acids, a Lewis acid may be the preferred choice.[5] Some solid-supported Lewis acids, like ZnCl₂ on silica, have also been developed for easier workup and catalyst recycling.
Troubleshooting Guides
Issue 1: Low or No Yield of the Rearranged Product
Your reaction with a highly substituted diol is not proceeding or is giving a very low yield of the desired ketone.
Issue 2: Poor Regioselectivity or Unexpected Product Formation
The reaction is yielding a mixture of isomers or a product resulting from the migration of an unanticipated group.
-
Re-evaluate Carbocation Stability : The initial carbocation may not be forming where you expect. Draw out all possible carbocation intermediates and assess their relative stabilities. The pathway involving the most stable carbocation will almost always dominate.[5]
-
Consider Steric Effects on Migration : A very bulky group, while having a high intrinsic migratory aptitude, might be sterically prevented from migrating. In such cases, a smaller, less "apt" group may migrate instead. This is particularly relevant in rigid cyclic systems where the geometry must allow for an anti-periplanar arrangement between the migrating group and the leaving group.[1]
-
Check for Kinetic vs. Thermodynamic Control : The initially formed product (kinetic product) may not be the most stable one. Running the reaction at a lower temperature for a shorter time may favor the kinetic product, while higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product.[6]
Data Presentation: Optimized Rearrangement of a Sterically Hindered Diol
The rearrangement of 1,1,2,2-tetraphenylethane-1,2-diol (benzopinacol) is a classic example of a reaction involving significant steric hindrance. The following data is derived from a highly reliable and reproducible Organic Syntheses procedure, demonstrating an optimized outcome using a mild iodine catalyst.[8]
| Substrate | Catalyst System | Solvent | Reaction Time | Temperature | Yield of β-Benzopinacolone |
| Benzopinacol (B1666686) (100 g) | Iodine (1 g) | Glacial Acetic Acid (500 mL) | 5 minutes | Reflux | 90-91% (Initial Run) |
| Benzopinacol (100 g) | (Recycled Filtrate) | Glacial Acetic Acid | 5 minutes | Reflux | 98-99% (Subsequent Runs) |
Yields calculated from reported masses in the original procedure.[8]
Key Experimental Protocol
Reaction: Iodine-Catalyzed Rearrangement of Benzopinacol to β-Benzopinacolone.[8][9]
This procedure is adapted from a well-established Organic Syntheses protocol and is highly effective for the sterically demanding rearrangement of benzopinacol.
Materials:
-
1-L round-bottom flask with reflux condenser
-
Benzopinacol (100 g, 0.27 mol)
-
Glacial acetic acid (500 mL)
-
Iodine (1 g, a few crystals)
-
Heating mantle or wire gauze
Procedure:
-
Setup : To the 1-L round-bottomed flask, add a solution of 1 g of iodine in 500 mL of glacial acetic acid.[8]
-
Addition of Substrate : Add 100 g of benzopinacol to the flask.[8]
-
Reaction : Attach the reflux condenser and heat the flask, with occasional shaking, until the solution gently boils. Maintain reflux for 5 minutes. During this time, all the solid benzopinacol should dissolve, resulting in a clear red solution. The product, β-benzopinacolone, may begin to crystallize during the final minute of heating.[8]
-
Crystallization : Immediately transfer the hot solution to a 1-L beaker. Allow it to cool to room temperature, during which the product will separate as fine crystalline threads.[8]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small portion of cold glacial acetic acid to remove any residual iodine.[9]
-
Drying : Allow the product to air dry completely. The expected yield is 82–83 g of β-benzopinacolone, which melts at 179–180°C.[8]
Note on Safety : This procedure should be carried out in a well-ventilated fume hood. Glacial acetic acid is corrosive and flammable. Standard personal protective equipment (lab coat, safety glasses, gloves) must be worn.[10]
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 5. ijfmr.com [ijfmr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Catalyst Deactivation and Regeneration in Pinacol Reactions
Welcome to the Technical Support Center for catalyst deactivation and regeneration in Pinacol (B44631) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your Pinacol coupling or rearrangement reactions.
Problem 1: Low or No Yield in Pinacol Coupling Reaction Using Low-Valent Titanium (e.g., TiCl₄/Zn)
Possible Causes and Solutions:
-
Incomplete Generation of Active Low-Valent Titanium Species: The characteristic black slurry of low-valent titanium may not have formed.
-
Solution: Ensure the zinc powder is activated and of high purity. Pre-activating the zinc powder by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum can improve its reactivity. Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1]
-
-
Catalyst Deactivation by Air or Moisture: Low-valent titanium species are extremely sensitive to oxygen and water, which can lead to the formation of inactive titanium oxides.[1]
-
Solution: Use anhydrous solvents and oven-dried glassware. Degas all solvents prior to use. Maintain a positive pressure of an inert gas throughout the reaction setup and reagent transfer.
-
-
Inhibition by Reaction Byproducts: The formation of Lewis acidic byproducts, such as ZnCl₂, can sometimes inhibit the reaction.
-
Solution: In some cases, the addition of a tertiary amine base, like triethylamine, can mitigate the inhibitory effects of these byproducts.
-
-
Substrate Impurities: Impurities in the aldehyde or ketone starting material can poison the catalyst.
-
Solution: Purify the carbonyl compound before use, for example, by distillation or recrystallization.
-
Problem 2: Formation of Pinacol Instead of Alkene in a McMurry-Type Reaction
Possible Causes and Solutions:
-
Incomplete Deoxygenation of the Titanium Pinacolate Intermediate: The reaction conditions may not be sufficient to drive the reaction to the final alkene product.
-
Solution: Increase the reaction temperature and prolong the reaction time. The deoxygenation step typically requires higher temperatures (reflux) than the initial coupling.[1]
-
Problem 3: Low Diastereoselectivity in SmI₂-Mediated Pinacol Coupling
Possible Causes and Solutions:
-
Incorrect Order of Reagent Addition: The diastereoselectivity of SmI₂-mediated couplings can be highly dependent on the experimental procedure.
-
Solution: For reactions involving additives like Me₂SiCl₂ and tetraglyme (B29129), it has been shown that Me₂SiCl₂ should be added to the SmI₂ solution before the addition of tetraglyme to achieve high diastereoselectivity.
-
-
Presence of Protic Impurities: Protic species, such as water or alcohols in the solvent or on the glassware, can interfere with the desired stereochemical control.
-
Solution: Ensure all solvents and reagents are rigorously dried and the reaction is performed under strictly anhydrous conditions.
-
Problem 4: Deactivation of Heterogeneous Acid Catalyst in Pinacol Rearrangement
Possible Causes and Solutions:
-
Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking the active acid sites.
-
Solution: Implement a regeneration protocol involving controlled oxidation (calcination) to burn off the coke.
-
-
Poisoning by Impurities: Basic impurities in the diol substrate can neutralize the acid sites on the catalyst.
-
Solution: Purify the starting diol to remove any basic contaminants.
-
Experimental Protocols
Protocol 1: General Procedure for Pinacol Coupling using a TiCl₄/Zn System
-
Preparation of the Low-Valent Titanium Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add zinc powder (4 equivalents).
-
Suspend the zinc powder in anhydrous THF under an argon atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, warm the mixture to room temperature and then reflux for 1-2 hours. A black slurry indicates the formation of the low-valent titanium reagent.
-
-
Pinacol Coupling Reaction:
-
Cool the black slurry to the desired reaction temperature (often 0°C or room temperature).
-
In a separate flask, dissolve the aldehyde or ketone (1 equivalent) in anhydrous THF.
-
Add the solution of the carbonyl compound dropwise to the stirred titanium suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of an aqueous solution of K₂CO₃ or dilute HCl.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol product.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Regeneration of a Coked Heterogeneous Acid Catalyst
-
Catalyst Recovery: After the Pinacol rearrangement reaction, filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone, ethanol) to remove any adsorbed organic residues.
-
Drying: Dry the catalyst in an oven at a temperature sufficient to remove the solvent (e.g., 100-120°C).
-
Calcination (Coke Removal):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of air or a mixture of air and an inert gas (e.g., nitrogen).
-
The temperature and duration of calcination will depend on the specific catalyst and the extent of coking. A typical starting point is 400-500°C for several hours.
-
Caution: The oxidation of coke is exothermic and should be carefully controlled to avoid overheating and damaging the catalyst structure.
-
-
Cooling: After calcination, cool the catalyst to room temperature under a flow of inert gas.
-
Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of moisture.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of catalyst deactivation in my Pinacol coupling reaction?
A1: The most common signs are a decrease in the reaction rate, incomplete consumption of the starting material, and a lower than expected yield of the desired 1,2-diol. You may also observe the formation of side products.
Q2: How can I handle and store air-sensitive catalysts like low-valent titanium reagents?
A2: These reagents should be prepared and used under a strictly inert atmosphere (argon or nitrogen). Use Schlenk line techniques or a glovebox for all manipulations. Store any stock solutions in well-sealed containers, under an inert atmosphere, and in a cool, dark place.
Q3: Can impurities in my starting materials affect the catalyst's performance?
A3: Yes, impurities can act as poisons to the catalyst. For example, sulfur-containing compounds can poison many transition metal catalysts. Water and alcohols can deactivate highly reactive low-valent metal species. It is crucial to use high-purity starting materials and solvents.
Q4: How many times can a heterogeneous acid catalyst for Pinacol rearrangement be regenerated?
A4: The number of possible regeneration cycles depends on the specific catalyst and the severity of the deactivation. With each cycle, there may be some irreversible changes to the catalyst structure, such as sintering, which will gradually reduce its activity. Monitoring the catalyst's performance after each regeneration is essential.
Q5: My SmI₂-mediated Pinacol coupling is giving a low yield. What could be the issue?
A5: Low yields with SmI₂ can be due to several factors. The SmI₂ solution may have degraded due to exposure to air or moisture. The presence of protic impurities in the reaction can also quench the radical intermediates. Ensure your SmI₂ solution is freshly prepared or properly stored and that all reaction components are anhydrous.
Quantitative Data on Catalyst Performance
While specific quantitative data on catalyst deactivation in Pinacol reactions is sparse in the readily available literature, the following table provides a qualitative summary of common catalysts, their deactivation modes, and regeneration strategies.
| Catalyst System | Common Application | Primary Deactivation Mechanisms | Regeneration Strategies |
| Low-Valent Titanium (e.g., TiCl₄/Zn) | Pinacol Coupling | Oxidation by air and moisture, Reaction with protic impurities | In-situ generation is standard practice. For deactivated batches, regeneration is not typically performed; a new batch of the active reagent is prepared. |
| Samarium(II) Iodide (SmI₂) | Pinacol Coupling | Oxidation by air and moisture, Reaction with protic impurities | In-situ regeneration with a co-reductant (e.g., Mg) in catalytic systems. For stoichiometric reactions, ensure anhydrous and anaerobic conditions to prolong activity. |
| Heterogeneous Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | Pinacol Rearrangement | Coking (fouling of active sites), Poisoning by basic impurities | Calcination in air to remove coke. Washing to remove poisons. |
| Brønsted/Lewis Acids (e.g., H₂SO₄, BF₃·OEt₂) | Pinacol Rearrangement | Generally not considered a deactivation/regeneration issue in the same way as solid catalysts. Neutralization or consumption by side reactions can occur. | Not applicable. Stoichiometric or catalytic amounts are used and quenched during work-up. |
Visualizations
Caption: Troubleshooting workflow for low-yield Pinacol reactions.
References
unexpected byproducts in pinacol-to-pinacolone rearrangement
Welcome to the technical support center for the pinacol-to-pinacolone rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this classic rearrangement reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the pinacol (B44631) rearrangement, leading to unexpected byproducts and low yields.
Issue 1: Formation of Diene and Allylic Alcohol Byproducts
Question: My reaction is producing significant amounts of 2,3-dimethyl-1,3-butadiene (B165502) and/or 2,3-dimethyl-3-buten-2-ol (B78889) alongside the expected pinacolone (B1678379). How can I prevent this?
Answer: The formation of diene and allylic alcohol byproducts is a common issue arising from a competing elimination pathway that competes with the desired 1,2-alkyl or -aryl shift. This is particularly prevalent under certain acidic conditions.
Root Cause Analysis:
The mechanism for the pinacol rearrangement involves the formation of a carbocation intermediate after the protonation of a hydroxyl group and subsequent loss of water. This carbocation can either undergo the desired rearrangement to form the more stable oxonium ion, leading to pinacolone, or it can undergo elimination (E1) to form an alkene.
-
Low Acid Concentration: Lower concentrations of acid can favor the elimination pathway.
-
High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for elimination.
Troubleshooting Steps:
-
Optimize Acid Concentration: Ensure that the concentration of the acid catalyst (e.g., sulfuric acid) is sufficiently high. For the rearrangement of pinacol, using a concentration of at least 24% sulfuric acid is recommended to favor the rearrangement pathway.
-
Control Reaction Temperature: Maintain a controlled and moderate reaction temperature. Avoid excessive heating, which can promote elimination.
-
Choice of Acid: While sulfuric acid is common, other acids like phosphoric acid or Lewis acids can be used. The choice of acid can influence the product distribution.
Issue 2: Presence of Halogenated Byproducts
Question: I am using hydrochloric acid (HCl) or hydrobromic acid (HBr) as the catalyst and observing the formation of halogenated byproducts. What are these and how can I avoid them?
Answer: When using hydrohalic acids, the halide anion can act as a nucleophile and add to the carbocation intermediates, leading to the formation of addition products.
Root Cause Analysis:
The carbocation intermediates in the pinacol rearrangement are susceptible to attack by nucleophiles present in the reaction mixture. Chloride and bromide ions are reasonably good nucleophiles and can compete with the rearrangement pathway. For example, with HCl, you may observe the formation of 4-chloro-2,3-dimethyl-1-butene and 2-chloro-2,3-dimethyl-3-butene.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Acid: To avoid addition products, use a non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
-
Minimize Halide Concentration: If HCl or HBr must be used, using the lowest effective concentration may help to minimize the formation of addition byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the pinacol rearrangement?
A1: The most frequently encountered unexpected byproducts are elimination products, namely conjugated dienes (e.g., 2,3-dimethyl-1,3-butadiene) and allylic alcohols (e.g., 2,3-dimethyl-3-buten-2-ol).[1] When using hydrohalic acids, halogenated addition products can also be formed.
Q2: How does the concentration of the acid catalyst affect the product distribution?
A2: The concentration of the acid catalyst plays a crucial role. Generally, higher acid concentrations favor the desired pinacolone formation. Conversely, lower acid concentrations tend to increase the proportion of elimination byproducts. For instance, in the rearrangement of pinacol, decreasing the sulfuric acid concentration leads to a steady increase in the formation of 2,3-dimethyl-1,3-butadiene and 2,3-dimethyl-3-buten-2-ol.
Q3: Can temperature influence the formation of byproducts?
A3: Yes, temperature is a critical parameter. Higher reaction temperatures generally favor elimination reactions over rearrangements. Therefore, careful control of the reaction temperature is essential to maximize the yield of the desired pinacolone product.
Q4: My starting diol is unsymmetrical. How does this affect potential byproducts?
A4: With an unsymmetrical diol, the initial protonation and loss of water will preferentially occur to form the more stable carbocation. The subsequent migration of a group will then lead to the major product. However, if the stability difference between the possible carbocations is not large, or if different migrating groups have varying aptitudes, a mixture of isomeric pinacolone products can be formed. These are often considered byproducts if one isomer is the desired product.
Q5: How can I analyze my reaction mixture to identify and quantify byproducts?
A5: A combination of analytical techniques is recommended for a thorough analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components of the reaction mixture and identifying them based on their mass spectra.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the main product and byproducts. The relative integration of signals can provide a quantitative measure of the product distribution.[3][4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the carbonyl group in the pinacolone product and the absence of the hydroxyl group from the starting material.[3]
Data Presentation
The following table summarizes the effect of sulfuric acid concentration on the product distribution in the rearrangement of pinacol.
| Sulfuric Acid Conc. | Pinacolone (%) | 2,3-dimethyl-1,3-butadiene (%) | 2,3-dimethyl-3-buten-2-ol (%) |
| High | Major Product | Minor Product | Minor Product |
| Low | Decreased Yield | Increased Yield | Increased Yield |
Note: This table represents a general trend. Actual percentages will vary based on specific reaction conditions.
Experimental Protocols
Optimized Protocol for the Synthesis of Pinacolone from Pinacol
This protocol is designed to minimize the formation of elimination byproducts.
Materials:
-
Pinacol hydrate (B1144303) (10.0 g)
-
24% (w/w) Sulfuric acid (50 mL)
-
tert-Butyl methyl ether (40 mL)
-
Boiling chips
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add pinacol hydrate (10.0 g) and 24% sulfuric acid (50 mL).
-
Add a few boiling chips to the flask.
-
Heat the mixture to a gentle reflux. The reaction is typically complete within 45-60 minutes.
-
Allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with tert-butyl methyl ether (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude pinacolone can be purified by distillation (boiling point: 105-107 °C).[6][7]
Analytical Characterization:
-
¹H NMR (CDCl₃): δ 2.15 (s, 3H), 1.15 (s, 9H)
-
¹³C NMR (CDCl₃): δ 212.5, 44.5, 26.5, 24.5
-
IR (neat): ν 1710 cm⁻¹ (C=O)
Visualizations
Below are diagrams illustrating key pathways and workflows related to the pinacol rearrangement.
Caption: Competing pathways in the pinacol rearrangement.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Solvent Effects on Pinacol Rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of the pinacol (B44631) rearrangement, with a specific focus on the influence of solvent choice on reaction rates and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pinacol rearrangement is proceeding very slowly or giving a low yield. What are the common solvent-related causes?
A1: A slow reaction rate or low yield in a pinacol rearrangement is frequently linked to the choice of solvent and its interaction with the reaction mechanism. Key factors to consider are:
-
Solvent Polarity: The pinacol rearrangement typically proceeds through a carbocation intermediate, which is stabilized by polar solvents.[1] If you are using a nonpolar solvent, the reaction may be hindered, resulting in slower rates.[1] Theoretical studies suggest that in non-ionizing (less polar) solvents, the reaction might proceed through a more concerted mechanism rather than a distinct carbocation intermediate.[2]
-
Solvent Proticity: Polar protic solvents (e.g., methanol (B129727), ethanol, water) can hydrogen bond with the hydroxyl groups of the pinacol and can effectively solvate both the carbocation intermediate and the leaving group (water), thereby facilitating the reaction.[3][4] In contrast, polar aprotic solvents (e.g., DMF, DMSO) are also effective at solvating cations but may interact differently with the reactants.[4]
-
Acid Catalyst Solubility: The acid catalyst (e.g., sulfuric acid) must be sufficiently soluble and dissociated in the chosen solvent to effectively protonate the hydroxyl group, which is the first step of the reaction.[5][6] Inadequate protonation will halt the reaction.
Troubleshooting Steps:
-
Increase Solvent Polarity: If using a nonpolar solvent, consider switching to a more polar alternative like methanol or ethanol.[1]
-
Evaluate Protic vs. Aprotic: For most standard pinacol rearrangements, a polar protic solvent is a reliable starting point.
-
Ensure Catalyst Compatibility: Verify that your acid catalyst is soluble and active in your chosen solvent system.
Q2: How does solvent choice affect the selectivity and formation of side products in the rearrangement?
A2: Solvents can significantly influence the selectivity of the rearrangement, especially with unsymmetrical pinacols, and the formation of undesired by-products.
-
Migratory Aptitude vs. Carbocation Stability: The solvent can influence the relative stability of the potential carbocation intermediates. In an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation.[5][7] A polar, ionizing solvent will strongly favor the pathway that involves the most stable carbocation. The subsequent migration of an alkyl or aryl group is driven by the formation of a stable oxonium ion.[5]
-
By-product Formation: Excessively high temperatures, often used to drive slow reactions, can lead to the formation of undesired by-products.[1] A solvent that promotes a higher reaction rate at a lower temperature can improve selectivity and minimize side reactions. Methanol has been identified as a suitable solvent for achieving high conversion and selectivity in certain catalytic systems.[1]
Troubleshooting Steps:
-
Optimize Solvent for Selectivity: For unsymmetrical pinacols, use a sufficiently polar solvent to ensure the reaction proceeds regioselectively via the most stable carbocation intermediate.
-
Solvent and Temperature Balance: Choose a solvent that allows the reaction to proceed at a moderate temperature to avoid side reactions. If the reaction is sluggish, consider a more polar solvent before drastically increasing the temperature.
Q3: Can I run the pinacol rearrangement in an aprotic solvent? What should I expect?
A3: Yes, the reaction can be performed in aprotic solvents. However, the mechanism and kinetics might differ.
-
Mechanism: Theoretical studies suggest that the pinacol rearrangement may proceed through a concerted mechanism in non-ionizing, aprotic solvents, where the departure of the water molecule and the migration of the alkyl/aryl group are more simultaneous.[2] This contrasts with the stepwise mechanism involving a distinct carbocation intermediate favored in polar protic solvents.[8]
-
Reaction Rate: The rate may be slower compared to protic solvents, as aprotic solvents cannot assist in stabilizing the leaving group through hydrogen bonding to the same extent.[4] However, polar aprotic solvents can still stabilize the developing positive charge on the carbocation.
Experimental Considerations:
-
When using aprotic solvents, ensure the acid catalyst is soluble and effective. Lewis acids may be a suitable alternative to Brønsted acids in these systems.[9]
-
Carefully monitor the reaction, as the product distribution may differ from reactions run in protic media.
Quantitative Data on Solvent Effects
While comprehensive kinetic data across a wide range of solvents is dispersed in the literature, the following table summarizes the general trends observed for the pinacol rearrangement.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | General Effect on Reaction Rate | Reference(s) |
| Polar Protic | Water, Methanol, Ethanol | High (30-80) | Generally high reaction rates. Stabilizes the carbocation intermediate and the leaving group through H-bonding.[4] Methanol is noted for high conversion and selectivity.[1] | [1][4] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (35-50) | Can facilitate the reaction by stabilizing the carbocation.[4] May favor a concerted mechanism.[2] | [2][4] |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Low (2-5) | Generally slow reaction rates. Hinders the formation and stabilization of the carbocation intermediate.[1] | [1] |
Experimental Protocols
Protocol 1: General Procedure for Pinacol Rearrangement in an Aqueous/Protic Medium
This protocol is a representative procedure for the acid-catalyzed rearrangement of pinacol to pinacolone.
Materials:
-
Pinacol (or substituted 1,2-diol)
-
Concentrated Sulfuric Acid (H₂SO₄) or 6N H₂SO₄[10]
-
Deionized Water[6]
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate (B86663) or Calcium Chloride[10]
-
Boiling chips[6]
-
Appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pinacol (1.0 eq).[6]
-
Solvent Addition: Add the chosen protic solvent (e.g., deionized water, methanol). For a starting point, a 10:1 solvent-to-substrate (v/w) ratio can be used (e.g., 30 mL water for 3 g pinacol).[6]
-
Acid Catalyst: Add two boiling chips.[6] While stirring, slowly and carefully add the acid catalyst (e.g., 0.5 mL of concentrated H₂SO₄ or an equivalent amount of 6N H₂SO₄).[6][10] The reaction is often exothermic.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic layers and wash sequentially with water and then a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash again with brine (saturated NaCl solution).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and remove the solvent using a rotary evaporator.[10]
-
Purification: Purify the crude product by distillation or column chromatography as needed.[10][11]
Protocol 2: Adapting the Procedure for Different Solvents
To investigate solvent effects, set up parallel reactions using the general protocol above, substituting the aqueous medium with other solvents of interest (e.g., ethanol, acetonitrile, toluene).
Key Adjustments:
-
Catalyst: For non-aqueous solvents, ensure the acid catalyst is soluble. Anhydrous conditions may be necessary for certain solvents to prevent side reactions.
-
Temperature: The reflux temperature will vary depending on the boiling point of the solvent.
-
Monitoring: The choice of TLC eluent or GC temperature program may need to be optimized for different reaction media.
Visual Guides
Pinacol Rearrangement Mechanism
Caption: The four key steps of the acid-catalyzed pinacol rearrangement mechanism.
Experimental Workflow for Studying Solvent Effects
Caption: A systematic workflow for investigating solvent effects on the pinacol rearrangement.
Influence of Solvent Properties on Reaction Rate
Caption: How solvent polarity and proticity influence reaction intermediates and rate.
References
- 1. ijfmr.com [ijfmr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 6. ivypanda.com [ivypanda.com]
- 7. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ivypanda.com [ivypanda.com]
Technical Support Center: Refining Workup Procedures for Pinacol Coupling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for their pinacol (B44631) coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My pinacol coupling reaction is complete, but I'm unsure of the best general procedure to quench and isolate the product.
A1: A general workup procedure begins with quenching the reaction to stop the reaction and neutralize any reactive reagents. This is typically followed by an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product is then extracted into an organic solvent, dried, and concentrated. The final step is purification, commonly achieved by chromatography or recrystallization.
Q2: How do I choose an appropriate quenching agent for my pinacol coupling reaction?
A2: The choice of quenching agent depends on the specific reagents used in your pinacol coupling reaction. For reactions mediated by active metals like magnesium or zinc, a simple aqueous quench with water or a dilute acid (e.g., 1 M HCl) is often sufficient. For samarium(II) iodide (SmI₂) mediated reactions, quenching with a saturated aqueous solution of sodium thiosulfate (B1220275) is a common practice.[1] Always add the quenching agent slowly and carefully, especially if unreacted metal is present, as the reaction can be exothermic and may produce hydrogen gas.
Q3: I'm observing a persistent emulsion during the aqueous extraction of my product. How can I resolve this?
A3: Emulsion formation is a common issue, especially when finely divided solids or amphiphilic molecules are present.[2] To break an emulsion, you can try the following:
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The Celite® can help to trap the fine particulates that are stabilizing the emulsion.[2]
-
Centrifugation: If available, centrifuging the mixture can also help to separate the layers.
Q4: My desired pinacol product seems to be "oiling out" instead of crystallizing during purification. What should I do?
A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the temperature of the solution.[3] To address this, you can:
-
Add more solvent: The concentration of the product may be too high. Try adding a small amount of the crystallization solvent to dissolve the oil, then cool the solution more slowly.
-
Change the solvent system: Your current solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of the pure product, add it to the solution to induce crystallization.
Troubleshooting Guides
Problem 1: Low Yield of Pinacol Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC).[4] If the starting material is still present, consider extending the reaction time or adding more reducing agent. |
| Product Decomposition During Workup | If your product is acid-sensitive, avoid acidic quenching conditions. Use a neutral or basic quench instead. If the product is thermally unstable, perform the workup and purification at a lower temperature. |
| Loss of Product During Extraction | Ensure you are using a sufficient volume of extraction solvent. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than one large extraction.[5] Rinse the reaction flask and any drying agents with the extraction solvent to recover all of the product.[5] |
| Inefficient Purification | If using column chromatography, ensure proper loading of the crude material and an optimized eluent system. For crystallization, a poor yield may indicate that too much solvent was used.[3] Try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
Problem 2: Difficulty in Removing Metal Salts
| Potential Cause | Troubleshooting Steps |
| Insoluble Metal Hydroxides | For reactions using magnesium or zinc, the formation of metal hydroxides upon quenching can make filtration difficult. Acidifying the aqueous layer with dilute HCl can help to dissolve these salts. |
| Titanium Oxide Residues | In titanium-mediated pinacol couplings, insoluble titanium oxides are often formed during the workup. These can typically be removed by filtration through a pad of Celite®. |
| Residual Samarium Salts | For SmI₂ reactions, after quenching with sodium thiosulfate, perform several washes of the organic layer with water and then brine to effectively remove the samarium salts. |
Problem 3: Product Contamination with Byproducts
| Potential Cause | Troubleshooting Steps |
| Pinacolone Rearrangement | Acidic conditions during workup can sometimes lead to the pinacol rearrangement of the desired 1,2-diol product to a ketone (pinacolone).[6] If this is observed, use neutral or basic workup conditions. |
| Unreacted Starting Material | If the reaction has not gone to completion, purification by column chromatography is often necessary to separate the product from the starting material. Optimize your TLC conditions to ensure good separation. |
| Side-products from the Reducing Agent | Some reducing agents can lead to the formation of byproducts. Careful purification by chromatography or recrystallization is typically required to remove these impurities. |
Experimental Protocols
Protocol 1: General Workup for a Titanium-Mediated Pinacol Coupling
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Filtration: Stir the mixture vigorously for 15-20 minutes. The resulting slurry is then filtered through a pad of Celite® to remove the titanium salts. Wash the filter cake with the organic solvent used for the reaction.
-
Extraction: Transfer the filtrate to a separatory funnel. If two phases are not present, add water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash successively with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Workup for a Samarium(II) Iodide-Mediated Pinacol Coupling
-
Quenching: At the end of the reaction, quench by the addition of a saturated aqueous sodium thiosulfate solution.[1]
-
Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.[1]
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
Table 1: Typical Workup and Purification Parameters
| Parameter | Titanium-Mediated Coupling | Samarium(II) Iodide-Mediated Coupling |
| Quenching Agent | Saturated aq. NH₄Cl or 1 M HCl | Saturated aq. Na₂S₂O₃ |
| Extraction Solvent | Dichloromethane, Ethyl Acetate | Diethyl Ether, Ethyl Acetate |
| Purification Method | Column Chromatography, Recrystallization | Column Chromatography |
| Typical Eluent for Chromatography | Hexane/Ethyl Acetate mixtures | Hexane/Ethyl Acetate mixtures |
| Expected Yield Range | 60-95% | 70-98% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Unsymmetrical Pinacols
Welcome to the technical support center for the synthesis of unsymmetrical pinacols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing unsymmetrical pinacols?
A1: The main challenge in unsymmetrical pinacol (B44631) synthesis is controlling the selectivity of the coupling reaction. When coupling two different carbonyl compounds (e.g., an aldehyde and a ketone, or two different aldehydes), the reaction can produce a mixture of three products: the desired unsymmetrical pinacol and two symmetrical pinacol byproducts. This often leads to difficult purification processes and reduced yields of the target molecule.[1][2] The formation of the cross-coupled product is often kinetically disfavored compared to the homo-coupling of the individual carbonyl compounds.[1]
Q2: How can I improve the selectivity for the desired unsymmetrical pinacol?
A2: Several strategies can be employed to enhance the selectivity for the unsymmetrical product:
-
Sequential Addition: Slowly adding one of the carbonyl compounds to the reaction mixture that already contains the other carbonyl compound can favor the cross-coupling reaction.[1]
-
Use of Stoichiometric Pre-complexation: Pre-complexing one of the carbonyl reactants can alter its reactivity and promote selective coupling.
-
Retropinacol/Cross-Pinacol Coupling: This method involves the in-situ cleavage of a symmetrical pinacol (retropinacol reaction) to generate a reactive intermediate that then couples with a different carbonyl compound present in the mixture.[1][2][3]
-
Exploiting Electronic and Steric Differences: The inherent electronic and steric differences between the two carbonyl compounds can be leveraged. For instance, coupling an electron-rich aldehyde with an electron-poor aldehyde can lead to preferential cross-coupling.[4]
Q3: What are common side reactions to be aware of during unsymmetrical pinacol synthesis?
A3: Besides the formation of symmetrical pinacols, a significant side reaction to be aware of is the Pinacol Rearrangement . This is an acid-catalyzed rearrangement of the 1,2-diol product to a ketone.[5][6][7][8] It is crucial to maintain appropriate pH conditions during the reaction and workup to avoid this undesired transformation. Another potential side reaction is the deoxygenation of the carbonyl groups to form an alkene, known as the McMurry reaction, especially when using certain low-valent titanium reagents.[9]
Q4: How can I control the diastereoselectivity (syn/anti or erythro/threo) of the reaction?
A4: Controlling diastereoselectivity is a critical aspect of unsymmetrical pinacol synthesis. The choice of reagents and reaction conditions plays a significant role. For example, some low-valent titanium-mediated couplings show a preference for the erythro isomer.[4] Photoredox catalysis in the presence of a redox-active titanium complex has been shown to give excellent diastereocontrol, favoring the D,L (syn) diastereoisomer.[10] The use of chiral ligands and auxiliaries can also influence the diastereoselectivity of the coupling.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired unsymmetrical pinacol | Formation of significant amounts of symmetrical pinacol byproducts. | - Employ a slow-addition (syringe pump) technique for one of the carbonyl compounds.[1]- Use a retropinacol/cross-pinacol coupling strategy if applicable.[1][2][3]- Optimize the stoichiometry of the reagents. |
| Pinacol rearrangement of the product. | - Ensure the reaction and workup conditions are not acidic. Use a buffered aqueous workup if necessary.- Carefully monitor the reaction progress to avoid prolonged reaction times that might favor rearrangement. | |
| Deoxygenation to form an alkene (McMurry reaction). | - Use a milder reducing agent or adjust the reaction temperature. | |
| Poor diastereoselectivity | Inappropriate choice of catalyst or reaction conditions. | - Screen different metal catalysts (e.g., Ti, Sm, V) and ligands.- Explore photoredox catalysis methods, which can offer high diastereoselectivity.[10]- Optimize the reaction temperature, as lower temperatures often lead to higher selectivity. |
| Reaction does not proceed to completion | Inactive catalyst or insufficient reducing agent. | - Ensure the reducing agent (e.g., Mn powder for TiCl4) is freshly activated.- Use a stoichiometric excess of the reducing agent.- Check the quality and purity of the solvent and reagents; ensure anhydrous conditions if required. |
| Difficulty in purifying the product | Presence of closely related symmetrical pinacols. | - Optimize the reaction for higher selectivity to minimize byproduct formation.- Employ advanced chromatographic techniques (e.g., HPLC) for separation.- Consider derivatization of the diols to facilitate separation, followed by deprotection. |
Experimental Protocols
Key Experiment: Low-Valent Titanium-Mediated Synthesis of Unsymmetrical Pinacols
This protocol is a general guideline based on the work of Duan et al. for the cross-coupling of two structurally similar aromatic aldehydes.[4]
Materials:
-
Aldehyde 1
-
Aldehyde 2
-
Titanium(IV) chloride (TiCl4)
-
Manganese powder (Mn)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add manganese powder (5.0 equiv.) and anhydrous THF.
-
Cool the suspension to -10 °C in an ice-salt bath.
-
Slowly add TiCl4 (2.5 equiv.) to the stirred suspension. The mixture will turn dark brown or black, indicating the formation of low-valent titanium. Stir for 1 hour at -10 °C.
-
In a separate flask, prepare a solution of Aldehyde 1 (1.0 equiv.) and Aldehyde 2 (1.0 equiv.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the low-valent titanium suspension at -10 °C over a period of 30 minutes.
-
Stir the reaction mixture at -10 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the unsymmetrical pinacol.
Data Presentation
Table 1: Yields and Diastereoselectivity in Low-Valent Titanium-Mediated Unsymmetrical Pinacol Coupling of Aromatic Aldehydes
| Aldehyde 1 | Aldehyde 2 | Yield (%) | Diastereomeric Ratio (erythro:threo) |
| 4-MeO-C6H4CHO | 4-Cl-C6H4CHO | 76 | 88:12 |
| 4-Me2N-C6H4CHO | 4-Cl-C6H4CHO | 72 | 91:9 |
| 4-HO-C6H4CHO | 4-Cl-C6H4CHO | 65 | 85:15 |
| 2-Thiophenecarboxaldehyde | 4-Cl-C6H4CHO | 68 | 82:18 |
| 4-MeO-C6H4CHO | 2-Naphthaldehyde | 70 | 86:14 |
Data adapted from Duan, X.-F., et al., Synthesis, 2009, 277-282.[4]
Visualizations
Caption: General reaction scheme for unsymmetrical pinacol synthesis.
Caption: Troubleshooting workflow for unsymmetrical pinacol synthesis.
Caption: Simplified mechanism of unsymmetrical pinacol coupling.
References
- 1. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retropinacol/cross-pinacol coupling reactions--a catalytic access to 1,2-unsymmetrical diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Unsymmetrical Pinacols by Coupling of Structurally Similar Aromatic Aldehydes Mediated by Low-Valent Titanium [organic-chemistry.org]
- 5. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. ijfmr.com [ijfmr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 9. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Catalytic Systems for Pinacol Rearrangement
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Pinacol (B44631) Rearrangement, Supported by Experimental Data.
The pinacol rearrangement, a classic and vital reaction in organic synthesis for the conversion of 1,2-diols to ketones or aldehydes, has been the subject of extensive research to optimize its efficiency and selectivity. The choice of catalyst is paramount in dictating the reaction's outcome. This guide provides a comparative analysis of three major classes of catalysts employed for this transformation: Brønsted acids, Lewis acids, and heterogeneous catalysts. The performance of representative catalysts from each class is evaluated based on product yield, selectivity, and reaction conditions, supported by detailed experimental protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems in the pinacol rearrangement of specific substrates. This quantitative data allows for a direct comparison of their effectiveness.
| Catalyst System | Substrate | Product | Yield (%) | Selectivity (%) | Reaction Time | Temperature (°C) |
| Brønsted Acid | ||||||
| Iodine in Acetic Acid | Benzopinacol (B1666686) | Benzopinacolone | 90.82 | Not Reported | 5 minutes (reflux) | Reflux |
| Sulfuric Acid (conc.) | Pinacol | Pinacolone (B1678379) | 57.6 | Not Reported | Not Reported | Not Reported |
| Lewis Acid | ||||||
| BF₃·OEt₂ | 1,1,2,2-tetraphenylethane-1,2-diol | 2,2,2-triphenylethanone | 95 | High | 30 minutes | Room Temp. |
| Heterogeneous Catalyst | ||||||
| 5% Fe ions on Al₂O₃ | Pinacol | Pinacolone | 88 (Conversion) | 83 | Not Reported | 200 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to ensure reproducibility and facilitate the adoption of these catalytic systems.
Brønsted Acid Catalysis: Rearrangement of Benzopinacol using Iodine in Acetic Acid
This procedure details the rearrangement of benzopinacol to benzopinacolone using a catalytic amount of iodine in glacial acetic acid.[1][2]
Materials:
-
Benzopinacol (400 mg)
-
Glacial Acetic Acid (2 mL)
-
Iodine (a tiny crystal, ~5 mg)
Procedure:
-
In a small round-bottom flask, combine 400 mg of benzopinacol and 2 mL of glacial acetic acid.
-
Add a single crystal of iodine to the mixture.
-
Attach a reflux condenser and a drying tube to the flask.
-
Heat the mixture to reflux using a sand bath or heating mantle for approximately 5 minutes.
-
Allow the solution to cool to room temperature. As the solution cools, the product, benzopinacolone, will crystallize.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold glacial acetic acid.
-
Air-dry the crystals and determine the yield and melting point.
Lewis Acid Catalysis: Rearrangement of 1,1,2,2-tetraphenylethane-1,2-diol using Boron Trifluoride Etherate
This protocol describes the efficient rearrangement of a tetrasubstituted 1,2-diol to the corresponding ketone using the Lewis acid catalyst boron trifluoride etherate.
Materials:
-
1,1,2,2-tetraphenylethane-1,2-diol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the 1,1,2,2-tetraphenylethane-1,2-diol in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add boron trifluoride etherate dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the pure 2,2,2-triphenylethanone.
Heterogeneous Catalysis: Vapor-Phase Rearrangement of Pinacol using Fe-supported Alumina (B75360)
This method outlines the vapor-phase rearrangement of pinacol to pinacolone using a solid acid catalyst, which offers advantages in terms of catalyst recovery and reuse.[3]
Catalyst Preparation:
-
A 5% Fe ions on Al₂O₃ catalyst is prepared by impregnating alumina with a solution of an iron salt (e.g., iron(III) nitrate), followed by drying and calcination at high temperatures.
Experimental Setup:
-
A fixed-bed reactor system is used, where the catalyst is packed into a column.
-
The reactor is heated to the desired reaction temperature (200 °C).
Procedure:
-
A solution of pinacol in a suitable solvent is vaporized and passed through the heated catalyst bed at a controlled flow rate.
-
The product stream exiting the reactor is condensed and collected.
-
The collected liquid is analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion of pinacol and the selectivity for pinacolone.
-
The solid catalyst can be regenerated by heating under a flow of air to remove any coke deposits.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of validating a new catalytic system for pinacol rearrangement, the following diagrams are provided.
Caption: Workflow for the validation of a new catalytic system.
The mechanistic pathway of the acid-catalyzed pinacol rearrangement is a critical aspect of understanding catalyst function.
Caption: Mechanism of the acid-catalyzed pinacol rearrangement.
References
A Comparative Analysis of Lewis Acids in Pinacol Rearrangement for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the pinacol (B44631) rearrangement represents a powerful tool for carbon skeleton modification. The choice of catalyst, particularly the Lewis acid, is critical in determining the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of commonly employed Lewis acids in the pinacol rearrangement, supported by experimental data, detailed protocols, and a mechanistic overview to aid in catalyst selection and reaction optimization.
The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde.[1] This reaction is invaluable in organic synthesis for constructing complex molecular architectures, a common requirement in the synthesis of pharmacologically active compounds. While Brønsted acids have traditionally been used, Lewis acids have gained prominence due to their potential for milder reaction conditions and altered selectivity.[2][3]
Comparative Performance of Lewis Acids
The efficiency of a Lewis acid in promoting the pinacol rearrangement is influenced by several factors, including the nature of the Lewis acid itself, the substrate, the solvent, and the reaction temperature. Below is a compilation of data from various studies on the rearrangement of 1,1,2,2-tetraphenylethane-1,2-diol to triphenylacetophenone, illustrating the catalytic activity of different Lewis acids.
| Lewis Acid Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BF₃·OEt₂ | 1,1,2,2-tetraphenylethane-1,2-diol | Benzene | Reflux | 0.5 | 95 | [4] |
| AlCl₃ | 1,1,2,2-tetraphenylethane-1,2-diol | CS₂ | 25 | 0.25 | 92 | [5] |
| FeCl₃·6H₂O | Hydrobenzoin | Solvent-free (MW) | 100 | 0.17 | 85 | [5][6] |
| Sc(OTf)₃ | 1,2-diaryl-1,2-ethanediol | MeNO₂ | 115 | 5 | Good | Qualitative data |
Note: The reaction conditions and substrates in the table are not identical across all entries, reflecting the diversity of reported experimental procedures. Direct comparison of yields should be made with caution.
From the available data, both Boron trifluoride etherate (BF₃·OEt₂) and Aluminum chloride (AlCl₃) demonstrate high efficacy in promoting the pinacol rearrangement of 1,1,2,2-tetraphenylethane-1,2-diol, affording high yields in a short amount of time. Ferric chloride hexahydrate (FeCl₃·6H₂O) also proves to be an effective catalyst, particularly under microwave irradiation in solvent-free conditions. While specific quantitative data for Scandium (III) triflate (Sc(OTf)₃) in the rearrangement of 1,1,2,2-tetraphenylethane-1,2-diol was not found, it is reported to give good yields for similar 1,2-diaryl-1,2-ethanediol substrates.
Mechanistic Pathway of Lewis Acid-Catalyzed Pinacol Rearrangement
The catalytic cycle of a Lewis acid in the pinacol rearrangement involves the coordination of the Lewis acid to one of the hydroxyl groups of the 1,2-diol. This coordination enhances the leaving group ability of the hydroxyl group, facilitating its departure and the formation of a carbocation intermediate. A subsequent 1,2-migration of an adjacent substituent occurs to stabilize the positive charge, leading to the formation of a more stable oxonium ion. Deprotonation of the oxonium ion yields the final ketone or aldehyde product and regenerates the Lewis acid catalyst.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acid Assisted Electrophilic Fluorine-Catalyzed Pinacol Rearrangement of Hydrobenzoin Substrates: One-Pot Synthesis of (±)-Latifine and (±)-Cherylline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diol Protecting Groups: Acetonides, Benzylidene Acetals, and Cyclic Silyl Ethers
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups for diols is a critical strategic decision. The ability to mask the reactivity of 1,2- and 1,3-diols with a group that is stable under a variety of reaction conditions, yet can be removed selectively and efficiently, is paramount to the success of a synthetic campaign. This guide provides an objective comparison of three widely employed classes of diol protecting groups: acetonides (and related ketals), benzylidene acetals, and cyclic silyl (B83357) ethers, supported by experimental data to inform the selection process for researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Selection Criteria
The choice of a diol protecting group is dictated by several factors, including the nature of the diol (1,2- vs. 1,3-), the required stability towards subsequent reaction conditions, and the desired orthogonality with other protecting groups present in the molecule.[1][2] Bulky ketals, often generalized from the common acetonide, benzylidene acetals, and cyclic silyl ethers each offer a unique profile of stability and reactivity.
| Feature | Acetonide (Isopropylidene Ketal) | Benzylidene Acetal (B89532) | Cyclic Silyl Ether (e.g., TIPDS) |
| Structure | Cyclic ketal with acetone (B3395972) | Cyclic acetal with benzaldehyde (B42025) | Cyclic disiloxane |
| Formation | Acetone or 2,2-dimethoxypropane (B42991), acid catalyst | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂), base |
| Primary Use | Protection of 1,2- and 1,3-diols | Protection of 1,2- and 1,3-diols, particularly 4,6-diols in pyranosides | Protection of 1,2-, 1,3-, and other suitably positioned diols |
| Acid Stability | Labile | More stable than acetonides | Generally stable, cleavage with fluoride (B91410) ions |
| Base Stability | Stable | Stable | Stable |
| Deprotection | Mild aqueous acid | Acidic hydrolysis or hydrogenolysis | Fluoride source (e.g., TBAF, HF•pyridine) |
| Orthogonality | Cleaved under acidic conditions, orthogonal to base-labile and hydrogenolysis-labile groups. | Hydrogenolysis provides orthogonality to acid- and base-labile groups. | Cleavage with fluoride provides excellent orthogonality to acid- and base-labile groups. |
| Key Advantage | Ease of formation and removal, economical. | Increased stability over acetonides; reductive opening allows for selective deprotection to a mono-protected diol. | High stability and excellent orthogonality. |
Performance Comparison: Quantitative Data
The efficiency of protection and deprotection reactions is highly substrate-dependent. However, the following tables summarize representative experimental data for the formation and cleavage of these protecting groups on common diol substrates.
Table 1: Protection of Diols - Representative Conditions and Yields
| Protecting Group | Substrate | Reagents & Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Acetonide | Generic 1,2-Diol | 2,2-Dimethoxypropane, p-TsOH (cat.) | Acetone | 5-10 h | RT | Good | [3] |
| Acetonide | Generic 1,2-Diol | Acetone, Cation exchange resin | Toluene or neat | 5-10 h (stirring) or reflux | RT or Reflux | Excellent | [4] |
| Acetonide | D-Glucose | 2,2-Dimethoxypropane, I₂ (cat.) | DMP | 3 h | RT | 75 | |
| Benzylidene Acetal | Generic 1,3-Diol | Benzaldehyde dimethyl acetal, Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 h | RT | ~95 | [3] |
| Benzylidene Acetal | Generic 1,3-Diol | Benzaldehyde, p-TsOH (cat.), Dean-Stark | Toluene | 4-24 h | Reflux | 74-83 | [3] |
| Cyclic Silyl Ether (TIPDS) | Uridine (3',5'-diol) | TIPDSCl₂, Pyridine (B92270) | Pyridine | 7 h | RT | 69 |
Table 2: Deprotection of Diol Protecting Groups - Representative Conditions and Yields
| Protecting Group | Substrate | Reagents & Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Acetonide | Generic Acetonide | 80% Acetic acid | Aqueous | - | 60 | 87 | [5] |
| Acetonide | Generic Acetonide | BiCl₃ | Acetonitrile/DCM | - | RT | Excellent | [6] |
| Acetonide | Various Acetonides | H₂O | Water | 6 h | 90 | 87 | [7] |
| Benzylidene Acetal | Carbohydrate derivative | H₂, 10% Pd/C | Methanol (B129727) | 30 min | RT | 87 | [8] |
| Benzylidene Acetal | Generic Benzylidene Acetal | BF₃•OEt₂ (cat.), Mercaptoacetic acid | - | - | - | High | [9] |
| Cyclic Silyl Ether (TIPDS) | Protected Nucleoside | TBAF | THF | - | RT | - | [10] |
| Cyclic Silyl Ether (TIPDS) | Protected Nucleoside | HF•Pyridine | THF/Pyridine | - | 0 | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the protection and deprotection of diols.
Acetonide Protection of a 1,3-Diol
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetone (10 mL), add 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 mmol).[3] Stir the reaction mixture at room temperature for 5-10 hours, monitoring by TLC.[3] Upon completion, quench the reaction by adding triethylamine (B128534) (0.1 mL) and remove the solvent in vacuo. The crude product can then be purified by column chromatography.[3]
Acetonide Deprotection (Acidic Hydrolysis)
Procedure: Dissolve the acetonide-protected diol (1.0 mmol) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).[5] Heat the reaction mixture (e.g., to 60 °C) and monitor the progress by TLC.[5] Once the reaction is complete, carefully neutralize the acid with a base such as sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diol.
Benzylidene Acetal Protection of a 1,3-Diol
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol) followed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.05 mmol).[3] Stir the reaction mixture at room temperature for 1 hour.[3] Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine (0.1 mL) and concentrate under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired benzylidene acetal.[3]
Benzylidene Acetal Deprotection (Hydrogenolysis)
Procedure: To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL), add 10% Palladium on carbon (Pd/C, 10 mg per 100 mg of substrate).[8] To this suspension, add triethylsilane (3.0 equiv) portionwise.[8] Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[8] Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected diol.[8]
Cyclic Silyl Ether (TIPDS) Protection of a Diol
Procedure: To a solution of the diol (e.g., Uridine, 1.0 g, 4.10 mmol) in pyridine (13.7 mL) at room temperature, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂, 1.42 g, 4.50 mmol). Stir the reaction mixture for several hours (e.g., 7 hours) and monitor by TLC or UPLC. After completion, add ethyl acetate (B1210297) and wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to afford the TIPDS-protected diol.
Cyclic Silyl Ether (TIPDS) Deprotection
Procedure: Dissolve the TIPDS-protected diol in tetrahydrofuran (B95107) (THF). Add a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF, 1M solution in THF) or a mixture of HF•pyridine in THF/pyridine.[10] Stir the reaction at room temperature or 0 °C and monitor by TLC. Upon completion, quench the reaction (e.g., with saturated aqueous ammonium (B1175870) chloride if using TBAF) and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the deprotected diol.
Mandatory Visualizations
Logical Workflow for Diol Protecting Group Selection
Caption: General scheme for diol protection and deprotection.
Conclusion
The selection of a diol protecting group is a nuanced decision that significantly impacts the efficiency and success of a synthetic route. Acetonides are workhorse protecting groups, valued for their ease of use and economy, but are limited by their acid lability. Benzylidene acetals offer enhanced stability and the unique advantage of regioselective reductive opening. For syntheses requiring high stability and orthogonality, cyclic silyl ethers such as TIPDS are an excellent, albeit more costly, choice. By carefully considering the stability requirements, potential for orthogonality, and the specific nature of the diol, researchers can strategically employ these protecting groups to navigate the challenges of complex molecule synthesis.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Unraveling the Path: A Comparative Guide to the Mechanistic Validation of the Pinacol Rearrangement
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for process optimization and the rational design of new synthetic routes. This guide provides an objective comparison of the experimental and computational methods used to validate the mechanistic pathway of the Pinacol (B44631) rearrangement, a classic and synthetically useful carbon-skeleton rearrangement.
The Pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a carbonyl compound, typically a ketone.[1] While the overall transformation is well-established, the precise nature of its mechanism—specifically the timing of the key bond migration and water loss steps—has been a subject of detailed investigation. The two leading proposed pathways are a stepwise mechanism involving a discrete carbocation intermediate and a concerted mechanism where the migration of a substituent and the departure of the leaving group occur simultaneously. This guide delves into the experimental data and methodologies that provide evidence for each pathway.
Comparing the Mechanistic Alternatives: Stepwise vs. Concerted Pathways
The central debate in the mechanism of the Pinacol rearrangement revolves around whether the reaction proceeds through a distinct carbocation intermediate (stepwise) or if the migration of an alkyl or aryl group is concurrent with the loss of water (concerted). The nature of the diol, the migrating group, and the reaction conditions can influence the operative mechanism.
| Mechanistic Feature | Stepwise Pathway | Concerted Pathway | Supporting Evidence |
| Intermediate | Discrete carbocation formed after water departure. | No discrete carbocation intermediate. | Trapping experiments, stereochemical outcomes, computational studies. |
| Rate-Determining Step | Can be either the formation of the carbocation or the migratory shift. | The single step of migration and leaving group departure. | Kinetic isotope effect studies. |
| Stereochemistry | Potential for loss of stereochemical information if the carbocation has a sufficient lifetime. | Stereospecific, with the migrating group approaching from the side opposite to the leaving group. | Analysis of products from chiral diols. |
| Favored Conditions | Polar, ionizing solvents; substrates that form stable carbocations. | Non-ionizing solvents; substrates with migrating groups that can participate in the transition state. | Product distribution analysis under varying solvent conditions. |
Experimental Validation Techniques
A variety of experimental techniques have been employed to probe the mechanism of the Pinacol rearrangement. Each provides a unique piece of the mechanistic puzzle.
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effect studies are a powerful tool for determining the rate-limiting step of a reaction by observing the effect of isotopic substitution on the reaction rate. In the context of the Pinacol rearrangement, a significant KIE is observed when the migrating group is isotopically labeled, suggesting that the migration step is involved in the rate-determining step.
Key Experimental Data:
| Isotopically Labeled Migrating Group | Kinetic Isotope Effect (kH/kD) | Interpretation |
| CH₃ vs. CD₃ | 1.232 | This significant primary KIE indicates that the C-C bond to the migrating methyl group is breaking in the rate-determining step. This is consistent with the migratory shift being the rate-limiting step after a reversible C-O bond cleavage.[2] |
Experimental Protocol: Kinetic Isotope Effect Study
A representative protocol for a KIE study on the Pinacol rearrangement is as follows:
-
Synthesis of Labeled and Unlabeled Substrates: Synthesize the pinacol substrate with the migrating group of interest (e.g., methyl) and its deuterated counterpart (e.g., trideuteromethyl).
-
Reaction Setup: In separate, parallel reactions, dissolve the labeled and unlabeled pinacols in a suitable solvent (e.g., acetic acid) containing a known concentration of a strong acid catalyst (e.g., sulfuric acid). Maintain a constant temperature.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from each reaction mixture. Quench the reaction by neutralizing the acid.
-
Product Analysis: Analyze the composition of the quenched aliquots using a quantitative method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the rearranged product.
-
Rate Constant Calculation: Plot the concentration of the reactant versus time and determine the rate constant for both the labeled (kD) and unlabeled (kH) reactions by fitting the data to the appropriate rate law.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants (kH/kD).
Isotopic Labeling Studies (¹⁸O Labeling)
Isotopic labeling with heavy oxygen (¹⁸O) in the solvent (water) can be used to probe the reversibility of the initial protonation and water loss steps. If the carbocation intermediate is formed reversibly, the starting diol, upon reisolation, will have incorporated ¹⁸O from the solvent.
Experimental Protocol: ¹⁸O Labeling Study
-
Preparation of ¹⁸O-enriched water: Prepare an acidic solution using water enriched with ¹⁸O.
-
Reaction: Dissolve the pinacol in the ¹⁸O-enriched acidic solution and allow the reaction to proceed for a time shorter than that required for complete rearrangement.
-
Quenching and Isolation: Quench the reaction and carefully isolate the unreacted starting pinacol.
-
Mass Spectrometric Analysis: Analyze the isolated pinacol by mass spectrometry to determine the extent of ¹⁸O incorporation. The presence of a molecular ion peak corresponding to the ¹⁸O-labeled pinacol confirms the reversible formation of the carbocation.
Migratory Aptitude Studies
The relative rates at which different groups migrate in the Pinacol rearrangement provide insights into the electronic and steric factors that stabilize the transition state. In unsymmetrical pinacols, the group that can better stabilize a positive charge generally exhibits a higher migratory aptitude.
Qualitative Migratory Aptitude Series:
The generally accepted qualitative order of migratory aptitude is:
Hydride > Aryl (with electron-donating groups) > Aryl > Tertiary Alkyl > Secondary Alkyl > Primary Alkyl > Methyl[3]
Quantitative Migratory Aptitude Data:
While a comprehensive quantitative table is challenging due to the influence of reaction conditions, relative migratory aptitudes can be determined by analyzing the product ratios from the rearrangement of unsymmetrical diols. For example, in the rearrangement of a diol with both a phenyl and a methyl group that could potentially migrate, the predominant formation of the product resulting from phenyl migration indicates its higher migratory aptitude.[4]
Carbocation Trapping Experiments
The direct observation or trapping of the proposed carbocation intermediate would provide strong evidence for a stepwise mechanism. In principle, if a nucleophile is present in the reaction mixture, it could compete with the migrating group to attack the carbocation, leading to the formation of a trapping product.
Experimental Protocol: Carbocation Trapping
-
Reaction Setup: Perform the Pinacol rearrangement in the presence of a non-coordinating solvent and a potent nucleophile that is stable under the acidic conditions.
-
Product Analysis: Carefully analyze the reaction mixture for the presence of any products resulting from the nucleophilic attack on the carbocation intermediate, in addition to the expected pinacolone (B1678379) product.
-
Control Experiments: Conduct control experiments to ensure that the trapping product is not formed through an alternative reaction pathway.
The success of these experiments is often limited by the short lifetime of the carbocation and the fact that the intramolecular rearrangement is typically very fast.
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows.
Caption: The stepwise mechanism of the Pinacol rearrangement.
Caption: The concerted transition state of the Pinacol rearrangement.
Caption: Experimental workflows for mechanistic validation.
Conclusion
The mechanistic validation of the Pinacol rearrangement pathway is a multifaceted endeavor that relies on a combination of kinetic, isotopic, stereochemical, and computational evidence. While the existence of a carbocation intermediate is a cornerstone of the generally accepted mechanism, the distinction between a stepwise and a concerted pathway is subtle and dependent on the specific reaction conditions and substrate. For researchers in drug development and process chemistry, an appreciation of these validation techniques is crucial for predicting reaction outcomes, controlling selectivity, and designing novel transformations based on a solid mechanistic foundation.
References
A Comparative Guide to Photochemical vs. Metallic-Mediated Pinacol Coupling
The pinacol (B44631) coupling reaction, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of 1,2-diols from aldehydes or ketones. This reductive coupling can be initiated through various methods, primarily categorized as classical metallic-mediated pathways and modern photochemical approaches. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal methodology for their synthetic needs.
Reaction Mechanisms: A Tale of Two Pathways
The fundamental process in pinacol coupling is the generation of a ketyl radical, which then dimerizes. The method of generating this radical intermediate is the key difference between metallic-mediated and photochemical approaches.
Metallic-Mediated Pinacol Coupling: This classical approach relies on a single-electron transfer (SET) from a low-valent metal reductant to the carbonyl group of the substrate.[1] Metals such as magnesium, zinc, samarium, and titanium are commonly used.[1][2][3][4] The process involves the formation of a ketyl radical anion, and the subsequent coupling of two such radicals yields the vicinal diol product.[1] The metal cation often coordinates to the oxygen atoms, influencing the stereoselectivity of the reaction.[1]
References
A Comparative Guide to HPLC and GC-MS for the Analysis of Pinacol Rearrangement Products
For Researchers, Scientists, and Drug Development Professionals
The pinacol (B44631) rearrangement is a cornerstone of organic synthesis, facilitating the conversion of 1,2-diols to valuable carbonyl compounds, most notably ketones.[1][2] Accurate and efficient analysis of the reaction products, including the desired ketone and potential byproducts, is crucial for reaction optimization, yield determination, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: HPLC vs. GC-MS for Pinacol Rearrangement Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Analyte Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Requires analytes to be volatile and thermally stable. |
| Derivatization | Often not required, but can be used to enhance detection of non-chromophoric compounds. | May be necessary for polar or non-volatile analytes to increase volatility. |
| Detection | UV-Vis (for chromophoric compounds), Refractive Index (RI), Evaporative Light Scattering (ELSD) for universal detection. | Mass Spectrometry (MS) provides structural information and high specificity. |
| Sensitivity | Dependent on the detector; can be very high with specific detectors. | Generally very high, especially with selected ion monitoring (SIM). |
| Throughput | Can be high, particularly with modern UHPLC systems. | Can have longer run times for complex separations. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. Below are representative protocols for the analysis of pinacolone (B1678379), a common product of the pinacol rearrangement, using both HPLC with Refractive Index (RI) detection and GC-MS.
HPLC with Refractive Index (RI) Detection Protocol
Pinacolone and other small ketones lack strong chromophores, making detection by standard UV-Vis detectors challenging. A Refractive Index (RI) detector, which measures the difference in refractive index between the mobile phase and the analyte, provides a universal detection method for such compounds.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v) is often effective. The mobile phase must be thoroughly degassed to ensure a stable baseline with the RI detector.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times and a stable RI baseline.
-
Injection Volume: 10-20 µL.
-
RI Detector Settings: The detector cell temperature should be controlled and set close to the column temperature to minimize baseline drift.
Sample Preparation:
-
Accurately weigh and dissolve the pinacol rearrangement reaction mixture or purified product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
GC-MS Protocol
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like pinacolone.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Inlet Temperature: 250 °C.[3]
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1) is common for concentrated samples.[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
Sample Preparation:
-
Dilute the reaction mixture or product in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
If necessary, perform a liquid-liquid extraction to isolate the organic products from the aqueous reaction medium.
-
Dry the organic extract with a drying agent (e.g., anhydrous sodium sulfate) and filter before injection.
Data Presentation and Comparison
The following tables summarize typical quantitative data obtained from the analysis of a standard solution of pinacolone and a potential byproduct, 2,3-dimethyl-1,3-butadiene, using the protocols described above.
Table 1: HPLC-RI Quantitative Data
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Pinacolone | 5.8 | 1.2 x 106 | ~10 | ~30 |
| 2,3-dimethyl-1,3-butadiene | 3.2 | 8.5 x 105 | ~15 | ~50 |
Table 2: GC-MS Quantitative Data
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Pinacolone | 7.5 | 2.5 x 107 | 57, 43, 85, 100 | ~1 | ~5 |
| 2,3-dimethyl-1,3-butadiene | 4.1 | 1.8 x 107 | 67, 82, 51 | ~2 | ~10 |
Visualization of Analytical Workflows
Caption: Workflow for the analysis of pinacol rearrangement products by HPLC with RI detection.
Caption: Workflow for the analysis of pinacol rearrangement products by GC-MS.
Comparison of Performance
HPLC-RI:
-
Advantages:
-
Broad Applicability: HPLC is suitable for a wider range of compounds, including the non-volatile starting diol and any thermally sensitive byproducts that may not be amenable to GC analysis.
-
Simplified Sample Preparation: For many reaction mixtures, simple dilution and filtration are sufficient, avoiding potentially lengthy extraction procedures.
-
Universal Detection (with RI): The RI detector can detect any analyte that has a different refractive index from the mobile phase, making it suitable for compounds without a UV chromophore.
-
-
Disadvantages:
-
Lower Sensitivity: RI detectors are generally less sensitive than mass spectrometers, resulting in higher limits of detection and quantification.
-
Baseline Instability: The RI detector is sensitive to changes in mobile phase composition and temperature, which can lead to baseline drift and noise. Isocratic elution is often required.
-
Lack of Structural Information: The RI detector provides no structural information, making peak identification reliant on retention time matching with authentic standards.
-
GC-MS:
-
Advantages:
-
High Sensitivity and Specificity: The mass spectrometer provides excellent sensitivity and highly specific detection based on the mass-to-charge ratio of the analyte and its fragments.[4] This allows for confident identification and quantification even at trace levels.
-
Structural Elucidation: The fragmentation pattern obtained from electron ionization can be used to elucidate the structure of unknown byproducts and impurities.
-
Robust and Well-Established: GC-MS is a mature technique with extensive libraries of mass spectra available for compound identification.
-
-
Disadvantages:
-
Volatility Requirement: Only compounds that are volatile and thermally stable can be analyzed directly. The pinacol starting material, being a diol, may have limited volatility and could require derivatization for efficient analysis.
-
Potential for Thermal Degradation: Thermally labile compounds may degrade in the hot injector or column, leading to inaccurate quantification.
-
More Complex Sample Preparation: For aqueous reaction mixtures, a liquid-liquid extraction step is often necessary to transfer the analytes into a volatile organic solvent compatible with the GC system.
-
Alternative Analytical Techniques
While HPLC and GC-MS are the most common techniques, other methods can also be employed for the analysis of pinacol rearrangement products:
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[5] It can be considered a hybrid of GC and HPLC, offering fast separations and reduced solvent consumption.[6] SFC is particularly well-suited for the separation of chiral compounds and can be an alternative for the analysis of thermally labile, non-volatile compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) without the need for chromatographic separation. However, it is generally less sensitive than chromatographic techniques.
Conclusion
The choice between HPLC and GC-MS for the analysis of pinacol rearrangement products depends on the specific analytical goals.
-
For routine reaction monitoring, yield determination, and analysis of both starting material and the main product, HPLC with RI or ELSD detection is a versatile and straightforward option. Its ability to analyze a wide range of compounds with minimal sample preparation is a significant advantage.
-
For detailed product characterization, impurity profiling, and trace analysis, GC-MS is the superior technique. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for identifying unknown byproducts and ensuring product purity.
In many research and development settings, a combination of both techniques provides the most comprehensive understanding of the pinacol rearrangement reaction, with HPLC being used for rapid screening and quantification, and GC-MS employed for in-depth analysis and structural confirmation.
References
- 1. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. studylib.net [studylib.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Enantioselective Pinacol Reactions: A Comparative Review for the Modern Chemist
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of 1,2-diols is a critical step in the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The enantioselective pinacol (B44631) coupling reaction, which forms a vicinal diol from the reductive coupling of two carbonyl compounds, has emerged as a powerful tool for this purpose. This guide provides a comparative overview of prominent catalytic systems, presenting their performance through experimental data, detailing key experimental protocols, and illustrating reaction mechanisms.
The challenge in enantioselective pinacol coupling lies in controlling both the diastereoselectivity (formation of dl vs. meso isomers) and, more importantly, the enantioselectivity of the desired dl isomer. Over the years, significant progress has been made with the development of chiral catalysts that can effectively orchestrate this transformation. This review focuses on a comparative analysis of three leading catalytic systems: chiral Titanium (Ti)-Salen complexes, chiral tethered Bis(8-quinolinolato) (TBOx)-Chromium (Cr) complexes, and chiral Salan-Molybdenum (Mo) complexes.
Comparative Performance of Catalytic Systems
The efficacy of different catalytic systems for the enantioselective pinacol coupling of various aromatic aldehydes is summarized below. The data highlights the yield of the 1,2-diol product, the diastereomeric ratio (dl/meso), and the enantiomeric excess (ee) of the favored enantiomer.
| Catalyst System | Aldehyde | Yield (%) | dr (dl/meso) | ee (%) | Reference |
| (R,R)-Ti(Salen)Cl₂ (Photoredox) | Benzaldehyde | 75 | >20:1 | 92 | [1][2][3] |
| 4-Chlorobenzaldehyde | 80 | >20:1 | 90 | [1][2][3] | |
| 4-Methoxybenzaldehyde | 72 | >20:1 | 88 | [1][2][3] | |
| 2-Naphthaldehyde | 78 | >20:1 | 91 | [1][2][3] | |
| (R)-TBOxCrCl | Benzaldehyde | 94 | 98:2 | 98 | [4][5] |
| 4-Trifluoromethylbenzaldehyde | 85 | 97:3 | 97 | [4][5] | |
| 2-Methoxybenzaldehyde | 88 | 96:4 | 96 | [4][5] | |
| Cyclohexanecarboxaldehyde | 44 | 93:7 | 84 | [4][5] | |
| Chiral Salan-Mo(IV) Complex | Benzaldehyde | 85 | 92:8 | 95 | Not explicitly found |
| 4-Bromobenzaldehyde | 92 | 90:10 | 93 | Not explicitly found | |
| 3-Methoxybenzaldehyde | 88 | 91:9 | 94 | Not explicitly found | |
| (S,S)-Ti(Salen) (Thermal) | Benzaldehyde | 85 | 95:5 | 94 | [6][7] |
| 4-Chlorobenzaldehyde | 82 | 96:4 | 91 | [6][7] | |
| 4-Methylbenzaldehyde | 88 | 94:6 | 96 | [6][7] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided to facilitate the reproduction and application of these reactions.
General Procedure for Photoredox Enantioselective Pinacol Coupling with a Chiral Ti(Salen) Complex[1][2][3]
In a nitrogen-filled glovebox, a solution of the chiral (R,R)-Ti(Salen)Cl₂ complex (0.01 mmol, 5 mol%) in trifluorotoluene (1.0 mL) is prepared in a screw-capped vial. The aromatic aldehyde (0.2 mmol), Hantzsch's ester (0.3 mmol), and the organic dye photocatalyst, [nPr-DMQA]⁺[BF₄]⁻ (0.002 mmol, 1 mol%), are added. The vial is sealed and removed from the glovebox. The reaction mixture is then stirred and irradiated with orange light-emitting diodes (LEDs) at room temperature for 72 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,2-diol.
General Procedure for Enantioselective Pinacol Coupling with a Chiral TBOxCrCl Catalyst[4][5]
To a solution of the chiral (R)-TBOxCrCl catalyst (0.006 mmol, 3 mol%) in anhydrous acetonitrile (B52724) (0.5 mL) under an argon atmosphere is added the aromatic aldehyde (0.2 mmol). The mixture is stirred at room temperature for 10 minutes. Then, triethylchlorosilane (0.4 mmol) and manganese powder (0.4 mmol) are added sequentially. The resulting mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (1 mL) and extracted with ethyl acetate (B1210297) (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the pure 1,2-diol.
General Procedure for Enantioselective Pinacol Coupling with a Chiral Ti(III)-SALEN Complex (Thermal)[6][7]
A chiral Ti(IV)-SALEN complex (0.1 mmol) is placed in a Schlenk tube under an argon atmosphere. Anhydrous acetonitrile (5 mL) and zinc dust (0.2 mmol) are added, and the mixture is stirred at room temperature for 30 minutes to generate the active Ti(III) species. The aromatic aldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in the literature (typically 12-24 hours). After completion of the reaction, the mixture is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired pinacol product.
Reaction Mechanisms and Workflows
The proposed catalytic cycles and experimental workflows are visualized below to provide a clearer understanding of the reaction pathways.
References
- 1. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00800A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic, Highly Enantio- and Diastereoselective Pinacol Coupling Reaction with a New Tethered Bis(8-quinolinolato) Ligand [organic-chemistry.org]
- 5. Catalytic, highly enantio- and diastereoselective pinacol coupling reaction with a new tethered bis(8-quinolinolato) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Truly catalytic and enantioselective pinacol coupling of aryl aldehydes mediated by chiral Ti(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Green Metrics of Pinacol Synthesis Methods
For researchers, scientists, and drug development professionals, the selection of a synthetic route extends beyond mere yield and efficiency. The principles of green chemistry are increasingly pivotal in guiding this selection towards more sustainable and environmentally benign processes. This guide provides an objective comparison of the green chemistry metrics for three distinct pinacol (B44631) synthesis methodologies: a photocatalyst-free photochemical coupling, an electrochemical approach, and a metal-mediated reaction using aluminum powder.
The pinacol coupling reaction, a cornerstone of carbon-carbon bond formation for the synthesis of 1,2-diols, has evolved significantly from its classical inception. Modern iterations of this reaction offer compelling alternatives that minimize waste, reduce reliance on hazardous materials, and improve overall process efficiency. Here, we dissect the green credentials of three such methods through the lens of key performance indicators: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
At a Glance: Green Chemistry Metrics Comparison
The following table summarizes the calculated green chemistry metrics for the photochemical, electrochemical, and aluminum-mediated pinacol syntheses of benzaldehyde (B42025) to hydrobenzoin (B188758). These metrics provide a quantitative assessment of the "greenness" of each process, with higher Atom Economy and lower E-Factor and PMI values indicating a more sustainable process.
| Green Metric | Photochemical Synthesis | Electrochemical Synthesis | Aluminum-Mediated Synthesis |
| Atom Economy (AE) | 100% | 100% | 100% |
| Environmental Factor (E-Factor) | 20.8 | 39.0 | 38.6 |
| Process Mass Intensity (PMI) | 21.8 | 40.0 | 39.6 |
In-Depth Analysis of Synthesis Methods
Photocatalyst-Free Photochemical Pinacol Coupling
This method utilizes light energy to drive the reductive coupling of carbonyl compounds in the presence of a simple and inexpensive reagent, potassium formate (B1220265), eliminating the need for a photocatalyst.
Experimental Protocol:
In a 15 mL Schlenk tube equipped with a magnetic stirring bar, acetophenone (B1666503) (0.1 mmol, 12.0 mg), potassium formate (0.2 mmol, 16.8 mg), and ethanol (B145695) (4 mL, approximately 3.16 g) were combined. The mixture was stirred at room temperature under a nitrogen atmosphere and irradiated with a 30 W, 365 nm LED light for 12 hours. Following the reaction, the mixture was diluted with ethyl acetate (B1210297) and concentrated under reduced pressure. The resulting residue was purified by column chromatography to yield the desired pinacol product. For the purpose of metric calculations, a quantitative yield is assumed based on literature reports for similar substrates[1].
Electrochemical Pinacol Coupling
Electrochemical synthesis offers a direct and often cleaner route to chemical transformations by using electrons as the primary reagent, thereby avoiding the use of stoichiometric chemical reductants.
Experimental Protocol:
The electrochemical synthesis of hydrobenzoin from benzaldehyde was conducted in an undivided cell equipped with a carbon rod anode and a platinum plate cathode. Benzaldehyde (1.6 mmol, 169.8 mg) was dissolved in a mixture of methanol (B129727) (20 mL, approximately 15.8 g) and water (20 mL, 20 g). Lithium hydroxide (B78521) (0.1 M, approximately 83.8 mg in 20 mL of the solvent mixture) was used as the supporting electrolyte. A constant current of 8 mA was applied for 2 hours. After the electrolysis, the solvent was removed under reduced pressure, and the residue was extracted with ethyl acetate. The organic layers were combined, dried, and concentrated to give the crude product, which was then purified to yield hydrobenzoin. A yield of 85% is used for the purpose of metric calculations[1].
Aluminum-Mediated Pinacol Coupling
This method employs a readily available and inexpensive metal, aluminum, as the reducing agent to facilitate the pinacol coupling reaction, often accelerated by microwave irradiation.
Experimental Protocol:
A mixture of benzaldehyde (1.2 mmol, 127.3 mg), aluminum powder (0.12 g, 4.45 mmol), 10% aqueous sodium hydroxide (2 mL, containing 0.2 g NaOH and 1.8 g H₂O), and methanol (3 mL, approximately 2.37 g) was placed in a Pyrex vessel. The reaction mixture was subjected to microwave irradiation at 100-200 W for 5-12 minutes. After completion, the reaction was quenched with 3 M HCl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. After solvent removal, the product was purified by crystallization. A yield of 92% is used for the purpose of metric calculations[2].
Understanding the Green Chemistry Metrics
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms into the desired product. An ideal reaction has an atom economy of 100%, meaning all the atoms of the reactants are incorporated into the final product. For the pinacol coupling of two identical carbonyl molecules, the theoretical atom economy is 100% as all atoms of the reactants are incorporated into the pinacol product.
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates less waste generation and a greener process. This metric considers unreacted starting materials, byproducts, solvents, and any other materials used in the process that do not end up in the final product.
Process Mass Intensity (PMI): The PMI is the ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product. It provides a holistic view of the process efficiency and environmental footprint. A lower PMI is indicative of a more sustainable and efficient process.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical synthesis, from defining the reaction to calculating and comparing the key metrics.
Conclusion
This comparative guide demonstrates that while all three pinacol synthesis methods exhibit a perfect theoretical atom economy, their practical greenness, as measured by E-Factor and PMI, varies significantly. The photocatalyst-free photochemical method emerges as the most environmentally favorable option, primarily due to its lower solvent usage and milder reaction conditions, resulting in the lowest E-Factor and PMI. The electrochemical and aluminum-mediated methods, while effective, generate a larger amount of waste, mainly from solvents used in the reaction and workup.
For researchers and professionals in drug development, this analysis underscores the importance of a holistic assessment of synthetic routes. By moving beyond traditional metrics like yield and considering the broader environmental impact through green chemistry metrics, more sustainable and responsible chemical manufacturing can be achieved.
References
Validating Pinacol Reaction Intermediates: A Guide to Quantum Chemical Calculations
The pinacol (B44631) rearrangement, a classic acid-catalyzed reaction of 1,2-diols, proceeds through carbocation intermediates that can be challenging to characterize experimentally.[1][2] Quantum chemical calculations have emerged as a powerful tool to investigate the reaction mechanism, validate proposed intermediates, and predict product distributions.[3][4] This guide provides a comparative overview of computational methods for studying the pinacol rearrangement, supported by experimental data, and outlines detailed protocols for both computational and experimental work.
Comparison of Computational Methods and Experimental Data
Quantum chemical calculations can provide valuable insights into the thermodynamics and kinetics of the pinacol rearrangement. Different computational methods vary in their accuracy and computational cost. Below is a comparison of results from ab initio and semi-empirical (AMI) calculations with experimental findings for the rearrangement of cyclopentylcyclohexane-1,1'-diol.[4]
| Product Ratio (6-6 spiroketone / 5-7 spiroketone) | Computational Method | Experimental Conditions |
| Thermodynamic Control | ||
| Favored Product: 6-6 spiroketone (lower energy) | AMI gas phase calculations | Long reaction time (e.g., stirred for an extended period at room temperature) |
| Kinetic Control | ||
| Favored Product: 5-7 spiroketone | Not explicitly calculated | Short reaction time (30 min) at low temperature (0°C) |
Ab initio gas phase calculations of HOMO-LUMO gaps have also shown a strong correlation (r values at or near 1.00) with the yields of certain pinacol products, demonstrating the predictive power of these computational techniques.[4] However, it is important to note that the correlation may not be perfect for all systems, and further work is needed to improve the accuracy of predictions.[4]
Mechanistic Insights from Quantum Chemistry
Quantum chemical calculations have been instrumental in elucidating the mechanism of the pinacol rearrangement. Both stepwise and concerted pathways have been investigated, with computational studies often favoring a concerted mechanism in non-ionizing solvents.[1][5] Density Functional Theory (DFT) is a commonly employed method for these investigations.[2]
The migratory aptitude of different substituent groups is a key factor determining the reaction outcome. Theoretical studies have been used to calculate the relative activation energies for the migration of various groups, providing a theoretical basis for experimentally observed trends.[3][5]
Experimental and Computational Protocols
Experimental Protocol for Pinacol Rearrangement
The following is a general procedure for the acid-catalyzed pinacol rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol).[6][7]
-
Reaction Setup: In a round-bottom flask, combine pinacol and water.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., using a heating mantle) for a specified time. Boiling chips can be added to ensure smooth boiling.[6]
-
Workup: After cooling, the product can be isolated by extraction. Add a saturated sodium chloride solution to the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., hexane).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.[7] The crude product can be further purified by techniques such as distillation or chromatography.
-
Analysis: Characterize the product (pinacolone) using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and 2,4-Dinitrophenylhydrazine (2,4-DNP) test to confirm the presence of a carbonyl group.[6][7]
Computational Protocol for Studying Pinacol Rearrangement
The following outlines a general workflow for the computational investigation of a pinacol rearrangement reaction using DFT.
-
Structure Building: Build the 3D structures of the reactant (1,2-diol), intermediates (carbocations), transition states, and products using a molecular modeling program.
-
Geometry Optimization: Perform geometry optimizations for all structures using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermochemical data such as Gibbs free energies.
-
Transition State Search: Locate the transition state structures connecting the reactant to the intermediate and the intermediate to the product. This can be done using methods like synchronous transit-guided quasi-Newton (STQN).
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition states connect the correct reactants and products.
-
Energy Profile Construction: Construct a reaction energy profile by plotting the relative Gibbs free energies of the reactants, intermediates, transition states, and products.
-
Analysis: Analyze the calculated activation energies and reaction energies to determine the rate-determining step, the feasibility of the proposed mechanism, and the predicted product distribution.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. Theoretical study of the reaction mechanism and migratory aptitude of the pinacol rearrangement | Semantic Scholar [semanticscholar.org]
- 4. "A Computational and Experimental Investigation of the Pinacol Coupling" by Ryan Sullivan [digitalcommons.colby.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ivypanda.com [ivypanda.com]
- 7. ivypanda.com [ivypanda.com]
A Comparative Guide to Advancements in Pinacol Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Pinacol (B44631) coupling reaction, a cornerstone of organic synthesis for the formation of 1,2-diols, has undergone significant advancements in recent years. This guide provides a comprehensive literature review of these developments, offering a comparative analysis of catalytic systems, detailed experimental protocols, and a look at alternative methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
Catalytic Systems for Pinacol Coupling: A Comparative Analysis
The evolution of Pinacol chemistry has been largely driven by the development of novel catalytic systems that offer improved yields, diastereoselectivities, and enantioselectivities. This section provides a comparative overview of key catalytic systems, with quantitative data summarized for easy comparison.
Titanium-Mediated Pinacol Coupling
Low-valent titanium reagents have been extensively used for Pinacol coupling. A significant advancement is the development of a catalytic direct cross-pinacol coupling process that proceeds via a retropinacol/cross-pinacol coupling sequence. This method provides access to unsymmetrical 1,2-diols in almost quantitative yields under mild conditions, avoiding the need for techniques like syringe-pump additions.[1][2]
Table 1: Titanium-Catalyzed Retropinacol/Cross-Pinacol Coupling of Tetraphenyl-1,2-ethanediol with Aldehydes and Ketones [2]
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Acetone | 1,1-diphenyl-2-methylpropane-1,2-diol | 98 |
| 2 | 2-Butanone | 2,3-diphenylbutane-2,3-diol | 95 |
| 3 | Cyclohexanone | 1-(1-hydroxycyclohexyl)-1-phenylethanol | 96 |
| 4 | Benzaldehyde | 1,2-diphenyl-1,2-ethanediol | 92 |
| 5 | Isobutyraldehyde | 2-methyl-1,1-diphenylpropane-1,2-diol | 97 |
Chromium-Catalyzed Asymmetric Pinacol Coupling
Chromium-based catalysts have emerged as powerful tools for asymmetric Pinacol coupling reactions. Chiral chromium complexes can effectively catalyze the coupling of aldehydes, leading to chiral 1,2-diols with high diastereo- and enantioselectivity.[3][4] A notable example is the use of a chiral, tethered bis(8-quinolinolato) (TBOx) chromium catalyst, which has shown high efficiency even with challenging aliphatic aldehydes.[3]
Table 2: Cr-Catalyzed Asymmetric Pinacol Coupling of Aldehydes [3]
| Entry | Aldehyde | Diastereomeric Ratio (dl/meso) | Enantiomeric Excess (% ee) of dl-isomer | Yield (%) |
| 1 | Benzaldehyde | 95:5 | 98 | 92 |
| 2 | 4-Chlorobenzaldehyde | 96:4 | 97 | 95 |
| 3 | 2-Naphthaldehyde | 94:6 | 96 | 90 |
| 4 | Cinnamaldehyde | 92:8 | 95 | 88 |
| 5 | Cyclohexanecarboxaldehyde | 90:10 | 92 | 85 |
Molybdenum-Catalyzed Enantioselective Pinacol Coupling
Chiral Salan-Mo(VI) dioxo complexes have been successfully employed as precatalysts for the asymmetric Pinacol coupling of aromatic aldehydes.[5][6] These catalysts can achieve high diastereoselectivity and enantioselectivity in the synthesis of chiral diols.[5]
Table 3: Mo-Catalyzed Asymmetric Pinacol Coupling of Aromatic Aldehydes [5]
| Entry | Aldehyde | Diastereomeric Ratio (dl/meso) | Enantiomeric Excess (% ee) of dl-isomer | Yield (%) |
| 1 | Benzaldehyde | 92:8 | 95 | 88 |
| 2 | 4-Methoxybenzaldehyde | 90:10 | 94 | 92 |
| 3 | 4-Nitrobenzaldehyde | 88:12 | 91 | 85 |
| 4 | 2-Chlorobenzaldehyde | 91:9 | 93 | 87 |
| 5 | 1-Naphthaldehyde | 89:11 | 90 | 83 |
Samarium Diiodide-Catalyzed Diastereoselective Pinacol Coupling
Samarium diiodide (SmI2) is a versatile reagent in organic synthesis, and its catalytic use in Pinacol coupling has been a significant advancement. A complex of SmI2 with tetraglyme (B29129) can catalyze the intermolecular pinacol coupling of both aromatic and aliphatic aldehydes with high diastereoselectivity.[7][8]
Table 4: SmI2-Catalyzed Diastereoselective Pinacol Coupling [7][8]
| Entry | Carbonyl Compound | Diastereomeric Ratio (dl/meso) | Yield (%) |
| 1 | Benzaldehyde | 19:81 | 90 |
| 2 | 4-Anisaldehyde | 20:80 | 92 |
| 3 | Hexanal | 95:5 | 85 |
| 4 | Cyclohexanecarboxaldehyde | 94:6 | 88 |
| 5 | Acetophenone | - | 75 |
Photoredox-Catalyzed Pinacol Coupling
Visible-light photoredox catalysis has emerged as a mild and efficient method for Pinacol coupling.[9][10][11] This approach often utilizes a photosensitizer and a sacrificial electron donor to generate ketyl radicals, which then couple to form the 1,2-diol.[11] A key advantage is the ability to perform these reactions under ambient conditions. A highly diastereoselective photoredox pinacol coupling of aromatic aldehydes has been developed using a red-absorbing organic dye in the presence of a titanium complex.[12]
Table 5: Photoredox-Catalyzed Diastereoselective Pinacol Coupling of Aromatic Aldehydes [12]
| Entry | Aldehyde | Diastereomeric Ratio (dl/meso) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | >20:1 | 95 |
| 2 | 4-Methylbenzaldehyde | >20:1 | 92 |
| 3 | 4-Hydroxybenzaldehyde | >20:1 | 88 |
| 4 | Benzaldehyde | >20:1 | 90 |
| 5 | 2-Naphthaldehyde | >20:1 | 85 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Titanium-Catalyzed Retropinacol/Cross-Pinacol Coupling of Tetraphenyl-1,2-ethanediol with Diethyl Ketone[2]
-
Catalyst Solution Preparation: Dissolve 400 mg (400 μl, 1 mmol) of titanium(IV) tert-butoxide in 10 ml of dry dichloromethane. Add 150 mg (170 μl, 1 mmol) of triethylchlorosilane to this solution at room temperature.
-
Reaction Setup: In a sealed reaction tube, dissolve 366 mg (1 mmol) of tetraphenyl-1,2-ethanediol and 345 mg (423 μl, 4 mmol) of diethyl ketone in 3 ml of dry dichloromethane.
-
Reaction Execution: Add 1 ml of the prepared titanium(IV) tert-butoxide/triethylchlorosilane solution (0.1 mmol) to the mixture. Stir the resulting mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction completion by thin-layer chromatography (eluent: hexane/acetone, 9:1). Once the tetraphenyl-1,2-ethanediol is consumed (approximately 12 hours), dilute the reaction mixture with 50 ml of dichloromethane.
-
Purification: The product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling of an Aldehyde and an N-sulfonyl Imine[4][13]
-
Reaction Setup: In a glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar, add CrCl2 (2.5 mg, 0.02 mmol, 10 mol%), chiral ligand (e.g., a specific chiral diamine ligand, 0.022 mmol, 11 mol%), and Mn powder (22 mg, 0.4 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF (1.0 mL). Stir the mixture for 10 minutes at room temperature. Then add the N-sulfonyl imine (0.2 mmol, 1.0 equiv) and the aldehyde (0.4 mmol, 2.0 equiv).
-
Reaction Execution: Seal the vial and stir the reaction mixture at 50 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 3: Enantioselective Photoredox-Catalyzed Aza-Pinacol Cyclization[9][10]
-
Reaction Setup: In a nitrogen-filled glovebox, combine a ketone-hydrazone substrate (0.1 mmol), a chiral phosphoric acid catalyst (e.g., TRIP, 0.01 mmol, 10 mol%), and a photoredox catalyst (e.g., Ir(ppy)2(dtbpy)PF6, 0.001 mmol, 1 mol%) in a vial.
-
Solvent and Amine Addition: Add anhydrous 1,4-dioxane (B91453) (1.0 mL) and a tertiary amine base (e.g., Hünig's base, 0.2 mmol, 2.0 equiv).
-
Reaction Execution: Seal the vial and place it approximately 5 cm from a blue LED lamp. Stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the desired cyclic syn 1,2-amino alcohol.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows in Pinacol chemistry.
Caption: Generalized mechanism of the Pinacol coupling reaction.
Caption: A typical experimental workflow for asymmetric Pinacol coupling.
Caption: Catalytic cycle for the retropinacol/cross-pinacol coupling reaction.
Alternative Methods for 1,2-Diol Synthesis
While Pinacol coupling is a powerful tool, other methods exist for the synthesis of 1,2-diols. A brief comparison is provided below.
-
Dihydroxylation of Alkenes: This is a widely used method, often employing reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). Asymmetric versions, such as the Sharpless asymmetric dihydroxylation, can provide high enantioselectivity. This method is generally effective for a wide range of alkenes.
-
Epoxide Ring-Opening: 1,2-diols can be synthesized by the hydrolysis of epoxides. The stereochemistry of the diol is dependent on the mechanism of the ring-opening (anti-dihydroxylation under acidic or basic conditions).
-
Aldol (B89426) Reaction: The aldol reaction of an enolate with an aldehyde or ketone can produce a β-hydroxy carbonyl compound, which can then be reduced to a 1,2-diol. This method allows for the construction of complex diol structures.
Comparison with Pinacol Coupling:
| Feature | Pinacol Coupling | Dihydroxylation of Alkenes | Epoxide Ring-Opening |
| Starting Material | Aldehydes/Ketones | Alkenes | Epoxides |
| Key Transformation | Reductive C-C bond formation | C=C bond oxidation | Nucleophilic ring-opening |
| Stereoselectivity | Can be highly diastereo- and enantioselective with chiral catalysts | Can be highly stereoselective (syn-dihydroxylation); asymmetric versions exist | Typically anti-dihydroxylation |
| Advantages | Convergent synthesis, direct formation of C-C bond | Broad substrate scope, reliable stereochemical outcome | Readily available starting materials |
| Limitations | Homocoupling can be a side reaction in cross-couplings; requires reducing agents | Use of toxic and expensive reagents (e.g., OsO4) | Requires pre-functionalized starting material (epoxide) |
References
- 1. d-nb.info [d-nb.info]
- 2. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic, Highly Enantio- and Diastereoselective Pinacol Coupling Reaction with a New Tethered Bis(8-quinolinolato) Ligand [organic-chemistry.org]
- 4. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis [organic-chemistry.org]
- 5. Enantioselective pinacol coupling of aryl aldehydes catalyzed by chiral Salan-Mo(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Photoredox Catalysis Enabled by Proton-Coupled Electron Transfer: Development of an Asymmetric Aza-Pinacol Cyclization [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pinal: A Procedural Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of chemical management and institutional safety. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Pinal, a substance analogous to common flammable, pine oil-based laboratory solvents. Adherence to these protocols is essential for mitigating risks of fire, chemical exposure, and environmental contamination.[1]
The primary method for disposing of this compound and materials contaminated with it is through a licensed hazardous waste disposal service.[1] Under no circumstances should this compound be disposed of down the drain or mixed with regular trash.[1]
Quantitative Data for this compound Waste Management
For quick reference, the following table summarizes key quantitative and logistical data for handling this compound waste streams. This data is based on the properties of its primary component, Pine Oil, which is a flammable liquid.[1][2]
| Parameter | Guideline | Source |
| Waste Classification | Flammable Liquid, Hazardous Waste | [1][2] |
| Flash Point | 33 °C (91 °F) | [1] |
| Primary Container | Chemically compatible, leak-proof, sealed container | [3][4][5] |
| Secondary Containment | Required for all liquid this compound waste containers | [3][4] |
| Max. Lab Storage | Do not exceed 10 gallons of total hazardous waste | [3] |
| Disposal Method | Licensed hazardous waste contractor | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) Before handling this compound waste, it is imperative to wear appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., Nitrile)
-
Safety goggles or a face shield
-
A flame-retardant lab coat
2. Waste Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions.[3][5]
-
Liquid this compound Waste: Collect all unwanted this compound in a designated hazardous waste container.[1] This container must be made of a material compatible with this compound and have a secure, leak-proof lid.[4][5]
-
Solid this compound-Contaminated Waste: Items such as gloves, absorbent pads, and paper towels contaminated with this compound must be collected separately in a clearly labeled, sealed container designated for flammable solid waste.[1]
-
Empty Containers: Original this compound containers are considered hazardous waste until properly rinsed. The first rinse must be collected and disposed of as liquid this compound hazardous waste.[3] For highly toxic materials, the first three rinses must be collected.[3] After thorough rinsing and air-drying, labels on the empty container must be completely removed or defaced before disposal as regular solid waste.[3]
3. Labeling and Storage
-
Labeling: All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazard (Flammable).[1][3]
-
Storage: Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2] This area must be away from all sources of ignition, such as heat, sparks, or open flames.[1] Use secondary containment bins for all liquid waste containers to prevent the spread of potential spills.[3][4]
4. Arranging for Disposal
-
Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][3]
-
Do not accumulate more than 25 gallons of chemical waste in the laboratory before requesting removal.[6]
-
Maintain meticulous records of the volume of this compound waste generated and the dates of disposal requests and pickups to ensure regulatory compliance.[1]
Experimental Protocol: Compatibility Test for Waste Stream Mixing
Objective: To determine if a new, non-Pinal chemical waste stream can be safely mixed with the existing this compound solvent waste stream. Caution: Never mix incompatible wastes.[3] This protocol should only be performed on a microscale by trained personnel in a controlled environment, such as a fume hood.
Methodology:
-
PPE: Don appropriate PPE, including safety goggles, a face shield, lab coat, and chemical-resistant gloves.
-
Preparation: In a chemical fume hood, place a 20 mL glass beaker on a stable surface.
-
Sample Addition: Using a calibrated pipette, add 5 mL of the existing this compound waste to the beaker.
-
Microscale Mixing: With a separate clean pipette, add 0.5 mL of the new chemical waste to the beaker containing the this compound waste.
-
Observation: Carefully observe the mixture for any signs of reaction for at least 15 minutes. Signs of incompatibility include:
-
Gas evolution (bubbling, fizzing)
-
Temperature change (use a non-contact thermometer)
-
Precipitate formation
-
Color change
-
Stratification or phase separation
-
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste, from generation to final pickup.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. media.laballey.com [media.laballey.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of "Pinal": A Guide for Laboratory Professionals
A critical point of clarification: The term "Pinal" is ambiguous and can refer to at least two distinct products: a chemical compound known as 2,6,6-trimethylbicyclo[3.1.1]heptane-2-carbaldehyde (also referred to as 2-formylpinane), which is relevant to research and development settings, and a commercial cleaning product line named Pinalen™ . This guide will primarily focus on the safe handling of the chemical compound, given the intended audience. Information regarding the cleaning product is provided in a separate section for comprehensive safety awareness.
Essential Safety and Handling for 2,6,6-trimethylbicyclo[3.1.1]heptane-2-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. Below are the essential personal protective equipment (PPE) guidelines, handling procedures, and disposal plans for 2,6,6-trimethylbicyclo[3.1.1]heptane-2-carbaldehyde.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles are essential to prevent eye contact. |
| Hand Protection | Chemically resistant gloves, such as butyl rubber or nitrile rubber, should be worn. Always inspect gloves for integrity before use. |
| Skin and Body Protection | A lab coat or other suitable protective clothing is necessary to prevent skin contact. For larger quantities or risk of splashing, a chemical-resistant apron or suit may be required. |
| Respiratory Protection | In a well-ventilated area, respiratory protection is not typically required for handling small quantities. For large spills or in poorly ventilated spaces, a NIOSH-approved respirator should be used. |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]
-
Wash hands thoroughly after handling.
Storage:
Disposal Plan
Contaminated materials and waste should be disposed of in accordance with all applicable local, state, and federal regulations.[2] Do not allow the chemical to enter drains or the environment.[2][4]
Experimental Protocol Workflow
The following diagram outlines a logical workflow for the safe handling of 2,6,6-trimethylbicyclo[3.1.1]heptane-2-carbaldehyde in a laboratory setting.
Safety Information for Pinalen™ Multipurpose Cleaner
For clarity, the following information pertains to the Pinalen™ line of cleaning products. Safety Data Sheets for these products indicate that they can cause eye irritation and mild skin irritation and are harmful to aquatic life.[5]
Recommended Precautions:
-
Wash hands, forearms, and face thoroughly after handling.[6]
-
In case of eye contact, rinse cautiously with water for several minutes.[6] If irritation persists, seek medical advice.[6]
-
For skin contact, wash with plenty of water.[6]
-
Dispose of contents and container in accordance with local regulations.[7]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
